molecular formula C16H24NO5+ B12436035 Sinapine CAS No. 84123-22-8

Sinapine

Cat. No.: B12436035
CAS No.: 84123-22-8
M. Wt: 310.36 g/mol
InChI Key: HUJXHFRXWWGYQH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl is a high-purity chemical reagent designed for research applications. This compound features a (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl (sinapoyl) moiety, a structure recognized in the class of phenylpropanoids and polyketides . The integration of this group with a quaternary ammonium tail suggests potential for enhanced bioavailability and interaction with cellular membranes. Researchers can explore its application in studying inflammatory pathways, as related hydroxy-methoxyphenyl compounds have demonstrated significant activity in suppressing the production of inflammatory mediators by modulating key signaling pathways like NF-κB and AP-1 . Furthermore, structural analogs have shown predicted binding affinities to critical biological targets such as the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), indicating potential research value in oxidative stress and cytoprotection mechanisms . The exact mechanism of action is area for further investigation, but its design implies utility in biochemical and pharmacological research, including potential as a scaffold in drug discovery. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXHFRXWWGYQH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24NO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171957
Record name Sinapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18696-26-9, 84123-22-8
Record name Sinapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18696-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018696269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084123228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SINAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09211A0HHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sinapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sinapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Sinapine is an alkaloidal amine naturally occurring in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1] It is chemically identified as the choline ester of sinapic acid.[1] This guide provides a detailed overview of its fundamental physicochemical characteristics, crucial for its application in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources to provide a comprehensive reference.

PropertyValueCitations
IUPAC Name 2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminium[1][2]
Synonyms Sinapoylcholine, O-sinapoylcholine, Sinapin[2]
CAS Number 18696-26-9[2][3][4][5]
Molecular Formula C₁₆H₂₄NO₅⁺[2][5][6]
Molecular Weight 310.36 g/mol [2][3][5]
Appearance Powder, Solid[5][6]
Melting Point 178 °C (352 °F; 451 K)[1][6]
Solubility
DMSO20 mg/mL (64.44 mM) to 150 mg/mL (approx. 483 mM)[4][7][8]
Water< 0.25 mg/mL (0.8 mM); considered slightly soluble or insoluble in some forms, while other salt forms are freely soluble.[4]
MethanolSoluble[6]
OtherSoluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]
UV-Vis (λmax) ~325-330 nm (in methanolic or aqueous solutions)[9][10]
Storage (Powder) -20°C for up to 3 years[4][8]
Storage (in Solvent) -80°C for up to 1 year[4][8]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines standardized protocols for the extraction, isolation, and quantification of this compound.

Extraction and Isolation from Plant Seeds

This protocol describes a common method for extracting this compound from oilseed cakes, such as those from rapeseed or mustard.[1][11]

  • Defatting (Pre-treatment) :

    • Grind the seeds or seed cake into a fine powder.

    • Place the powdered material (e.g., 250 g) into a Soxhlet apparatus.

    • Perform continuous extraction with hexane overnight to remove lipids.[12]

    • Remove the hexane-saturated material and allow it to dry completely in a fume hood to yield the defatted meal.[12]

  • Solid-Liquid Extraction :

    • Transfer the defatted meal to a round-bottom flask.

    • Add 70% (v/v) ethanol or methanol in water at a solvent-to-solid ratio of approximately 10:1 (mL/g).[1][11][13]

    • Heat the mixture under reflux at 75°C for 30 minutes with continuous stirring.[1][13]

    • After extraction, allow the mixture to cool and separate the liquid extract from the solid residue by centrifugation (e.g., 4700-5000 g for 10 minutes) or filtration.[13][14]

    • The resulting supernatant contains this compound and other soluble compounds. This extract can be used for direct analysis or further purification steps.

G cluster_pre Pre-Treatment cluster_ext Extraction cluster_post Analysis Raw Raw Seed Material Grind Grinding Raw->Grind Defat Soxhlet Extraction (Hexane) Grind->Defat Dry Drying Defat->Dry Solvent Add 70% Ethanol Dry->Solvent Heat Reflux at 75°C Solvent->Heat Separate Centrifugation/ Filtration Heat->Separate Crude Crude Extract Separate->Crude Quant Quantification (HPLC) Crude->Quant Purify Further Purification Crude->Purify

Caption: Workflow for this compound extraction and analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reliable HPLC-UV method for the quantification of this compound in crude extracts.[9][10][15]

  • Sample Preparation :

    • Dilute the crude this compound extract with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility and prevent peak distortion.[10]

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 5 µm, 250 × 4.6 mm).[12][15]

    • Mobile Phase : A gradient elution system is typically used.

      • Solvent A: 0.1% Formic Acid or o-phosphoric acid in ultrapure water.[9][10]

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.[9][14]

    • Gradient Program : A common gradient runs from approximately 10-15% B to 45% B over several minutes, followed by a wash and re-equilibration step.[15]

    • Flow Rate : 0.6 - 0.8 mL/min.[9][10]

    • Column Temperature : 35 - 40 °C.[9]

    • Injection Volume : 5 - 15 µL.[9][12]

    • Detection : UV-Vis or Diode Array Detector (DAD) set to a wavelength of 325-330 nm, corresponding to the λmax of this compound.[9][10]

  • Calibration and Quantification :

    • Prepare a series of standard solutions of pure this compound (or a stable salt like this compound bisulfate) of known concentrations (e.g., 0.5 to 200 µg/mL).[10][15]

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the this compound concentration by interpolating its peak area from the calibration curve. The correlation coefficient (R²) for the calibration curve should be ≥ 0.997 for accurate quantification.[15]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

P-glycoprotein (P-gp) Downregulation in Caco-2 Cells

In cancer chemoresistance, the overexpression of efflux pumps like P-glycoprotein (P-gp) is a significant challenge. This compound has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin by downregulating P-gp expression.[3][16] The proposed mechanism involves the suppression of the FGFR4-FRS2α-ERK1/2 signaling pathway, which leads to increased ubiquitination and subsequent degradation of P-gp.[16] This inhibition of P-gp function results in higher intracellular accumulation of the chemotherapy drug, enhancing its cytotoxic effect.[16][17]

G This compound This compound FGFR4 FGFR4 This compound->FGFR4 inhibits FRS2a FRS2α FGFR4->FRS2a activates ERK p-ERK1/2 FRS2a->ERK activates Pgp_exp P-gp Expression ERK->Pgp_exp promotes Pgp_func P-gp Efflux Pump Pgp_exp->Pgp_func leads to Dox_out Extracellular Doxorubicin Pgp_func->Dox_out efflux Dox_in Intracellular Doxorubicin Effect Increased Cytotoxicity Dox_in->Effect Dox_out->Pgp_func Dox_out->Dox_in influx

Caption: this compound's role in downregulating P-gp expression.[16]
Induction of Ferroptosis in Non-Small Cell Lung Cancer (NSCLC)

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. This compound has been demonstrated to induce ferroptosis in NSCLC cells.[18] This is achieved by modulating key proteins involved in iron metabolism and antioxidant defense. Specifically, this compound upregulates the expression of transferrin (Tf) and transferrin receptor (TfR), leading to increased intracellular iron levels.[18] Concurrently, it causes a p53-dependent downregulation of SLC7A11, a crucial component of the cystine/glutamate antiporter system (System Xc-), which is necessary for the synthesis of the antioxidant glutathione (GSH).[18][19] The resulting iron overload and depletion of GSH lead to overwhelming lipid peroxidation and, ultimately, ferroptotic cell death.[18]

G This compound This compound Tf_TfR Transferrin / TfR Expression This compound->Tf_TfR upregulates p53 p53 This compound->p53 activates Iron Intracellular Fe²⁺ Tf_TfR->Iron increases LipidROS Lipid Peroxidation Iron->LipidROS promotes (Fenton Rxn) SLC7A11 SLC7A11 Expression p53->SLC7A11 downregulates GSH GSH Synthesis SLC7A11->GSH decreases GPX4 GPX4 Activity GSH->GPX4 required for GPX4->LipidROS inhibits Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: this compound-induced ferroptosis pathway in NSCLC cells.[18]
Acetylcholinesterase (AChE) Inhibition

This compound is also recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7][17] This inhibitory action is significant in the context of neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[20] Studies have shown that this compound effectively inhibits AChE activity in rat cerebral homogenates, with an IC50 value of 3.66 µM.[20][21] The mechanism is believed to be competitive, as the quaternary nitrogen in this compound's structure can bind to a specific region on the AChE enzyme, similar to acetylcholine itself.[21][22]

References

A Technical Guide to the Biological Activity of Sinapine in Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine (sinapoylcholine) is a prominent secondary metabolite, an alkaloid ester of sinapic acid and choline, predominantly found in plants of the Brassicaceae family, including important crops like rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2][3] It is the most abundant phenolic compound in the seeds of these species, where it plays multifaceted roles in plant physiology.[4][5] While often considered an anti-nutritional compound in livestock feed due to its bitter taste, this compound's biological activities within the plant are critical for development, stress adaptation, and defense.[3] Its functions range from serving as a chemical protectant against UV-B radiation to acting as a storage compound and modulating hormonal signaling during seed germination.[6][7][8] This guide provides an in-depth examination of the biosynthesis, degradation, and physiological significance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound Biosynthesis and Degradation

This compound metabolism is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants.

Biosynthesis Pathway

The synthesis of this compound begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway.[9][10] Through a series of enzymatic reactions involving hydroxylation and methylation, phenylalanine is converted to sinapic acid.[3] Sinapic acid is then activated to 1-O-sinapoyl-β-glucose by the enzyme UDP-glucose: sinapate glucosyltransferase (SGT).[3][9] In the final, decisive step, the sinapoyl group is transferred from 1-O-sinapoyl-β-glucose to choline, a reaction catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT), to form this compound.[3][11] This process is particularly active during seed development, leading to the accumulation of this compound in the seed.[3]

Sinapine_Biosynthesis Phe Phenylalanine PPP Phenylpropanoid Pathway Phe->PPP SinapicAcid Sinapic Acid PPP->SinapicAcid Multiple Steps SGT SGT SinapicAcid->SGT UDP_Glc UDP-Glucose UDP_Glc->SGT SinapoylGlc 1-O-Sinapoyl-β-glucose SCT SCT SinapoylGlc->SCT Choline Choline Choline->SCT This compound This compound (Sinapoylcholine) SGT->SinapoylGlc SCT->this compound

Caption: Simplified this compound biosynthesis pathway.[3]
Degradation During Germination

During seed germination and early seedling development, stored this compound is hydrolyzed by a this compound esterase (SCE).[8][12] This enzymatic action breaks the ester bond, releasing sinapic acid and free choline.[10][12] The liberated choline can be reutilized for the biosynthesis of essential phospholipids like phosphatidylcholine, while the sinapic acid is often re-esterified to form other compounds, such as sinapoylmalate, which plays a role in UV protection in leaves.[10][12]

Sinapine_Degradation This compound This compound (in Seed) Hydrolysis Hydrolysis This compound->Hydrolysis SinapicAcid Sinapic Acid Hydrolysis->SinapicAcid Choline Choline Hydrolysis->Choline SCE SCE Hydrolysis->SCE Re_esterification Re-esterification SinapicAcid->Re_esterification Phospholipids Phosphatidylcholine Biosynthesis Choline->Phospholipids Sinapoylmalate Sinapoylmalate (in Leaves) Re_esterification->Sinapoylmalate

Caption: this compound degradation pathway during seed germination.[10][12]

Physiological Roles and Biological Activity

This compound exhibits a range of biological activities crucial for plant survival and adaptation.

UV-B Radiation Shielding

One of the most well-documented functions of sinapate esters, including this compound and its derivative sinapoyl malate, is the protection of plants from damaging ultraviolet-B (UV-B) radiation.[7][13] These molecules accumulate in the epidermal layers of leaves and act as a natural sunscreen.[13][14] They are highly efficient at absorbing a broad spectrum of UV-B light, preventing it from penetrating deeper into plant tissues where it could cause DNA damage and impair growth.[7][15] Studies on Arabidopsis thaliana mutants unable to produce these molecules showed severe damage and withering under UV-B exposure, confirming their critical photoprotective role.[7]

Antioxidant Properties

This compound and its precursor, sinapic acid, are potent antioxidants.[2][16][17] They effectively scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.[2][17] This antioxidant activity helps protect the plant from oxidative stress induced by various biotic and abiotic factors.[18] The radical scavenging ability of this compound is comparable to, and in some cases higher than, that of sinapic acid and conventional antioxidants like BHA and BHT.[2]

Interaction with Phytohormones and Seed Germination

This compound metabolism is closely intertwined with phytohormone signaling, particularly with abscisic acid (ABA), a key inhibitor of seed germination.[8] Exogenous application of sinapic acid has been shown to promote seed germination in Arabidopsis thaliana, even in the presence of ABA.[8] The underlying mechanism involves the modulation of ABA homeostasis. This compound and its related compounds appear to affect ABA catabolism, leading to reduced levels of active ABA and an increase in its inactive form, the ABA-glucose ester.[8] Consequently, mutants deficient in sinapate ester synthesis are more sensitive to ABA-induced germination inhibition.[8] This suggests this compound acts as a positive regulator of germination by counteracting the inhibitory effects of ABA.

Sinapine_ABA_Interaction cluster_0 This compound Metabolism cluster_1 ABA Homeostasis SinapicAcid Sinapic Acid (Exogenous) This compound Sinapoylcholine (Endogenous) SinapicAcid->this compound Increases Content ABA_Active Active ABA This compound->ABA_Active Reduces Level Germination Seed Germination This compound->Germination Promotes ABA_Inactive Inactive ABA-GE ABA_Active->ABA_Inactive Catabolism ABA_Active->Germination Inhibits

Caption: this compound's interaction with ABA signaling in germination.[8]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different species, cultivars, and environmental conditions.[19] Genetic engineering has also been employed to reduce this compound content in crops like Brassica napus and Brassica juncea to improve the quality of seed meal for animal feed.[1][3]

Plant SpeciesCultivar/LineTissueThis compound Content (mg/g DSW)Reference(s)
Brassica junceaGermplasm RangeSeed6.7 - 15.1[3]
Brassica junceaTransgenic Line (RNAi)Seed3.79 (67.2% reduction)[3]
Brassica napusWild TypeSeed~2.25[20]
Brassica napusTransgenic Line (BnREF1i)Seed~1.27 (56% reduction)[20]
Brassica napusVariousSeed Meal6.11 - 10.11[5]
Sinapis albaVariousSeed Meal16.0 - 24.3[19][21]
Brassica rapaVariousSeed Meal16.0 - 24.3[19][21]
DSW: Dry Seed Weight. Content in meal is often reported per gram of oil-free meal.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Seeds

This protocol is based on methods described for Brassica seeds, employing solvent extraction followed by High-Performance Liquid Chromatography (HPLC).[5][22]

1. Sample Preparation: a. Clean seeds to remove foreign material. b. Grind seeds into a fine powder using a coffee grinder or mortar and pestle. c. Defat the seed powder by performing a Soxhlet extraction with hexane overnight.[23] Dry the defatted meal in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

2. Extraction: a. Weigh approximately 1 g of defatted seed meal into a 15 mL centrifuge tube. b. Add 9 mL of 70% (v/v) aqueous methanol.[5] c. Vortex the mixture thoroughly. d. Perform ultrasonication for 1 minute to enhance extraction efficiency.[5] e. Centrifuge the mixture at 5,000 x g for 10 minutes under refrigerated conditions. f. Collect the supernatant. Repeat the extraction process (steps b-e) two more times on the remaining pellet. g. Pool the supernatants from all three extractions.

3. Quantification by HPLC-DAD: a. Filter the pooled supernatant through a 0.45 µm syringe filter before injection. b. HPLC System: A system equipped with a Diode Array Detector (DAD) is required. c. Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). d. Mobile Phase: A gradient elution system using (A) water with 0.1% o-phosphoric acid and (B) methanol.[5] e. Flow Rate: 0.8 mL/min.[5] f. Detection: Monitor at 326 nm, the approximate λmax for this compound.[23] g. Quantification: Prepare a calibration curve using an authentic this compound standard (e.g., this compound thiocyanate) over a linear range (e.g., 0.20–200.00 µg/mL).[5] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Extraction_Workflow Start Start: Brassica Seeds Grind Grinding Start->Grind Defat Defatting (Hexane) Grind->Defat Extract Solvent Extraction (70% Methanol + Sonication) Defat->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Collect Supernatant HPLC HPLC-DAD Analysis Filter->HPLC Quantify Quantification (vs. Standard Curve) HPLC->Quantify End Result: this compound Content Quantify->End

Caption: Workflow for this compound extraction and quantification.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the antioxidant capacity of a this compound-containing extract.[17]

1. Reagent Preparation: a. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark. b. Prepare the plant extract (from Protocol 1) and a series of dilutions in methanol. c. Prepare a standard antioxidant solution (e.g., Trolox or sinapic acid) for comparison.

2. Assay Procedure: a. In a 96-well microplate, add 50 µL of the diluted plant extract or standard to each well. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the control, mix 50 µL of methanol with 150 µL of the DPPH solution. d. For the blank, mix 50 µL of the extract with 150 µL of methanol. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at 517 nm using a microplate reader.

3. Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100 b. Plot the % Inhibition against the extract concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.

Protocol 3: Seed Germination Assay with ABA

This protocol evaluates the effect of this compound (or its precursor) on germination under ABA-induced stress.[8][24]

1. Seed Sterilization and Stratification: a. Surface sterilize Arabidopsis thaliana seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse 5 times with sterile water. b. To break dormancy, stratify the seeds in sterile water at 4°C in the dark for 3 days.

2. Plating: a. Prepare Murashige and Skoog (MS) agar plates. b. For treatment plates, supplement the MS medium with a specific concentration of ABA (e.g., 0.5 µM) and/or sinapic acid (e.g., 100 µM).[8] Use a control plate with MS medium only. c. Sow approximately 50-100 sterilized, stratified seeds evenly on the surface of each plate.

3. Incubation and Scoring: a. Seal the plates and place them in a growth chamber under a controlled light/dark cycle (e.g., 16h light / 8h dark) at a constant temperature (e.g., 22°C). b. Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.[25] c. Record the number of germinated seeds for each treatment group.

4. Data Analysis: a. Calculate the germination percentage for each day and at the end of the experiment. b. Compare the germination rates between the control, ABA-treated, and ABA + sinapic acid-treated groups to determine if sinapic acid alleviates ABA-induced inhibition.

Conclusion and Future Directions

This compound is a vital multifunctional metabolite in the physiology of Brassicaceae plants. Its roles as a potent antioxidant, an effective UV-B shield, and a modulator of ABA-dependent seed germination highlight its importance for plant fitness and stress adaptation. While genetic reduction of this compound is a key target for improving seed meal quality, understanding its native physiological functions is crucial. Future research should focus on elucidating the complete signaling cascade through which this compound interacts with phytohormone networks, identifying the specific transporters involved in its subcellular localization, and exploring how its metabolism is regulated in response to a wider range of environmental stresses. Such knowledge will not only advance our understanding of plant secondary metabolism but may also provide novel targets for engineering stress-resilient crops.

References

Sinapine in Brassicaceae: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, is a prominent secondary metabolite found abundantly within the Brassicaceae family. As the major phenolic compound in the seeds of many commercially important Brassica species, including rapeseed (Brassica napus) and mustard (Brassica juncea), it plays a significant role in plant defense and has garnered increasing interest for its potential bioactivities.[1][2] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in Brassicaceae, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the Brassicaceae family, with the highest concentrations typically found in the seeds.[3][4] Its presence is not uniform across different species, cultivars, or even within the various tissues of a single plant.

Distribution Across Brassicaceae Species

This compound is a characteristic compound of the Brassicaceae family.[5] Significant variation in this compound content exists among different Brassica species and even between cultivars of the same species.[1][6] For instance, studies have shown that Brassica napus (rapeseed) cultivars generally have a higher this compound content compared to Brassica campestris cultivars.[1]

Tissue-Specific Distribution

The accumulation of this compound is highly compartmentalized within the plant. The seeds are the primary storage sites, where this compound can constitute a significant portion of the dry weight of the oil-free meal.[4][6] Within the seed, the embryo contains the vast majority of the this compound content.[4] In contrast, other parts of the plant, such as the leaves, stems, and roots, contain significantly lower levels of this compound.[2] In leaves, the related compound sinapoyl malate is more prevalent.[1]

Quantitative Data on this compound Content

The concentration of this compound in Brassicaceae species can vary widely depending on genetic factors, environmental conditions, and the analytical methods used for quantification. The following tables summarize quantitative data from various studies to provide a comparative overview.

SpeciesCultivar/VarietyPlant PartThis compound Content (mg/g of dry weight)Reference
Brassica napusMidasSeed-[1]
Brassica napusTowerSeed-[1]
Brassica napusRegentSeed-[1]
Brassica napus-Seed Meal9.16 - 16.13[7]
Brassica juncea-Seed Meal8.7[3]
Brassica rapaR-500Seed-[1]
Brassica rapaTorchSeed-[1]
Sinapis alba-Seed-[6]

Note: A direct comparison of absolute values across different studies should be made with caution due to variations in analytical methodologies and reporting units.

Experimental Protocols

Accurate quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of this compound.

Extraction of this compound from Plant Material

Objective: To extract this compound from Brassicaceae seeds or meal for subsequent quantification.

Materials:

  • Brassicaceae seeds or meal

  • Methanol (80% v/v) or Ethanol (70% v/v)

  • Grinder or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Filter paper or syringe filter (0.45 µm)

Procedure:

  • Sample Preparation: Grind the seeds to a fine powder. If using meal, ensure it is homogenous.

  • Extraction:

    • Weigh a known amount of the powdered sample (e.g., 1 g) and place it in a flask.

    • Add a specific volume of the extraction solvent (e.g., 20 mL of 80% methanol).

    • Shake the mixture vigorously for a defined period (e.g., 1-2 hours) at room temperature. The extraction can also be performed using sonication for improved efficiency.[8]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction (Optional): To maximize the yield, the pellet can be re-extracted with a fresh portion of the solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain a concentrated extract.

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of the mobile phase to be used for HPLC analysis. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[9]

Quantification of this compound by HPLC

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

    • The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract. A typical gradient might start with a low percentage of solvent B, which is gradually increased over time.

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.[7]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is recommended for reproducible results.

  • Detection: this compound has a characteristic UV absorbance maximum at approximately 325-330 nm. The detector should be set to this wavelength for optimal sensitivity.[7][10]

  • Injection Volume: Typically 10-20 µL.

Quantification:

  • Standard Curve: Prepare a series of standard solutions of known concentrations of a this compound standard (e.g., this compound thiocyanate).

  • Analysis: Inject the standard solutions and the sample extracts into the HPLC system.

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample extracts. The final content is then expressed as mg of this compound per gram of the initial plant material.[7]

This compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions.

The key enzymes involved in the later stages of this compound biosynthesis include:

  • Ferulate-5-hydroxylase (F5H): Catalyzes the hydroxylation of ferulic acid.[11]

  • Caffeic acid O-methyltransferase (COMT): Involved in the methylation of caffeic acid derivatives.

  • UDP-glucose:sinapate glucosyltransferase (SGT): Catalyzes the formation of sinapoyl-glucose.[2]

  • Sinapoylglucose:choline sinapoyltransferase (SCT): The final enzyme in the pathway, which transfers the sinapoyl group from sinapoyl-glucose to choline to form this compound.[2][11]

Manipulation of the genes encoding these enzymes has been shown to successfully reduce the this compound content in transgenic Brassica napus.[2][11]

Sinapine_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT _5_Hydroxyferulic_acid 5-Hydroxyferulic Acid Ferulic_acid->_5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic Acid _5_Hydroxyferulic_acid->Sinapic_acid COMT Sinapoyl_glucose Sinapoyl-glucose Sinapic_acid->Sinapoyl_glucose SGT This compound This compound Sinapoyl_glucose->this compound SCT Choline Choline Choline->this compound

Caption: Simplified overview of the this compound biosynthesis pathway in Brassicaceae.

Conclusion

This technical guide provides a foundational understanding of this compound in Brassicaceae, covering its natural occurrence, quantitative levels, analytical methodologies, and biosynthesis. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this important class of plant secondary metabolites. Further research into the bioactivities and potential applications of this compound is a promising area of investigation.

References

An In-depth Technical Guide to the Sinapine Biosynthesis Pathway in Rapeseed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sinapine biosynthesis pathway in rapeseed (Brassica napus). This compound, the choline ester of sinapic acid, is the primary anti-nutritional phenolic compound found in rapeseed meal, limiting its use in animal feed and for human consumption.[1][2] Understanding and manipulating its biosynthesis is a key objective for improving the nutritional value of this important oilseed crop.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which synthesizes a wide array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce sinapic acid. This acid is then converted to this compound in a two-step process.

The key enzymatic steps involved in the conversion of phenylalanine to this compound are:

  • Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[2]

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[3][4]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][6]

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.[4]

  • p-Coumaroyl ester 3-hydroxylase (C3H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.[3][4]

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.[4]

  • Ferulate 5-hydroxylase (F5H) / Ferulic acid 5-hydroxylase (FAH): Hydroxylates ferulic acid to 5-hydroxyferulic acid.[1][3]

  • Caffeic acid O-methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid.[3][4]

  • UDP-glucose:sinapate glucosyltransferase (SGT) (UGT84A9): Catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. This is a critical step, committing sinapate to its various ester forms.[2][6][7]

  • Sinapoylglucose:choline sinapoyltransferase (SCT): Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, forming this compound.[2][8][9]

Quantitative Data on this compound Content and Pathway Manipulation

Significant research has focused on quantifying this compound levels in rapeseed and reducing its content through genetic engineering. The following tables summarize key quantitative findings.

ParameterValue RangeReference
Natural this compound Content in Rapeseed3.4 - 12.9 mg/g of dry seed weight[4]
This compound Content in Rapeseed MealUp to 1% of dry weight[2]
This compound Content in Brassica juncea6.7 - 15.1 mg/g of dry seed weight[6]
Proportion of this compound in Total Phenolics~80%[10][11]

Table 1: Natural Variation of this compound Content in Rapeseed. This table illustrates the range of naturally occurring this compound levels in different rapeseed varieties.

Genetic Modification StrategyGene(s) TargetedThis compound ReductionResulting PhenotypeReference
Antisense/dsRNAiFerulic acid 5-hydroxylase (FAH) and Sinapoylglucose:choline sinapoyltransferase (SCT)Up to 90%Increased free choline[1][3]
dsRNAiUDP-glucose:sinapate glucosyltransferase (SGT/UGT84A9)Up to 71%-[4]
CRISPR/Cas9BnaX.SGT.a paraloguesUp to 49%No visible phenotypic differences[12][13]
OverexpressionThis compound Esterase (BnSCE3)Up to 95%Increased choline levels, altered seed metabolism[14]

Table 2: Quantitative Effects of Genetic Modifications on this compound Content in Rapeseed. This table summarizes the outcomes of various genetic engineering approaches aimed at reducing this compound levels.

Experimental Protocols

This section details common methodologies for the analysis of this compound and related compounds in rapeseed.

Extraction of this compound from Rapeseed Meal

This protocol is adapted from methods described by Wang et al. (1998) and more recently by Li et al. (2024).[12][13]

Materials:

  • Defatted rapeseed meal

  • 70% (v/v) Methanol

  • Centrifuge

  • Vortex mixer

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)

Procedure:

  • Weigh a known amount of defatted rapeseed meal (e.g., 1 g) into a centrifuge tube.

  • Add a defined volume of 70% methanol (e.g., 9 mL).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) two more times on the pellet, pooling the supernatants.

  • Filter the pooled supernatant through a 0.45 µm filter to remove any remaining particulate matter. The filtrate is now ready for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies outlined in several studies.[11][12][13]

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., Eclipse Plus C18, 3.0 x 100 mm, 3.5 µm).

Mobile Phase and Gradient:

  • A common mobile phase is a gradient system of water, methanol, and an acidifier like phosphoric acid or formic acid to ensure good peak shape.

  • An example of an isocratic elution is 10 mM sodium acetate (pH 4.0) with 13.5% acetonitrile.[12][13]

HPLC Parameters:

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

  • Detection Wavelength: 325-330 nm for this compound and other sinapic acid derivatives.[11][15]

  • Column Temperature: 35°C

Quantification:

  • Prepare a series of standard solutions of pure this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Inject the extracted samples.

  • Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the this compound biosynthesis pathway and a typical experimental workflow for its analysis.

Sinapine_Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid FourCL 4CL Cou->FourCL CouCoA p-Coumaroyl-CoA HCT HCT CouCoA->HCT Caf Caffeoyl-Shikimate/Quinate C3H C3H Caf->C3H FerCoA Feruloyl-CoA F5H F5H/FAH FerCoA->F5H FiveOHFer 5-Hydroxyferulic Acid COMT COMT FiveOHFer->COMT SinAcid Sinapic Acid SGT SGT (UGT84A9) SinAcid->SGT SinGlc 1-O-Sinapoyl-β-glucose SCT SCT SinGlc->SCT This compound This compound PAL->Cin C4H->Cou FourCL->CouCoA HCT->Caf C3H->FerCoA CCoAOMT CCoAOMT F5H->FiveOHFer COMT->SinAcid SGT->SinGlc SCT->this compound

Caption: The this compound biosynthesis pathway in rapeseed, from L-phenylalanine to this compound.

Experimental_Workflow Sample Rapeseed Meal Sample Extraction Solvent Extraction (70% Methanol) Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation CrudeExtract Crude Phenolic Extract Centrifugation->CrudeExtract HPLC HPLC Analysis (C18 column, DAD detection) CrudeExtract->HPLC Data Data Acquisition (Chromatogram at 330 nm) HPLC->Data Quantification Quantification (Comparison to Standards) Data->Quantification Result This compound Concentration Quantification->Result

Caption: A typical experimental workflow for the extraction and quantification of this compound.

References

Sinapine: A Comprehensive Technical Guide on its Antioxidant Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, a naturally occurring phenolic compound predominantly found in seeds of the Brassicaceae family, such as rapeseed and mustard, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of this compound's role as an antioxidant, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and providing comprehensive experimental protocols. Furthermore, this guide elucidates the key signaling pathways involved in its cytoprotective effects and presents a typical experimental workflow for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Natural antioxidants have emerged as promising therapeutic agents to counteract oxidative damage. This compound (sinapoylcholine) is an ester of sinapic acid and choline and is a major phenolic constituent in rapeseed and mustard seeds.[2][3] Its chemical structure, featuring a phenolic ring with methoxy and hydroxyl groups, underpins its capacity to scavenge free radicals and modulate cellular antioxidant defenses.[4] This guide delves into the multifaceted antioxidant activities of this compound, offering a detailed examination of its efficacy and underlying molecular mechanisms.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms, including direct free radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The phenolic hydroxyl group in the this compound molecule can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions initiated by these reactive species.[4] This direct scavenging activity has been demonstrated against various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, superoxide radicals, and hydroxyl radicals.[5][6]

Metal Chelating Activity

Although less pronounced than its radical scavenging activity, this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, this compound prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Modulation of Cellular Antioxidant Pathways

A significant aspect of this compound's antioxidant action is its ability to upregulate endogenous antioxidant defense mechanisms, primarily through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[2]

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[2]

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]

  • Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that catalyze the dismutation of superoxide radicals and the decomposition of hydrogen peroxide, respectively.[2]

The activation of the Keap1-Nrf2 pathway by this compound represents a crucial indirect antioxidant mechanism, enhancing the cell's intrinsic capacity to combat oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 modifies Keap1 cysteine residues ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 inactivates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL, SOD, CAT) ARE->Antioxidant_Genes activates transcription of Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Antioxidant & Mechanistic Analysis Raw_Material Raw Material (e.g., Mustard/Rapeseed Meal) Extraction Solvent Extraction (e.g., 70% Ethanol) Raw_Material->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound In_Vitro_Assays In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) Pure_this compound->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (CAA, ROS measurement) Pure_this compound->Cell_Based_Assays Mechanistic_Studies Mechanistic Studies (Western Blot for Nrf2, HO-1, etc.) Pure_this compound->Mechanistic_Studies Data_Analysis Data Analysis & Interpretation (IC50, Statistical Analysis) In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Mechanistic_Studies->Data_Analysis

References

The Neuroprotective Potential of Sinapine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring ester of sinapic acid and choline, has emerged as a promising candidate in the field of neurotherapeutics. Found abundantly in seeds of the Brassicaceae family, such as mustard and rapeseed, this bioactive compound has demonstrated a spectrum of pharmacological activities, with its neuroprotective effects being of particular interest. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective actions, focusing on its underlying molecular mechanisms and the experimental methodologies used to elucidate them. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel treatments for neurodegenerative diseases.

The neuroprotective properties of this compound are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. It has been shown to mitigate neuronal damage in various in vitro and in vivo models of neurodegenerative disorders, including those mimicking Alzheimer's and Parkinson's disease. This guide will delve into the quantitative data supporting these claims, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows involved.

Quantitative Data on the Neuroprotective Effects of this compound and Sinapic Acid

The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of this compound and its precursor, sinapic acid.

Table 1: In Vitro Neuroprotective Effects
Model SystemTreatmentConcentration(s)DurationKey FindingsReference(s)
BV-2 Microglia (LPS-stimulated) Sinapic Acid5, 10, 20 µM24 hoursDose-dependent reduction in Nitric Oxide (NO) production.[1] Significant decrease in IL-6 secretion and increase in IL-10 secretion.[1][1]
HT-22 Hippocampal Neurons (Cisplatin-induced toxicity) Sinapic Acid100, 400, 800 μM24 hoursIncreased cell viability and decreased LDH release in a dose-independent manner.
SH-SY5Y Neuroblastoma (Amyloid β-induced toxicity) Sinapic Acid10, 20 µM24 hoursIncreased cell viability to over 50% in the presence of Aβ₁₋₄₀.[2][2]
Rat Cerebral Homogenate This compoundIC₅₀: 3.66 µMIn vitroInhibition of acetylcholinesterase (AChE) activity.
Rat Blood Serum This compoundIC₅₀: 22.1 µMIn vitroInhibition of acetylcholinesterase (AChE) activity.
Table 2: In Vivo Neuroprotective Effects
Animal ModelTreatmentDosageDurationKey FindingsReference(s)
Streptozotocin-induced diabetic rats Sinapic Acid25 mg/kg/day (oral)30 daysSignificant decrease in brain malondialdehyde (MDA) levels. Significant increase in brain glutathione (GSH) and superoxide dismutase (SOD) levels.[3]
Streptozotocin-induced Alzheimer's model (rats) Sinapic Acid10, 20 mg/kg (oral)21 daysDose-dependent improvement in cognitive function.
Amyloid β-induced Alzheimer's model (mice) Sinapic Acid10 mg/kg/day (oral)7 daysAttenuated memory impairment and neuronal cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the investigation of this compound's neuroprotective effects.

In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglia

This protocol details the assessment of sinapic acid's ability to mitigate lipopolysaccharide (LPS)-induced inflammation in a microglial cell line.

a. Cell Culture and Treatment:

  • Seed BV-2 microglial cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours in DMEM/F12 medium.[1]

  • Pre-treat the cells with varying concentrations of sinapic acid (e.g., 5, 10, 20 µM) for 1 hour.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL and incubate for 24 hours.[1]

b. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

c. Measurement of Cytokine Levels (ELISA):

  • Collect the cell culture supernatants after treatment.

  • Quantify the levels of pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-10) cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4][5]

In Vivo Assessment in a Streptozotocin-Induced Model of Sporadic Alzheimer's Disease

This protocol outlines the induction of an Alzheimer's-like pathology in rats and the subsequent evaluation of sinapic acid's neuroprotective effects.

a. Animal Model Induction:

  • Anesthetize male Wistar rats.

  • Administer a single bilateral intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[6] The STZ should be dissolved in a citrate buffer (pH 4.5).

  • A sham group should receive an equivalent volume of the vehicle (citrate buffer).

b. Treatment Regimen:

  • Following the ICV injection, administer sinapic acid orally at the desired doses (e.g., 10 and 20 mg/kg/day) for a period of 21 days.

c. Assessment of Oxidative Stress Markers:

  • At the end of the treatment period, sacrifice the animals and collect brain tissue (hippocampus and cortex).

  • Homogenize the brain tissue in an appropriate buffer.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation Marker): Measure MDA levels using a thiobarbituric acid reactive substances (TBARS) assay. This typically involves reacting the homogenate with thiobarbituric acid at high temperature and measuring the absorbance of the resulting pink-colored product.

  • Glutathione (GSH) Assay (Antioxidant Marker): Measure the levels of reduced glutathione using a method based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, with absorbance measured at 412 nm.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of this compound's ability to inhibit the activity of acetylcholinesterase, a key enzyme in cholinergic neurotransmission.[7][8][9][10][11]

a. Reagents:

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (pH 8.0)

  • This compound solution of varying concentrations

b. Assay Procedure (in a 96-well plate):

  • To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the this compound solution (or buffer for control).[7]

  • Add 10 µL of the AChE enzyme solution and incubate at 25°C for 15 minutes.[7]

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.[7]

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of AChE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

AKT_MAPK_Signaling_Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_p38 p38 MAPK TAK1->MAPK_p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB pNFkB p-NF-κB (Nuclear Translocation) NFkB->pNFkB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) pNFkB->Pro_inflammatory_Genes AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pMAPK_p38 p-p38 MAPK MAPK_p38->pMAPK_p38 pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK This compound This compound This compound->TAK1 This compound->PI3K

Caption: The AKT/MAPK signaling pathway in LPS-induced neuroinflammation and its inhibition by this compound.

Experimental_Workflow start Start: Hypothesis (this compound has neuroprotective effects) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_lines Neuronal/Microglial Cell Lines (e.g., BV-2, SH-SY5Y) in_vitro->cell_lines treatment Treatment with this compound + Neurotoxic Insult (e.g., LPS, Aβ) cell_lines->treatment assays Biochemical Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability inflammation Inflammatory Markers (NO, IL-6, IL-10) assays->inflammation oxidative_stress_vitro Oxidative Stress (ROS Measurement) assays->oxidative_stress_vitro conclusion Conclusion: Elucidation of Neuroprotective Mechanisms viability->conclusion inflammation->conclusion oxidative_stress_vitro->conclusion animal_model Animal Model of Neurodegeneration (e.g., STZ-induced) in_vivo->animal_model treatment_vivo Oral Administration of this compound animal_model->treatment_vivo behavioral Behavioral Tests (e.g., Morris Water Maze) treatment_vivo->behavioral biochemical_vivo Biochemical Analysis of Brain Tissue (MDA, GSH) treatment_vivo->biochemical_vivo histology Histopathological Examination treatment_vivo->histology behavioral->conclusion biochemical_vivo->conclusion histology->conclusion

Caption: A generalized experimental workflow for investigating the neuroprotective effects of this compound.

Conclusion

The accumulated evidence strongly supports the neuroprotective potential of this compound, highlighting its multifaceted mechanisms of action that target key pathological processes in neurodegeneration, namely oxidative stress, neuroinflammation, and apoptosis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further explore and validate the therapeutic utility of this promising natural compound. The visualization of the involved signaling pathways and experimental workflows provides a conceptual framework for designing future studies. Continued research into the pharmacokinetics, bioavailability, and safety profile of this compound is warranted to pave the way for its potential clinical application in the management of neurodegenerative diseases.

References

Understanding the Bioavailability and Metabolism of Sinapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapine, an ester of sinapic acid and choline, is a prominent bioactive alkaloid found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1][2] It has garnered significant interest in the scientific community for its potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism, tailored for researchers, scientists, and drug development professionals.

Bioavailability and Pharmacokinetics of this compound

The bioavailability of this compound has been investigated, with studies indicating that its oral absorption is relatively low. The primary pharmacokinetic parameters of this compound thiocyanate (ST) have been determined in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound Thiocyanate in Rats

ParameterIntravenous Administration (2 mg/kg)Oral Administration (100 mg/kg)
Cmax (Maximum Plasma Concentration) -47.82 ± 18.77 nM[3]
Tmax (Time to Cmax) -88.74 ± 20.08 min[3]
T½ (Half-life) -67.52 ± 15.69 min[3]
Vd (Apparent Volume of Distribution) 107.51 ± 21.16 L/kg[3]78.60 ± 14.44 L/kg[3]
Absolute Oral Bioavailability \multicolumn{2}{c

Data presented as mean ± standard deviation.

Experimental Protocols for Pharmacokinetic Studies

Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats were utilized for the pharmacokinetic experiments.[4]

  • Administration: this compound thiocyanate (ST) solution was administered via two routes:

    • Intravenous (IV) injection at a dose of 2 mg/kg.[4]

    • Oral gavage at a dose of 100 mg/kg.[4]

Sample Collection and Preparation:

  • Blood samples were collected at various time points post-administration.

  • Plasma was separated from the blood samples by centrifugation.

Analytical Method:

  • Technique: A simple and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of ST in rat plasma.[4]

  • Linear Range: The method demonstrated a linear range of 0.1-500 ng/mL for ST, with a coefficient of determination (R²) of 0.9976.[4]

  • Lower Limit of Quantification (LLOQ): The LLOQ for ST was determined to be 0.1 ng/mL.[4]

  • Precision and Accuracy: The intra- and inter-day precision were within 1.31-5.12% and 2.72-7.66%, respectively. The accuracy ranged from -4.88% to 3.82% and -3.47% to 6.18%.[4]

  • Extraction Recovery and Matrix Effect: The extraction recovery and matrix effect were found to be within acceptable limits.[4]

G cluster_workflow Pharmacokinetic Study Workflow animal_dosing Animal Dosing (Sprague-Dawley Rats) IV: 2 mg/kg Oral: 100 mg/kg blood_sampling Serial Blood Sampling animal_dosing->blood_sampling Administration plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation Collection sample_analysis Sample Analysis (UHPLC-MS/MS) plasma_separation->sample_analysis Quantification pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis Data Analysis

Fig. 1: Experimental workflow for this compound pharmacokinetic studies.

Metabolism of this compound

The metabolism of this compound is extensive, with several metabolites being identified in rat plasma, urine, and feces. The primary metabolic pathways include deamination, demethylation, hydrogenation, dehydration, and conjugation reactions such as glucuronidation and sulfonation.[3][4] Thirteen metabolites of this compound thiocyanate have been structurally identified.[4] In the early stages of seedling development in mustard plants, this compound is hydrolyzed into sinapic acid and choline.[1]

G cluster_metabolism This compound Metabolic Pathways This compound This compound deamination Deamination This compound->deamination demethylation Demethylation This compound->demethylation hydrogenation Hydrogenation This compound->hydrogenation dehydration Dehydration This compound->dehydration conjugation Conjugation This compound->conjugation hydrolysis Hydrolysis This compound->hydrolysis metabolites Metabolites (n=13) deamination->metabolites demethylation->metabolites hydrogenation->metabolites dehydration->metabolites glucuronidation Glucuronidation conjugation->glucuronidation sulfonation Sulfonation conjugation->sulfonation glucuronidation->metabolites sulfonation->metabolites sinapic_acid Sinapic Acid hydrolysis->sinapic_acid choline Choline hydrolysis->choline G cluster_signaling This compound's Influence on MAPK Signaling Pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Inhibits akt Akt This compound->akt Inhibits phosphorylation p38 p38 This compound->p38 Inhibits phosphorylation jnk JNK This compound->jnk Inhibits phosphorylation ros->akt Activates ros->p38 Activates ros->jnk Activates cell_death Cell Death akt->cell_death p38->cell_death jnk->cell_death

References

Sinapine in Mustard and Canola: A Technical Guide to Content, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, is the most abundant phenolic compound in the seeds of many Brassicaceae species, including commercially important mustard and canola (rapeseed) varieties. While it possesses various bioactive properties such as antioxidant and neuroprotective effects, its presence in seed meal is considered antinutritional, limiting the use of this protein-rich byproduct as animal feed.[1][2] This technical guide provides an in-depth overview of this compound content across different mustard and canola varieties, details the experimental protocols for its extraction and quantification, and visually maps its biosynthetic pathway.

Quantitative this compound Content

The concentration of this compound in mustard and canola seeds can vary significantly due to genetic factors, environmental conditions during growth, and post-harvest processing.[3][4] The following tables summarize quantitative data on this compound content from various studies, providing a comparative look at different species and varieties.

Table 1: this compound Content in Various Brassica Species

Brassica SpeciesVariety/TypeThis compound Content (mg/g of defatted meal/seed)Reference
Brassica napus (Canola/Rapeseed)10 Western Canadian varieties6.39 - 12.28[5]
Brassica napus (Canola/Rapeseed)European 00 RapeseedNot specified, but analyzed for comparison[5]
Brassica napus (Canola/Rapeseed)-9.037[3]
Brassica rapa (Canola)-14.168[3]
Brassica juncea (Indian Mustard)-6.7 - 15.1 (dry seed weight)[6]
Brassica juncea (Indian Mustard)-12.031[3]
Brassica juncea (Indian Mustard)Industrial Mustard Bran~8.0[7]
Brassica juncea (Indian Mustard)Mustard Seed Meal4.74 - 10[4][8]
Brassica oleracea (Cabbage, Broccoli, Cauliflower)Various cultivars0.74% - 1.24% of seed weight[9]

Table 2: this compound Content in Different Seed Fractions and Processing Byproducts

Plant MaterialFractionThis compound Content (mg/g)Reference
CanolaSeeds9.16 - 16.13 (total phenolics)[5]
CanolaPress Cakes9.90 - 11.31[5]
CanolaMeals6.11 - 10.11[5]
RapeseedDefatted Hulls (10 varieties)0.93 - 1.76[3]
RapeseedDehulled Flours (10 varieties)15.65 - 21.88[3]

Experimental Protocols

Accurate quantification of this compound is crucial for research and quality control. The most common approach involves solvent extraction followed by high-performance liquid chromatography (HPLC).

This compound Extraction from Seed Meal

This protocol describes a general method for extracting this compound from mustard or canola seed meal.

  • Objective: To efficiently extract this compound from the solid seed matrix into a liquid solvent for subsequent analysis.

  • Materials:

    • Defatted mustard or canola seed meal

    • 70% (v/v) Methanol or 70% (v/v) Ethanol in water

    • Centrifuge

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh a precise amount of defatted seed meal (e.g., 1 gram) into a centrifuge tube.

    • Add a specific volume of 70% methanol or ethanol (e.g., 10 mL). Acidifying the solvent with a small amount of formic acid can improve extraction efficiency.[4][8]

    • Vortex the mixture thoroughly to ensure complete wetting of the meal.

    • Place the tube in an ultrasonic bath for a defined period (e.g., 30 minutes) to facilitate cell wall disruption and enhance extraction.[10][11]

    • Centrifuge the mixture at high speed (e.g., 5000 x g) for 10-15 minutes to pellet the solid material.

    • Carefully collect the supernatant, which contains the extracted this compound.

    • For quantitative analysis, it is recommended to repeat the extraction process on the pellet 2-3 times and combine the supernatants to ensure complete recovery.

    • The final extract can be filtered through a 0.22 µm syringe filter before HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the separation and quantification of this compound.

  • Objective: To separate this compound from other co-extracted compounds and quantify its concentration based on a standard curve.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 100 x 3 mm, 2.6 µm particle size).[8]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 0.8 mL/min.[5]

    • Detection Wavelength: this compound shows a strong absorbance at approximately 330 nm.[5][12]

    • Column Temperature: Maintained at a constant temperature, for example, 48°C.[11]

  • Procedure:

    • Prepare a series of standard solutions of pure this compound (or this compound thiocyanate) of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce sinapic acid, which is then converted to this compound.[6][13] Understanding this pathway is critical for efforts in metabolic engineering to reduce this compound content in seeds.[1][14]

Sinapine_Biosynthesis cluster_legend Enzymes Phe Phenylalanine Cin Cinnamate Phe->Cin PAL Cou p-Coumarate Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caf Caffeate CouCoA->Caf HCT Fer Ferulate Caf->Fer COMT HydFer 5-Hydroxyferulate Fer->HydFer F5H Sinap Sinapate HydFer->Sinap COMT SinGlc 1-O-Sinapoyl-glucose Sinap->SinGlc SGT This compound This compound (Sinapoylcholine) SinGlc->this compound SCT PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase CL4 4CL: 4-Coumarate:CoA ligase HCT HCT: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase COMT COMT: Caffeate O-methyltransferase F5H F5H: Ferulate 5-hydroxylase SGT SGT: UDP-glucose:sinapate glucosyltransferase SCT SCT: Sinapoylglucose:choline sinapoyltransferase Experimental_Workflow Start Mustard/Canola Seeds Defat Defatting (e.g., Soxhlet extraction) Start->Defat Meal Defatted Seed Meal Defat->Meal Extraction Solvent Extraction (70% Methanol/Ethanol, Ultrasonication) Meal->Extraction Centrifuge Centrifugation & Filtration Extraction->Centrifuge Extract Clarified Extract Centrifuge->Extract HPLC HPLC-DAD Analysis Extract->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification (vs. Standard Curve) Data->Quant Result This compound Concentration Quant->Result

References

The Function of Sinapine as a Choline Ester in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, or sinapoylcholine, is a prominent secondary metabolite found in the seeds of Brassicaceae species, including economically important crops like rapeseed (Brassica napus). As a choline ester of sinapic acid, its accumulation, and subsequent hydrolysis play crucial roles in plant development, particularly during seed germination and early seedling establishment. This technical guide provides a comprehensive overview of the biosynthesis, physiological function, and metabolic fate of this compound. It details its role as a storage form of choline for phospholipid synthesis, its interaction with phytohormone signaling pathways, particularly abscisic acid (ABA), and its implications as an antinutritional factor in rapeseed meal. This guide also presents quantitative data on this compound content, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to serve as a resource for researchers in plant biology and drug development.

Introduction

This compound is the most abundant phenolic compound in the seeds of many cruciferous plants, where it can constitute a significant portion of the seed's dry weight.[1] Its structure, a choline ester of sinapic acid, positions it at the intersection of phenylpropanoid and choline metabolism. While it is considered an antinutritional compound in livestock feed due to its bitter taste and potential adverse effects, its physiological functions in the plant are multifaceted and essential for early development.[2] This document explores the lifecycle of this compound, from its synthesis in the developing seed to its breakdown and the subsequent utilization of its components in the growing seedling.

This compound Metabolism: Biosynthesis and Hydrolysis

The lifecycle of this compound is tightly regulated, with its synthesis occurring during seed development and its degradation commencing upon germination.

Biosynthesis

This compound biosynthesis is a branch of the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of sinapic acid, which is then conjugated with choline. The final step in this compound synthesis is catalyzed by the enzyme sinapoylglucose:choline sinapoyltransferase (SCT).[2] Downregulation of genes encoding enzymes in this pathway, such as ferulic acid 5-hydroxylase (FAH) and SCT, has been shown to significantly reduce this compound content in transgenic Brassica napus lines.[2]

Sinapine_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Sinapic_acid Sinapic_acid Ferulic_acid->Sinapic_acid F5H Sinapoylglucose Sinapoylglucose Sinapic_acid->Sinapoylglucose SGT This compound This compound Sinapoylglucose->this compound SCT ABA_Sinapine_Interaction ABA ABA ABA_receptors ABA Receptors ABA->ABA_receptors PP2Cs PP2Cs ABA_receptors->PP2Cs SnRK2s SnRK2s PP2Cs->SnRK2s ABI3_ABI5 ABI3/ABI5 Transcription Factors SnRK2s->ABI3_ABI5 Seed_Germination_Inhibition Seed_Germination_Inhibition ABI3_ABI5->Seed_Germination_Inhibition Sinapic_Acid Sinapic Acid / Sinapoylcholine Sinapic_Acid->Seed_Germination_Inhibition Antagonizes ABA_Catabolism ABA Catabolism Sinapic_Acid->ABA_Catabolism Promotes ABA_Catabolism->ABA Reduces levels Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis Plant_Material Plant Material (e.g., seeds, seedlings) Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Extraction with Solvent (e.g., 70% MeOH) Grinding->Extraction RNA_Extraction Total RNA Extraction Grinding->RNA_Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC_Analysis HPLC/UHPLC-DAD Quantification Crude_Extract->HPLC_Analysis Enzyme_Assay Enzyme Activity Assay (e.g., SCE) Crude_Extract->Enzyme_Assay cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR

References

Unveiling the Antimicrobial Potential of Sinapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring choline ester of sinapic acid, is emerging as a compound of significant interest in the field of antimicrobial research. Abundantly found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed, this phytochemical has demonstrated a promising spectrum of activity against various microbial pathogens.[1] Its inherent biological activities, including antioxidant and anti-inflammatory properties, are now being complemented by a growing body of evidence supporting its role as a potent antimicrobial agent. This technical guide provides an in-depth exploration of the antimicrobial properties of this compound, detailing its mechanism of action, spectrum of activity, and synergistic potential. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial drugs.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] While research is ongoing to fully elucidate its efficacy against a wide array of pathogens, existing studies provide valuable quantitative data on its inhibitory and bactericidal concentrations.

Quantitative Antimicrobial Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its related phenolic acid, sinapic acid, against various microorganisms. This data provides a baseline for understanding the potency of this compound and for designing future antimicrobial studies.

CompoundMicroorganismMICMBCReference
This compound Escherichia coli K1210% w/v10% w/v[2][3]
Sinapic Acid Staphylococcus aureus31.25 µg/mL62.50 µg/mL[4]
Escherichia coli62.50 µg/mL125 µg/mL[4]

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt the integrity of the bacterial cell membrane.[1] This interaction leads to a cascade of events that ultimately result in cell death.

Bacterial Membrane Disruption

This compound interacts with the phospholipids of the bacterial cell membrane, leading to increased membrane permeability and a loss of structural integrity.[1] This disruption affects the membrane potential and can lead to the leakage of essential intracellular components, such as ions and metabolites, thereby compromising vital cellular functions.

cluster_membrane Bacterial Cell Membrane PL Phospholipids Disruption Membrane Disruption PL->Disruption Leads to This compound This compound This compound->PL Interaction Leakage Leakage of Intracellular Components Disruption->Leakage Causes Death Cell Death Leakage->Death Results in

Proposed mechanism of this compound-induced bacterial cell death.
Induction of Reactive Oxygen Species (ROS) in Fungi

In addition to its effects on the cell membrane, emerging evidence suggests that this compound may also exert its antifungal activity through the induction of oxidative stress. In fungal cells, such as Candida albicans, this compound treatment has been associated with an increase in intracellular Reactive Oxygen Species (ROS).[5][6] This accumulation of ROS can lead to damage of vital cellular components, including proteins, lipids, and nucleic acids, ultimately triggering programmed cell death pathways.

This compound This compound FungalCell Fungal Cell (e.g., Candida albicans) This compound->FungalCell Enters ROS Increased Intracellular Reactive Oxygen Species (ROS) FungalCell->ROS Induces OxidativeDamage Oxidative Damage to Cellular Components ROS->OxidativeDamage Causes Apoptosis Programmed Cell Death (Apoptosis) OxidativeDamage->Apoptosis Triggers

This compound-induced ROS-mediated antifungal mechanism.

Synergistic and Antibiofilm Potential

Beyond its standalone antimicrobial activity, this compound exhibits promising potential in combination therapies and as an agent against microbial biofilms.

Synergism with Conventional Antibiotics

Studies have shown that this compound can act synergistically with conventional antibiotics, enhancing their efficacy and potentially lowering the required therapeutic doses. This is particularly significant in the context of combating antibiotic-resistant bacteria. The synergistic effect may be attributed to this compound's ability to increase the permeability of the bacterial membrane, thereby facilitating the entry of other antibiotics into the cell.

Antibiofilm Activity

Bacterial biofilms, structured communities of bacteria embedded in a self-produced matrix, are notoriously resistant to antimicrobial treatments. This compound has demonstrated the ability to inhibit the formation of biofilms by various pathogenic bacteria. The exact mechanism of its antibiofilm activity is still under investigation but may involve the disruption of initial bacterial attachment to surfaces or interference with the signaling pathways that regulate biofilm development.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard and widely used technique for determining the MIC and MBC of an antimicrobial agent.[7][8][9]

Workflow:

Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate PrepareInoculum->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC PlateForMBC Plate Aliquots from Clear Wells onto Agar Plates ReadMIC->PlateForMBC IncubateAgar Incubate Agar Plates at 37°C for 24 hours PlateForMBC->IncubateAgar ReadMBC Determine MBC (Lowest concentration with no bacterial growth on agar) IncubateAgar->ReadMBC End End ReadMBC->End

Workflow for MIC and MBC determination.

Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing broth. A range of concentrations should be tested to accurately determine the MIC.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (broth and bacteria, no this compound) and a sterility control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Assessment of Antibiofilm Activity

The crystal violet assay is a common and straightforward method for quantifying biofilm formation and assessing the antibiofilm activity of a compound.[3][4][10][11][12]

Workflow:

Start Start InoculatePlate Inoculate Microtiter Plate with Bacterial Suspension and this compound Start->InoculatePlate IncubateBiofilm Incubate to Allow Biofilm Formation InoculatePlate->IncubateBiofilm Wash Wash Wells to Remove Planktonic Cells IncubateBiofilm->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain WashAgain Wash to Remove Excess Stain Stain->WashAgain Solubilize Solubilize Bound Stain (e.g., with Ethanol or Acetic Acid) WashAgain->Solubilize MeasureAbsorbance Measure Absorbance (e.g., at 570 nm) Solubilize->MeasureAbsorbance End End MeasureAbsorbance->End

Workflow for the crystal violet antibiofilm assay.

Methodology:

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate, along with various concentrations of this compound. A control group without this compound is also included. The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a specific period (e.g., 15-30 minutes).

  • Washing: Excess stain is removed by washing the wells with water.

  • Solubilization: The crystal violet that has stained the biofilm is solubilized using a suitable solvent, such as 95% ethanol or 30% acetic acid.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the amount of biofilm formed.

Evaluation of Synergistic Effects

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[2][13][14][15]

Workflow:

Start Start PrepareDilutions Prepare 2-fold Serial Dilutions of This compound and Antibiotic in a Checkerboard Fashion in a Microtiter Plate Start->PrepareDilutions Inoculate Inoculate Wells with Standardized Bacterial Suspension PrepareDilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate DetermineMICs Determine MIC of Each Agent Alone and in Combination Incubate->DetermineMICs CalculateFIC Calculate the Fractional Inhibitory Concentration (FIC) Index DetermineMICs->CalculateFIC InterpretResults Interpret FIC Index: Synergy (≤0.5) Additive (>0.5 to 1) Indifference (>1 to 4) Antagonism (>4) CalculateFIC->InterpretResults End End InterpretResults->End

Workflow for the checkerboard synergy assay.

Methodology:

  • Plate Setup: A 96-well microtiter plate is set up in a checkerboard pattern. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the other antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible growth.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated for each combination that inhibits growth using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation: The interaction is interpreted based on the FIC index:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Conclusion and Future Directions

This compound presents a compelling profile as a natural antimicrobial agent with a multifaceted mechanism of action. Its ability to disrupt bacterial membranes, induce oxidative stress in fungi, and act synergistically with existing antibiotics underscores its potential in the development of new therapeutic strategies. Furthermore, its antibiofilm properties offer a promising avenue for addressing the challenge of persistent and resistant microbial infections.

Future research should focus on a more comprehensive evaluation of this compound's antimicrobial spectrum against a wider range of clinically relevant pathogens, including multidrug-resistant strains. Detailed investigations into the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its mechanism of action and facilitate the rational design of more potent derivatives. In vivo studies are also crucial to assess the efficacy, pharmacokinetics, and safety of this compound in preclinical models. The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel and effective antimicrobial therapies.

References

Sinapine: A Technical Guide to its Potential in Nutraceutical and Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Sinapine, a naturally occurring phenolic compound predominantly found in the seeds of the Brassicaceae family, such as rapeseed and mustard, is emerging as a molecule of significant interest for the development of nutraceuticals and functional foods.[1][2] As the choline ester of sinapic acid, it possesses a range of bioactive properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides an in-depth overview of the current scientific evidence supporting this compound's therapeutic potential. It details its mechanisms of action, summarizes key quantitative efficacy data, presents detailed experimental protocols for its study, and outlines the primary signaling pathways it modulates. The information herein is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel health-promoting products.

Introduction

This compound (sinapoyl choline) is an alkaloidal amine that represents a major phenolic constituent in by-products of rapeseed and mustard seed processing.[1][5] Its chemical structure, featuring a positively charged quaternary amine, is believed to contribute to some of its unique biological activities, such as its mitochondrial tropism.[6][7] The growing consumer demand for natural, plant-based health solutions has positioned this compound as a promising candidate for valorization in functional foods and dietary supplements. Its diverse bioactivities, particularly its ability to counteract oxidative stress and inflammation, align with key therapeutic targets for a variety of chronic diseases.[3][8] This document consolidates the technical data necessary to evaluate and advance the use of this compound in health and wellness applications.

Bioactivities and Therapeutic Potential

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is fundamental to many of its other biological effects.[1] It functions as a potent free radical scavenger, capable of neutralizing harmful reactive oxygen species (ROS).[2] Studies have shown that this compound has a greater antioxidant capacity than its parent compound, sinapic acid.[1][2] Its unique chemical structure, particularly the positively charged choline moiety, may allow it to target mitochondria, a primary site of cellular ROS production, thereby protecting against mitochondrial oxidative stress.[6][7] This targeted action is crucial in mitigating cellular damage associated with ischemia-reperfusion injuries.[7]

Anti-inflammatory Effects

Chronic inflammation is a key pathological factor in numerous diseases. This compound and its parent acid have demonstrated significant anti-inflammatory properties.[9][10] The mechanism underlying this effect involves the suppression of key pro-inflammatory mediators. For instance, sinapic acid has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This is achieved primarily through the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[11] In keratinocytes, this compound has been found to reduce the expression of various inflammatory cytokines and chemokines, suggesting its potential for treating inflammatory skin conditions like atopic dermatitis.[8]

Neuroprotective Activities

This compound's potential in neurological health is particularly noteworthy. It is recognized as an effective acetylcholinesterase (AChE) inhibitor, a mechanism central to the management of Alzheimer's disease.[3][12] By reversibly binding to AChE, this compound can increase the levels of the neurotransmitter acetylcholine in the brain.[13] Its AChE inhibitory activity is more potent in the cerebral homogenate (IC50 of 3.66 μM) compared to blood serum (IC50 of 22.1 μM).[13] Furthermore, studies on animal models of Alzheimer's disease show that sinapic acid can reduce amyloid-β (Aβ) plaque deposition, mitigate neuronal cell death, and improve cognitive function.[14][15] These neuroprotective effects are mediated, in part, by the activation of the PI3K/Akt/GSK3β signaling pathway.[14]

Quantitative Efficacy and Pharmacokinetic Data

The effective application of this compound in nutraceuticals requires a clear understanding of its concentration in source materials, its efficacy in biological systems, and its behavior in the body. The following tables summarize key quantitative data from various studies.

Table 1: Concentration and Extraction Yields of this compound and its Derivatives

Source Material Compound Concentration / Yield Extraction Conditions Reference
Brassica Biomass This compound 8.0 - 10.4 mg/g Not specified [1][2]
Mustard Seed Meal This compound 15.73 µmol/g DM 70% ethanol, pH 2, 70°C [4]
Mustard Seed Meal Sinapic Acid 13.22 µmol/g DM Aqueous solution, pH 12, 70°C [4]
Mustard Residues Total Phenolics >10 mg/g DDM Optimized DoE (Ethanol/Water) [16]
Crushed Yellow Mustard This compound 385 ± 49.47 mg/g DW Pressurized heating (115°C) [17]
Mustard Seed Meal This compound 6.90 ± 0.03 mg/g DM 70% ethanol, 75°C, 100% US amplitude [18]

DM: Dry Matter; DDM: Defatted and Dried Matter; DW: Dry Weight; US: Ultrasound

Table 2: Pharmacokinetic Parameters of this compound Thiocyanate (ST) in Rats

Parameter Intravenous (2 mg/kg) Oral (100 mg/kg) Reference
Cmax (Maximum Concentration) - 47.82 ± 18.77 nM [19][20]
Tmax (Time to Cmax) - 88.74 ± 20.08 min [19][20]
Absolute Oral Bioavailability - 1.84% [19][20]

| Apparent Volume of Distribution | 107.51 ± 21.16 L/kg | 78.60 ± 14.44 L/kg |[19][20] |

Table 3: In Vitro Efficacy of this compound and Sinapic Acid

Assay Compound Efficacy (IC50 or % Inhibition) Reference
Acetylcholinesterase Inhibition This compound IC50: 3.66 μM (rat cerebral homogenate) [13]
Acetylcholinesterase Inhibition This compound IC50: 22.1 μM (rat blood serum) [13]
Acetylcholinesterase Inhibition This compound 85% inhibition (from rapeseed extract) [12]
DPPH Radical Scavenging Sinapic Acid 33.2% inhibition (at 0.02 mM) [13]

| DPPH Radical Scavenging | Sinapic Acid | 88.4% inhibition (at 0.5 mM) |[13] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted product development.

Anti-inflammatory Signaling: NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (e.g., p65/p50) are sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sinapic acid has been shown to inhibit this process by preventing IκBα degradation and phosphorylation, thereby blocking the nuclear translocation of p50 and p65.[11]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa_p->IkBa NFkB_active NF-κB (p65/p50) IkBa_p->NFkB_active Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkBa Binds to NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Neuroprotective Signaling: PI3K/Akt/GSK3β Pathway

The PI3K/Akt/GSK3β pathway is a critical pro-survival cascade in neurons. Activation of this pathway, for instance by neurotrophic factors or therapeutic compounds like this compound, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK3β). Inactivation of GSK3β is neuroprotective, as active GSK3β is implicated in tau hyperphosphorylation and apoptosis. This pathway ultimately promotes cell survival by modulating the expression of apoptotic proteins like Bcl-2 and Bax and has been shown to reduce Aβ deposition in Alzheimer's models.[14]

PI3K_Akt_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation Apoptosis Apoptosis GSK3b->Apoptosis Promotes Survival Neuronal Survival (↓ Aβ deposition) pGSK3b->Survival Bax ↑ Bax / ↓ Bcl-2 Apoptosis->Bax Bcl2 ↓ Bax / ↑ Bcl-2 Survival->Bcl2

Caption: Neuroprotective PI3K/Akt/GSK3β signaling activated by this compound.

Methodologies and Experimental Protocols

Reproducible and standardized methods are essential for the evaluation of this compound's bioactivity. This section provides an overview of key experimental protocols cited in the literature.

Extraction and Purification of this compound from Mustard Seed Meal

This protocol is based on conventional solvent extraction methods optimized for this compound yield.[4][18]

  • Preparation of Material: Obtain mustard seed meal, a by-product of oil pressing. Defatting the meal using a non-polar solvent like hexane in a Soxhlet apparatus can improve the efficiency of subsequent extractions.[16] Dry the defatted meal thoroughly.

  • Solvent Extraction: Suspend the prepared meal in a 70% (v/v) aqueous ethanol solution at a liquid-to-solid ratio of 10:1 (mL/g).[4]

  • Extraction Conditions: Heat the suspension to 70-75°C in a flask equipped with a reflux condenser to prevent solvent evaporation.[4][18] Maintain constant stirring for a duration of 30-60 minutes. For enhanced yield, ultrasound-assisted extraction can be employed during this step.[18]

  • Separation: After extraction, centrifuge the mixture (e.g., 4700 x g for 10 minutes at 4°C) to separate the solid residue from the liquid extract.[18]

  • Purification (Optional): The crude extract can be further purified using techniques like liquid-liquid extraction or adsorption chromatography to isolate this compound.[5]

  • Quantification: Analyze the this compound content in the extract using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[4]

Extraction_Workflow start Mustard Seed Meal defat Defatting (Hexane Extraction) start->defat extract Solvent Extraction (70% EtOH, 70-75°C, Ultrasound) defat->extract separate Centrifugation (Solid/Liquid Separation) extract->separate crude Crude this compound Extract separate->crude purify Purification (Chromatography) crude->purify analyze Quantification (HPLC/UHPLC) crude->analyze Direct Analysis pure Purified this compound purify->pure pure->analyze end Quantitative Data analyze->end

Caption: General experimental workflow for this compound extraction and analysis.
In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound using a murine macrophage cell line, based on methodologies that measure key inflammatory markers.[11]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Treatment: Seed the cells in multi-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the media and incubate for 24 hours. Include control groups (untreated cells, cells with this compound only, cells with LPS only).

  • Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent assay.

  • Measurement of Cytokines: Measure the concentration of pro-inflammatory cytokines like TNF-α and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Lyse the cells to extract proteins. Perform Western blotting to analyze the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and NF-κB pathway components (p-IκBα, nuclear p65).

In Vivo Neuroprotection Assay in an AD Mouse Model

This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a chemically-induced mouse model of Alzheimer's disease (AD).[15]

  • Animal Model Induction: Use a suitable mouse strain (e.g., ICR mice). Induce AD-like pathology by administering a bilateral intracerebroventricular (ICV) injection of aggregated amyloid β(1-42) protein. Sham-operated animals receive a vehicle injection.

  • This compound Administration: Following the Aβ injection, begin daily oral administration of this compound (e.g., 10 mg/kg) or vehicle to the respective groups. Continue treatment for a defined period (e.g., 7-14 days).

  • Behavioral Testing: Assess cognitive function using a memory task, such as the passive avoidance task or the Morris water maze. Conduct acquisition and retention trials to evaluate learning and memory.

  • Tissue Collection: After the final behavioral test, sacrifice the animals and perfuse them with saline and a fixative (e.g., 4% paraformaldehyde). Collect the brains for histological analysis.

  • Immunohistochemistry: Section the brain tissue (specifically the hippocampus). Perform immunohistochemical staining to assess:

    • Neuronal survival (e.g., NeuN or Nissl staining).

    • Neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia).

    • Oxidative stress markers (e.g., nitrotyrosine).

    • Expression of inflammatory enzymes (e.g., iNOS).

  • Data Analysis: Quantify the number of surviving neurons and the intensity of immunostaining in the hippocampal regions (e.g., CA1). Statistically compare the results between the different treatment groups.

Challenges and Future Directions

Despite its promising profile, the development of this compound into a mainstream nutraceutical faces several challenges. Its primary limitation is a very low oral bioavailability, estimated at less than 2%.[19][20] This suggests extensive first-pass metabolism or poor absorption from the gut. Future research must focus on developing advanced delivery systems, such as nanoformulations or encapsulation technologies, to enhance its stability and absorption.

Furthermore, while this compound is generally considered safe as part of a normal diet, comprehensive toxicological studies are required to establish a safe dosage for concentrated extracts and supplements.[21][22] Long-term clinical trials in human subjects are the ultimate next step to validate the preclinical findings and to determine the efficacy of this compound in preventing or managing chronic diseases.

Conclusion

This compound is a high-value phenolic compound with a compelling range of biological activities relevant to human health. Its potent antioxidant, anti-inflammatory, and neuroprotective properties, supported by clear mechanistic evidence involving pathways like NF-κB and PI3K/Akt, underscore its significant potential for use in nutraceuticals and functional foods. While challenges related to its bioavailability need to be addressed through innovative formulation strategies, the existing body of scientific work provides a strong foundation for its further development. As a natural, plant-derived molecule sourced from abundant agricultural co-products, this compound is well-positioned to meet the growing demand for effective and sustainable health solutions.

References

Methodological & Application

Application Notes: Enhancing Sinapine Extraction from Mustard Seed Meal Using Supercritical CO₂ Pre-treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapine, the choline ester of sinapic acid, is a major phenolic compound found in mustard and rapeseed meal, comprising over 80% of the total phenolic content.[1] It exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making its efficient extraction a key area of interest for the pharmaceutical and nutraceutical industries.[1][2] Traditional solvent extraction of this compound from mustard seed meal is often hindered by the high lipid content of the raw material. Supercritical Carbon Dioxide (SC-CO₂) extraction serves as a green and effective pre-treatment step to defat the mustard seed meal, thereby significantly enhancing the yield of subsequently extracted this compound.[1][3] This application note details a two-stage protocol for the efficient extraction of this compound, beginning with SC-CO₂-mediated defatting, followed by ultrasound-assisted solvent extraction.

Principle of the Method

The protocol is based on a two-step process:

  • Supercritical CO₂ Defatting: Supercritical CO₂ is a non-polar solvent that effectively extracts lipids from the mustard seed meal.[1] This step removes the oil content without degrading the thermally sensitive this compound, which remains in the defatted meal.

  • Ultrasound-Assisted this compound Extraction: Following defatting, the this compound is extracted from the lipid-free meal using a polar solvent, such as an ethanol-water mixture. The use of ultrasound enhances the extraction efficiency by improving solvent penetration and mass transfer.[1][4]

This combined approach leads to a higher yield and purity of the final this compound extract.

Experimental Protocols

Part 1: Supercritical CO₂ Defatting of Mustard Seed Meal

This protocol describes the removal of lipids from mustard seed meal using supercritical CO₂.

Materials and Equipment:

  • Mustard seed meal (Brassica juncea)

  • Supercritical Fluid Extraction (SFE) system (e.g., SFE PROCESS, Nancy, France) with a 1 L extraction tank

  • Liquid Carbon Dioxide (99.99% purity)

  • Grinder

Procedure:

  • Sample Preparation: Grind the mustard seed meal to a uniform particle size to ensure efficient extraction.

  • Loading the Extractor: Place approximately 150 g of the ground mustard seed meal into the 1 L extraction vessel of the SFE system.[1]

  • Setting SC-CO₂ Parameters:

    • Set the extraction pressure to 350 bar.[1][3]

    • Set the extraction temperature to 40 °C.[1][3]

    • Maintain a constant CO₂ flow rate of 60 g/min .[1][3]

  • Extraction: Initiate the SC-CO₂ flow through the extraction vessel. The supercritical fluid will dissolve and carry away the lipids from the mustard seed meal.

  • Separation and Collection: The lipid-laden CO₂ flows to a separator where the pressure and temperature are lowered, causing the CO₂ to return to a gaseous state and the oil to precipitate. Collect the extracted oil for weighing and analysis if desired.

  • Recovery of Defatted Meal: After the extraction is complete, depressurize the system and carefully remove the defatted mustard seed meal from the extraction vessel. The defatted meal is now ready for this compound extraction.

Part 2: Ultrasound-Assisted Extraction of this compound from Defatted Mustard Seed Meal

This protocol outlines the extraction of this compound from the defatted meal using ultrasonication.

Materials and Equipment:

  • Defatted mustard seed meal (from Part 1)

  • Ethanol (70% v/v in water)

  • Ultrasonic generator with a titanium sonotrode (e.g., 400 W-24 KHz, Hielscher Ultrasonics)

  • Stirred glass reactor (2 L) with a temperature-controlled jacket

  • Cryothermostat

  • Centrifuge

  • UHPLC system for analysis

Procedure:

  • Extraction Setup: Place the defatted mustard seed meal into the 2 L stirred glass reactor. Add the 70% ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:20).[1]

  • Setting Extraction Parameters:

    • Set the extraction temperature to 75 °C and maintain it using the cryothermostat.[1][2]

    • Set the stirring speed to 250 rpm.[1]

    • Apply ultrasound at 100% amplitude in continuous mode.[1][2]

  • Extraction: Conduct the extraction for a predetermined duration (e.g., 30 minutes).[4]

  • Sample Recovery: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract containing this compound.

  • Analysis: Filter the supernatant and analyze the this compound content using a UHPLC system.

Data Presentation

The application of SC-CO₂ pre-treatment significantly improves the yield of this compound from mustard seed meal. The following table summarizes the quantitative results from studies employing this two-stage extraction protocol.

TreatmentThis compound Yield (mg/g dry matter)Percentage Increase in Yield (compared to control)
Conventional Extraction (Control)5.565 ± 0.014-
SC-CO₂ Pre-treatment6.636 ± 0.03724.4%[1][3]
SC-CO₂ Pre-treatment + Ultrasound7.194 ± 0.00732%[1][3]
Optimized Ultrasound-Assisted Extraction (after SC-CO₂ pre-treatment)6.90 ± 0.03-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for the extraction of this compound using SC-CO₂ pre-treatment.

experimental_workflow cluster_start Starting Material cluster_pretreatment Step 1: SC-CO2 Defatting cluster_separation Separation cluster_extraction Step 2: this compound Extraction cluster_final Final Product Mustard Seed Meal Mustard Seed Meal SC-CO2 Extractor SC-CO2 Extractor Mustard Seed Meal->SC-CO2 Extractor Lipid Fraction Lipid Fraction SC-CO2 Extractor->Lipid Fraction Defatted Mustard Meal Defatted Mustard Meal SC-CO2 Extractor->Defatted Mustard Meal Pressure: 350 bar Pressure: 350 bar Temperature: 40 C Temperature: 40 C CO2 Flow: 60 g/min CO2 Flow: 60 g/min Ultrasound Reactor Ultrasound Reactor Defatted Mustard Meal->Ultrasound Reactor This compound Extract This compound Extract Ultrasound Reactor->this compound Extract Solvent: 70% Ethanol Solvent: 70% Ethanol Temperature: 75 C Temperature: 75 C Ultrasound: 100% Amplitude Ultrasound: 100% Amplitude

Caption: Workflow for this compound Extraction.

logical_relationship raw_material Raw Mustard Seed Meal pretreatment SC-CO2 Pre-treatment (Defatting) raw_material->pretreatment intermediate Defatted Meal pretreatment->intermediate byproduct Lipid Fraction pretreatment->byproduct removes extraction Solvent Extraction (e.g., Ultrasound-assisted) intermediate->extraction final_product High-Yield This compound Extract extraction->final_product yields

Caption: Logical Steps in the Process.

References

Application Notes and Protocols for LC-MS/MS Analysis of Sinapine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapine, the choline ester of sinapic acid, is a major phenolic compound found in species of the Brassicaceae family, such as rapeseed and mustard.[1][2] It has garnered significant interest due to its potential antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and safety in drug development. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6]

I. Metabolic Pathways of this compound

This compound undergoes extensive metabolism in biological systems. The primary metabolic pathways include deamination, demethylation, hydrogenation, dehydration, and conjugation with glucuronic acid and sulfate.[7][8] Thirteen metabolites have been identified in rat plasma, urine, and feces.[7][8] The biosynthesis of this compound originates from the phenylpropanoid pathway, starting with phenylalanine.[9][10][11]

This compound Metabolism Pathway Diagram

Figure 1. Proposed Metabolic Pathway of this compound This compound This compound M1 Demethylation This compound->M1 M2 Deamination This compound->M2 M3 Hydrogenation This compound->M3 M4 Dehydration This compound->M4 M5 Glucuronidation This compound->M5 M6 Sulfonation This compound->M6 Metabolites Various Metabolites M1->Metabolites M2->Metabolites M3->Metabolites M4->Metabolites M5->Metabolites M6->Metabolites

Caption: Figure 1. Proposed Metabolic Pathway of this compound.

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation technique is critical for accurate and reliable LC-MS/MS analysis and depends on the biological matrix.[12][13]

1. Protein Precipitation (for plasma samples)

This method is a simple and effective way to remove proteins that can interfere with the analysis.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile (containing the internal standard, if used).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) (for plasma samples)

LLE is a more selective technique that can provide a cleaner extract.[5]

  • Protocol:

    • To 300 µL of human plasma, add the internal standard (e.g., ASE 13C-d3).[5]

    • Add 1 mL of methyl tert-butyl ether.[5]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Freeze the aqueous layer at -20°C and transfer the organic layer to a new tube.

    • Evaporate the organic layer to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

B. LC-MS/MS Analysis

1. Chromatographic Conditions

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., Thermo Scientific Accucore aQ, 100 × 3 mm, 2.6 μm) is commonly used for separation.[14]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[14]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[15]

  • Column Temperature: 35°C.[15]

2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and its expected metabolites.

    • This compound: The protonated precursor ion [M+H]⁺ is monitored. The exact m/z transitions will need to be optimized based on the specific instrument and metabolites of interest. Based on UPLC-MS data, ions at m/z 254 and its breakdown product at m/z 119 have been tentatively identified for the choline ester of sinapic acid.[2]

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

III. Quantitative Data Summary

The following tables summarize the quantitative data for this compound analysis from various studies.

Table 1: Pharmacokinetic Parameters of this compound Thiocyanate in Rats (Oral Administration) [7][8]

ParameterValue
Cmax (Maximum Plasma Concentration)47.82 ± 18.77 nM
Tmax (Time to Maximum Concentration)88.74 ± 20.08 min
Oral Absolute Bioavailability1.84%

Table 2: LC-MS/MS Method Validation for this compound Quantification in Rat Plasma [7]

ParameterValue
Linear Range0.1 - 500 ng/mL
0.9976
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (RSD%)1.31 - 5.12%
Inter-day Precision (RSD%)2.72 - 7.66%
Accuracy (RE%)-4.88% to 6.18%

Table 3: HPLC-DAD Method Validation for Sinapic Acid Derivatives [16]

CompoundDetection Limit (µg/mL)Quantification Limit (µg/mL)Linearity Range (µg/mL)Recovery (%)
This compound0.200.500.20 - 200.00> 98.0
Sinapoyl glucose0.400.800.20 - 200.00> 98.0
Sinapic acid0.200.500.20 - 200.00> 98.0

IV. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its metabolites.

Figure 2. General Workflow for LC-MS/MS Analysis cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Biological Sample (Plasma, Urine, Feces) B Sample Preparation (PPT or LLE) A->B C UHPLC Separation B->C D Tandem Mass Spectrometry (MRM) C->D E Data Acquisition D->E F Metabolite Identification & Quantification E->F G Pharmacokinetic & Metabolic Profiling F->G

Caption: Figure 2. General Workflow for LC-MS/MS Analysis.

V. Conclusion

The protocols and data presented here provide a comprehensive guide for the LC-MS/MS analysis of this compound and its metabolites. The high sensitivity and selectivity of this technique allow for accurate quantification and detailed metabolic profiling, which are essential for advancing the research and development of this compound-based therapeutics. The provided workflows and quantitative summaries serve as a valuable resource for researchers in this field.

References

Application Note: Synthesis of Sinapine Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sinapine, the choline ester of sinapic acid, is a significant bioactive alkaloid predominantly found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1] It exhibits a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties, making it a compound of interest in pharmaceutical and nutraceutical research.[2][3] The availability of a high-purity this compound reference standard is crucial for the accurate quantification, identification, and biological evaluation of this compound in various matrices.

This document provides a detailed protocol for a sustainable and efficient chemical synthesis of this compound, suitable for producing a reference standard. The described method is based on a proline-mediated Knoevenagel-Doebner condensation, which offers a significant improvement over older, low-yield pathways by avoiding toxic reagents and generating less waste.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
IUPAC Name 2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminiumPubChem[6]
Synonyms Sinapoylcholine, Sinapic acid choline esterBOC Sciences[]
CAS Number 18696-26-9PubChem[6]
Molecular Formula C₁₆H₂₄NO₅⁺PubChem[6]
Molecular Weight 310.37 g/mol PubChem[6]
Melting Point 82–84 °CACS Publications[8]
Appearance PowderBOC Sciences[]

Synthesis Protocol: Two-Step Knoevenagel-Doebner Condensation

This protocol describes a straightforward, two-step synthesis of this compound from commercially available starting materials.[4][5][8] The overall reaction involves the formation of an asymmetric choline malonate monoester, followed by its condensation with syringaldehyde.

Overall Reaction Scheme

Step 1: Formation of Choline Malonate Monoester Meldrum's Acid + Choline Chloride → Asymmetric Choline Chloride Malonate Monoester

Step 2: Knoevenagel-Doebner Condensation Asymmetric Choline Chloride Malonate Monoester + Syringaldehyde --(Proline/Ethanol)--> this compound

Experimental Protocol

Materials and Reagents:

ReagentFormulaM.W.Supplier
SyringaldehydeC₉H₁₀O₄182.17Sigma-Aldrich
Meldrum's AcidC₆H₈O₄144.13Sigma-Aldrich
Choline ChlorideC₅H₁₄ClNO139.62Sigma-Aldrich
L-ProlineC₅H₉NO₂115.13Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Fisher Scientific

Procedure:

Step 1: Synthesis of Asymmetric Choline Chloride Malonate Monoester

  • In a round-bottom flask equipped with a magnetic stirrer, combine Meldrum's acid (1.0 eq) and choline chloride (1.0 eq).

  • Add absolute ethanol as the solvent.

  • Stir the mixture at room temperature. The reaction time can be extended to approximately 5 hours to ensure the complete consumption of Meldrum's acid.[8]

  • Monitor the reaction by ¹H NMR to confirm the formation of the monoester intermediate.

  • After completion, concentrate the reaction mixture in vacuo to remove the ethanol. The resulting crude intermediate is used directly in the next step without further purification.

Step 2: Proline-Mediated Knoevenagel-Doebner Condensation

  • To the crude choline malonate monoester from Step 1, add syringaldehyde (1.0 eq) and L-proline (as catalyst).

  • Add absolute ethanol to the flask.

  • Stir the reaction mixture at room temperature.

  • The progress of the condensation reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

Purification:

  • The crude product can be purified using column chromatography on silica gel.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be employed to obtain the purified this compound reference standard.

Expected Yield and Purity

The following table summarizes the expected quantitative results based on published data.

ParameterExpected ValueReference
Overall Yield 52%Mouterde et al., 2020[4][8]
Purity (by UHPLC) ~95%Mouterde et al., 2020[8]

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Ionization ModeExpected m/zFragmentation Ions (m/z)Reference
ESI+310.36 [M]⁺251, 207, 175ResearchGate[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure. Key expected signals for this compound analogues are provided for reference.

CompoundKey ¹H NMR Signals (300 MHz, CD₃OD)Reference
Caffeoyl-Choline δ 7.61 (d, J = 15.9 Hz, 1H), 7.09 (d, J = 1.8 Hz, 1H), 6.98 (dd, J = 1.8, 8.4 Hz, 1H), 6.80 (d, J = 8.4 Hz, 1H), 6.31 (d, J = 15.9 Hz, 1H), 4.65 (m, 1H), 3.80 (m, 5H), 3.27 (s, 9H)ACS Publications[8]

Note: Specific shifts for this compound should be acquired and compared against literature values or a certified reference standard.

Diagrams and Workflows

Chemical Synthesis Workflow

The following diagram illustrates the two-step chemical synthesis process for the this compound reference standard.

G cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 Syringaldehyde Syringaldehyde Reaction2 Knoevenagel-Doebner Condensation (Proline, Ethanol) Syringaldehyde->Reaction2 MeldrumsAcid Meldrum's Acid Reaction1 Reaction in Ethanol MeldrumsAcid->Reaction1 CholineChloride Choline Chloride CholineChloride->Reaction1 Intermediate Asymmetric Choline Malonate Monoester Intermediate->Reaction2 Reaction1->Intermediate FinalProduct This compound Reaction2->FinalProduct G Phenylalanine Phenylalanine Phenylpropanoid General Phenylpropanoid Pathway (multiple steps) Phenylalanine->Phenylpropanoid Sinapate Sinapate Phenylpropanoid->Sinapate SGT SGT Sinapate->SGT SinapoylGlucose 1-O-Sinapoyl-β-glucose SCT SCT SinapoylGlucose->SCT This compound This compound (in seeds) SGT->SinapoylGlucose SCT->this compound

References

Application of Sinapine as a Matrix in MALDI Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, also known as sinapinic acid (SA), is a cinnamic acid derivative widely utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). Its properties make it particularly well-suited for the analysis of a broad range of biomolecules, especially high molecular weight proteins. This document provides detailed application notes and experimental protocols for the use of this compound as a MALDI matrix, aimed at researchers, scientists, and professionals in drug development.

Sinapinic acid is considered a "soft" matrix, meaning it imparts less internal energy to analyte ions during the desorption/ionization process.[1] This minimizes fragmentation, making it an excellent choice for the analysis of large, intact proteins.[1][2] The standard form of sinapinic acid used is the E-isomer. However, research has shown that the Z-isomer of sinapinic acid can offer advantages for the analysis of smaller molecules like peptides and carbohydrates, primarily due to a reduction in matrix-derived cluster ions in the low mass range.[3][4][5]

Key Applications of Sinapinic Acid in MALDI-MS

Sinapinic acid is a versatile matrix with a range of applications in proteomics and beyond:

  • Protein Analysis: It is the matrix of choice for the analysis of high-mass proteins, typically those above 10,000 Da.[2]

  • Peptide Analysis: While α-cyano-4-hydroxycinnamic acid (CHCA) is more common for lower mass peptides, the Z-isomer of sinapinic acid has demonstrated superior performance for short peptides by reducing matrix cluster interference.[3][4][5]

  • Analysis of Post-Translational Modifications (PTMs): Sinapinic acid can be used in the analysis of PTMs such as glycosylation and phosphorylation, although other matrices like 2,5-dihydroxybenzoic acid (DHB) are also commonly used for glycoproteins.

  • MALDI Imaging Mass Spectrometry (IMS): In MALDI-IMS, sinapinic acid is frequently used for the spatial analysis of proteins directly in tissue sections, aiding in biomarker discovery.[6]

  • Drug-Protein Binding Studies: MALDI-MS with a sinapinic acid matrix can be employed to study non-covalent interactions, such as the binding of small molecule drugs to target proteins.

Quantitative Data Summary

The selection of a MALDI matrix can significantly impact the quality of the resulting mass spectrum. The following tables summarize quantitative data comparing the performance of sinapinic acid isomers with other common matrices for peptide analysis.

Table 1: Comparison of Limit of Detection (LOD) for Peptides with Different MALDI Matrices

PeptideZ-Sinapinic Acid (Z-SA)E-Sinapinic Acid (E-SA)α-Cyano-4-hydroxycinnamic acid (CHCA)
Hydrophobic Peptide (FVG) Better LOD Poor performanceGood LOD, but with abundant satellite clusters
Hydrophilic Polar-Cationic Peptide (KSG) Better LOD Poor performanceGood LOD, but with abundant satellite clusters
Bradykinin (1-8) Similar to E-SASimilar to Z-SAHigher signal intensity and better LOD
Angiotensin II Similar to E-SASimilar to Z-SAHigher signal intensity and better LOD
Angiotensin I Similar to E-SASimilar to Z-SAHigher signal intensity and better LOD

Data synthesized from a comparative study which indicated that while CHCA showed higher signal intensity for some standard peptides, both E-SA and CHCA produced significant satellite cluster signals. Z-SA consistently provided good performance with a minor number of cluster signals.[3]

Table 2: Dynamic Range for Peptide Analysis with Different MALDI Matrices

PeptideZ-Sinapinic Acid (Z-SA)E-Sinapinic Acid (E-SA)α-Cyano-4-hydroxycinnamic acid (CHCA)
Hydrophobic Peptide (FVG) Superior dynamic range Not reportedGood dynamic range
Hydrophilic Polar-Cationic Peptide (KSG) Superior dynamic range Not reportedGood dynamic range

The dynamic range for the specially designed hydrophobic and hydrophilic peptides was noted to be superior with Z-SA compared to E-SA and CHCA.[3]

Experimental Protocols

Below are detailed protocols for the preparation and application of sinapinic acid matrix for various MALDI-MS experiments.

Protocol 1: Standard Sinapinic Acid Matrix Preparation for Protein Analysis

This protocol is a general starting point for the analysis of proteins using the dried-droplet method.[7]

Materials:

  • Sinapinic acid (SA)

  • Acetonitrile (ACN), proteomics grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare the Matrix Solvent: Create a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water (v/v/v). For example, mix 500 µL of ACN, 495 µL of water, and 5 µL of TFA.

  • Prepare the SA Stock Solution: Weigh out 10 mg of sinapinic acid and dissolve it in 1 mL of the matrix solvent to create a 10 mg/mL stock solution.

  • Vortex Vigorously: Ensure the sinapinic acid is completely dissolved by vortexing the solution thoroughly.[7]

  • Sample Preparation: Prepare your protein sample in a suitable solvent, typically water or a low-concentration buffer.

  • Mix Sample and Matrix: In a separate microcentrifuge tube, mix your protein sample with the matrix solution. The ratio can be optimized, but a 1:1 ratio (e.g., 1 µL of sample to 1 µL of matrix solution) is a good starting point.

  • Spotting on the MALDI Plate: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the sample and matrix.

  • Analysis: Once the spot is completely dry, the MALDI plate can be loaded into the mass spectrometer for analysis.

Protocol 2: Thin-Layer Method for Sample Application

This method can sometimes yield more homogenous crystals and improved results.[7]

Materials:

  • Prepared sinapinic acid stock solution (as in Protocol 1)

  • Protein sample solution

Procedure:

  • Pre-spot the Matrix: Apply 0.5-1.0 µL of the sinapinic acid stock solution to the MALDI sample plate.[7]

  • Dry the Matrix Spot: Allow the matrix spot to evaporate to dryness at room temperature.[7]

  • Apply the Sample: Dispense 0.2 to 0.6 µL of the protein sample solution directly onto the dried matrix spot.[7]

  • Co-crystallization: Allow the sample solvent to evaporate, which will facilitate the formation of sample-matrix crystals.[7]

  • Analysis: Load the MALDI plate into the mass spectrometer for analysis.

Protocol 3: Matrix Preparation for MALDI Imaging Mass Spectrometry

This protocol outlines a general workflow for applying sinapinic acid for the analysis of proteins in tissue sections.

Materials:

  • Sinapinic acid

  • Appropriate solvent (e.g., 70% acetonitrile, 0.1% TFA)

  • Automated matrix sprayer or spotter

  • Tissue sections mounted on a conductive slide

Procedure:

  • Prepare the Matrix Solution: Prepare a solution of sinapinic acid at a concentration appropriate for your instrumentation and tissue type (e.g., 20 mg/mL in 70% ACN, 0.1% TFA).

  • Matrix Application: Use an automated sprayer or spotter to apply a uniform and fine coating of the matrix solution over the tissue section. This is crucial for achieving high-quality and reproducible imaging results.

  • Drying/Crystallization: Allow the matrix to dry and crystallize under controlled conditions to ensure a homogenous crystal layer.

  • MALDI-IMS Analysis: Acquire mass spectra across the tissue section in a raster pattern to generate ion images.

Visualizations

Experimental Workflow for Biomarker Discovery using MALDI-IMS

Biomarker_Discovery_Workflow cluster_sample_prep Sample Preparation cluster_maldi_ims MALDI-IMS Analysis cluster_data_analysis Data Analysis Tissue_Sectioning Tissue Sectioning Washing Washing (e.g., to remove lipids) Tissue_Sectioning->Washing Matrix_Application Sinapinic Acid Matrix Application (Spraying) Washing->Matrix_Application Mount on conductive slide Data_Acquisition MALDI-IMS Data Acquisition Matrix_Application->Data_Acquisition Image_Generation Ion Image Generation Data_Acquisition->Image_Generation Statistical_Analysis Statistical Analysis (e.g., PCA, t-test) Image_Generation->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Validation Validation Biomarker_Identification->Validation Further Validation (e.g., Immunohistochemistry)

Caption: Workflow for biomarker discovery using MALDI-IMS with a sinapinic acid matrix.

Logical Relationship in Drug-Protein Binding Analysis

Drug_Protein_Binding cluster_experiment Experimental Setup cluster_maldi_ms MALDI-MS Analysis cluster_results Results Interpretation Protein Target Protein Incubation Incubation of Protein and Drug Protein->Incubation Drug Small Molecule Drug Drug->Incubation Sample_Prep Sample Preparation with Sinapinic Acid Matrix Incubation->Sample_Prep Mass_Spec Mass Spectrometry Analysis Sample_Prep->Mass_Spec Spectrum_Analysis Analysis of Mass Spectrum Mass_Spec->Spectrum_Analysis Detect mass shift corresponding to drug binding Binding_Confirmation Confirmation of Drug-Protein Complex Spectrum_Analysis->Binding_Confirmation Affinity_Calculation Affinity_Calculation Binding_Confirmation->Affinity_Calculation Further quantitative analysis

Caption: Logical workflow for analyzing drug-protein binding using MALDI-MS.

Generic Signaling Pathway Analysis

Signaling_Pathway Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation MALDI_MS_Analysis MALDI-MS Analysis (Sinapinic Acid Matrix) Receptor->MALDI_MS_Analysis Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase1->MALDI_MS_Analysis Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation Kinase2->MALDI_MS_Analysis Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression Transcription_Factor->MALDI_MS_Analysis

References

Purifying Sinapine: A Guide to Effective Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Isolation of Sinapine from Crude Plant Extracts

For researchers, scientists, and professionals in drug development, the successful isolation and purification of bioactive compounds like this compound is a critical first step. This compound, a phenolic compound prevalent in species of the Brassicaceae family, such as mustard and rapeseed, has garnered interest for its potential antioxidant, neuroprotective, and hepatoprotective properties. This document provides detailed application notes and protocols for the purification of this compound from crude plant extracts, focusing on robust and efficient methodologies.

Introduction to this compound Purification Strategies

The purification of this compound from complex plant matrices involves a series of extraction and chromatographic steps. The choice of method depends on the desired purity, yield, and the scale of the operation. Commonly employed techniques include solvent extraction, adsorption chromatography using various resins, and high-performance liquid chromatography (HPLC) methods. This guide will delve into the specifics of these methods, providing both a theoretical overview and practical, step-by-step protocols.

Key Purification Methods

Several methods have proven effective for the purification of this compound. These include adsorption chromatography on cation exchange and macroporous resins, as well as advanced techniques like high-speed counter-current chromatography (HSCCC).

Cation Exchange Chromatography

Cation exchange chromatography is a powerful technique that separates molecules based on their net positive charge. This compound, being a quaternary ammonium compound, carries a positive charge and can be effectively captured by a cation exchange resin. A subsequent two-step elution process can then yield highly purified this compound.

Macroporous Resin Adsorption Chromatography

Macroporous resins offer a large surface area for the adsorption of molecules from a solution. The selection of the appropriate resin, typically based on polarity, is crucial for the selective binding of this compound and its subsequent elution. Both non-polar and weakly polar resins have been utilized for this purpose.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample.[1] It is particularly well-suited for the separation and purification of natural products.[2][3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from various this compound purification methods, offering a comparative overview of their efficiency.

Purification MethodPlant SourcePurity (%)Yield/Recovery (%)Reference
Cation Exchange Chromatography (C106 resin) with two-step elutionRapeseed protein isolate effluent98.85 ± 0.0363.31 ± 1.16 (desorption rate)[5]
Ultrasound-Assisted Extraction (UAE)Mustard seed meal-6.90 ± 0.03 mg/g dry matter[6][7]
Flash Chromatography and Preparative HPLCDefatted broccoli seeds-115 mg of compound 1 and 133 mg of compound 2 from 1 kg[8]
Supercritical CO2 (SC-CO2) Pretreatment followed by ExtractionMustard seed meal-24.4% increase compared to control[6][7]
SC-CO2 Pretreatment and Ultrasound-Assisted ExtractionMustard seed meal-32% increase compared to control[6][7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key purification methods discussed.

Protocol 1: Purification of this compound using Cation Exchange Chromatography

This protocol is based on the successful purification of this compound from rapeseed protein production effluent using a weak cation exchange resin.[5]

Materials:

  • Crude plant extract containing this compound

  • Weak cation exchange resin (e.g., C106)

  • Deionized water

  • 50% (v/v) Ethanol in water

  • Acidified ethanol (50% ethanol with 0.044 M HCl)

  • Chromatography column

  • Shaker

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Resin Preparation:

    • Wash the cation exchange resin with deionized water to remove any impurities.

  • Adsorption:

    • Adjust the pH of the crude plant extract to 4 for optimal adsorption.[5]

    • Add the prepared resin to the pH-adjusted extract.

    • Shake the mixture at 150 rpm and 25 °C for 2 hours to allow for this compound adsorption onto the resin.[5]

    • Separate the resin from the liquid by filtration.

  • Washing:

    • Wash the resin twice with deionized water to remove unbound compounds.

  • Two-Step Elution:

    • Step 1 (Elution of less retained compounds):

      • Add 50% (v/v) ethanol to the resin.

      • Shake at 150 rpm and 25 °C for 2 hours.

      • Collect the eluate. This fraction will contain compounds like sinapic acid.[5]

    • Step 2 (Elution of this compound):

      • Add acidified ethanol (50% ethanol, 0.044 M HCl) to the resin.

      • Shake at 150 rpm and 25 °C for 2 hours.

      • Collect the eluate. This fraction will contain highly purified this compound.[5]

  • Analysis:

    • Quantify the this compound concentration in the collected fractions using a UV-Vis spectrophotometer at 325 nm or by HPLC.[5]

Protocol 2: Extraction of this compound using Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for the extraction of this compound from mustard seed meal.[6][7]

Materials:

  • Dried and ground plant material (e.g., mustard seed meal)

  • 70% (v/v) Ethanol in water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

Procedure:

  • Extraction:

    • Mix the plant material with 70% ethanol at a liquid-to-solid ratio of 10 mL/g.[9][10]

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Perform the extraction at a temperature of 75 °C with 100% ultrasound amplitude for 30 minutes.[6][7]

  • Separation:

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through filter paper to obtain the crude this compound extract.

  • Repeated Extraction (Optional):

    • For exhaustive extraction, the solid residue can be re-extracted with fresh solvent under the same conditions.

  • Further Purification:

    • The resulting crude extract can be further purified using chromatographic methods such as those described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described this compound purification protocols.

Purification_Workflow cluster_extraction Initial Extraction cluster_purification Purification by Cation Exchange Chromatography Plant_Material Crude Plant Material Solvent_Extraction Solvent Extraction (e.g., 70% Ethanol, 75°C) Plant_Material->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Adsorption Adsorption onto Cation Exchange Resin (pH 4) Crude_Extract->Adsorption Washing Washing with Deionized Water Adsorption->Washing Elution1 Step 1 Elution: 50% Ethanol Washing->Elution1 Elution2 Step 2 Elution: Acidified Ethanol Washing->Elution2 Impurities Impurities (e.g., Sinapic Acid) Elution1->Impurities Pure_this compound Highly Purified this compound (>98% Purity) Elution2->Pure_this compound

Caption: Workflow for this compound Purification.

Conclusion

The protocols and data presented provide a comprehensive guide for the effective purification of this compound from crude plant extracts. The choice of method will be dictated by the specific research goals, available resources, and the desired scale of purification. The two-step elution from a cation exchange resin stands out as a particularly effective method for achieving high-purity this compound.[5] For initial extraction, ultrasound-assisted extraction offers an efficient approach.[6][7] By following these detailed protocols, researchers can successfully isolate this compound for further investigation into its biological activities and potential therapeutic applications.

References

Optimizing Sinapine Extraction with Response Surface Methodology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the extraction of sinapine from plant matrices, particularly mustard bran and rapeseed meal, using Response Surface Methodology (RSM). This compound, a major phenolic compound in these resources, is gaining interest for its potential neuroprotective, antioxidant, and antitumor properties.[1][2] Efficient extraction is a critical first step for its isolation and subsequent pharmacological investigation. RSM is a powerful statistical tool for optimizing complex processes by identifying the relationships between several independent variables and one or more response variables.[3][4]

Introduction to Response Surface Methodology (RSM) in this compound Extraction

RSM is a collection of mathematical and statistical techniques useful for modeling and analyzing problems where a response of interest is influenced by several variables.[3] The primary objective of RSM is to optimize this response. In the context of this compound extraction, the goal is to find the optimal combination of extraction parameters to maximize the yield and purity of this compound.

Commonly used RSM designs for extraction optimization include the Box-Behnken Design (BBD) and Central Composite Design (CCD). These designs are efficient in estimating second-order polynomial models, which can represent the curvature in the response surface and help locate the optimal process conditions.[5][6]

The general workflow for optimizing this compound extraction using RSM can be visualized as follows:

G A Identify Key Independent Variables (e.g., Temperature, Time, Solvent Conc.) B Select an RSM Design (e.g., Box-Behnken) A->B C Perform Extraction Experiments According to the Design Matrix B->C D Quantify this compound Yield (e.g., using HPLC) C->D E Fit a Mathematical Model (e.g., Second-order Polynomial) D->E F Analyze the Model and Generate Response Surfaces E->F G Determine and Validate Optimal Extraction Conditions F->G H Scale-up and Application G->H

Caption: General workflow for optimizing this compound extraction using RSM.

Key Independent Variables and Their Effects

Several factors significantly influence the efficiency of this compound extraction. Understanding their individual and interactive effects is crucial for successful optimization.

  • Temperature: Higher temperatures generally enhance the solubility of this compound and the diffusion rate of the solvent into the plant matrix. However, excessively high temperatures can lead to the degradation of this compound.[1][2]

  • Solvent Composition: The polarity of the solvent is a critical factor. Aqueous ethanol is a commonly used "green solvent" for this compound extraction.[7] The concentration of ethanol affects the polarity of the solvent system and, consequently, the extraction yield.

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can increase the concentration gradient, leading to a better extraction yield. However, using a very large volume of solvent can be inefficient and costly for downstream processing.[7]

  • Extraction Time: Initially, the extraction yield increases with time. However, after a certain point, the extraction reaches equilibrium, and a longer duration does not significantly improve the yield.[7][8]

  • Ultrasound Amplitude (for Ultrasound-Assisted Extraction): Ultrasound waves can cause cavitation, which disrupts the plant cell walls and enhances the penetration of the solvent, thereby improving extraction efficiency.[1][5]

Data Presentation: Optimal Conditions for this compound Extraction

The following tables summarize the optimal conditions for this compound extraction determined in various studies using RSM.

Table 1: Optimal Conditions for Conventional and Ultrasound-Assisted this compound Extraction

Source MaterialExtraction MethodIndependent Variables InvestigatedOptimal ConditionsPredicted this compound YieldReference
Mustard BranEthanol/Water ExtractionTemperature, Ethanol Concentration, Solvent-to-Solid Ratio75°C, 70% Ethanol, 10 mL/g8.8 ± 0.1 mg/g[7]
Mustard Seed MealUltrasound-Assisted ExtractionTemperature, Ethanol Concentration, Ultrasound Amplitude75°C, 70% Ethanol, 100% Amplitude6.56 mg/g[2]
Mustard Seed Meal (SC-CO2 Pretreated)Ultrasound-Assisted ExtractionTemperature, Ethanol Concentration, Ultrasound Amplitude75°C, 70% Ethanol, 100% Amplitude6.90 ± 0.03 mg/g[1]

Table 2: Box-Behnken Design Parameters for Ultrasound-Assisted Extraction of this compound

Independent VariablesCoded Levels
-101
Ethanol Concentration (%)03570
Temperature (°C)255075
Ultrasound Amplitude (%)050100
This table is based on the experimental design described in a study on mustard seed meal.[5]

Experimental Protocols

General Protocol for this compound Extraction using RSM

This protocol outlines the general steps for optimizing this compound extraction using a Box-Behnken design.

G cluster_prep Sample Preparation cluster_rsm RSM Experimental Design cluster_extraction Extraction and Analysis cluster_analysis Data Analysis and Optimization A1 Obtain Plant Material (e.g., Mustard Bran) A2 Dry and Grind the Material to a Uniform Particle Size A1->A2 A3 Defatting (Optional) (e.g., with Hexane) A2->A3 C1 Perform Extractions Based on the Design Matrix A3->C1 B1 Define Independent Variables and Their Ranges B2 Generate Box-Behnken Design Matrix B1->B2 B2->C1 C2 Separate Solid and Liquid Phases (e.g., Centrifugation) C1->C2 C3 Analyze this compound Content in the Supernatant by HPLC C2->C3 D1 Fit the Data to a Second-Order Polynomial Model C3->D1 D2 Perform ANOVA to Check Model Significance D1->D2 D3 Generate 3D Response Surfaces and Contour Plots D2->D3 D4 Identify and Validate Optimal Conditions D3->D4

Caption: Detailed workflow for RSM-based this compound extraction optimization.

Materials:

  • Dried and ground plant material (e.g., mustard bran, rapeseed meal)

  • Ethanol (analytical grade)

  • Deionized water

  • Hexane (for optional defatting)

  • This compound standard (for HPLC quantification)

  • HPLC grade solvents (e.g., acetonitrile, formic acid)

Equipment:

  • Grinder

  • Soxhlet apparatus (for optional defatting)

  • Shaking water bath or ultrasonic bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Sample Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

    • (Optional) For oil-rich materials like rapeseed meal, perform a defatting step using a solvent like hexane in a Soxhlet apparatus to improve the extraction efficiency of polar compounds like this compound.[9]

  • Experimental Design:

    • Select the independent variables and their ranges based on preliminary experiments or literature review. For example, Temperature (25-75°C), Ethanol Concentration (0-70%), and Ultrasound Amplitude (0-100%).[5]

    • Use statistical software to generate a Box-Behnken design matrix with the chosen variables and levels. This will result in a set of experimental runs with different combinations of the variable levels.[5]

  • Extraction:

    • For each experimental run in the design matrix, accurately weigh a specific amount of the prepared plant material into an extraction vessel.

    • Add the specified volume of the corresponding ethanol-water mixture.

    • Conduct the extraction under the specified temperature, time, and (if applicable) ultrasound amplitude.

  • Sample Processing and Analysis:

    • After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.[9]

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm) before HPLC analysis.

    • Quantify the this compound content in the extract using a validated HPLC method. A C18 column is commonly used with a mobile phase consisting of acidified water and an organic solvent like acetonitrile.[2][9]

  • Data Analysis and Optimization:

    • Enter the measured this compound yields for each experimental run into the statistical software.

    • Fit the data to a second-order polynomial equation to model the relationship between the independent variables and the this compound yield.

    • Perform an Analysis of Variance (ANOVA) to determine the statistical significance of the model and each of the variables.

    • Generate 3D response surface plots and contour plots to visualize the effects of the independent variables on the this compound yield.

    • Use the model to predict the optimal conditions for maximizing this compound extraction.

    • Conduct a validation experiment at the predicted optimal conditions to confirm the model's accuracy.

Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a more specific methodology for UAE, a modern and efficient technique for extracting bioactive compounds.

Materials and Equipment: As listed in the general protocol, with the addition of an ultrasonic bath or probe sonicator.

Procedure:

  • Follow steps 1 and 2 of the general protocol to prepare the sample and design the experiment.

  • For each experimental run, place the extraction vessel containing the sample and solvent into the ultrasonic bath.

  • Set the temperature of the water bath and the ultrasound amplitude according to the experimental design.

  • Perform the extraction for the specified duration.

  • Proceed with steps 4 and 5 of the general protocol for sample processing, analysis, and data interpretation.

A study on mustard seed meal found the optimal conditions for ultrasound-assisted extraction to be a temperature of 75°C, 70% ethanol, and 100% ultrasound amplitude, resulting in a this compound yield of 6.90 ± 0.03 mg/g of dry matter.[1]

Conclusion

Response Surface Methodology is a highly effective approach for optimizing the extraction of this compound from various plant sources. By systematically investigating the effects of multiple variables and their interactions, RSM allows for the determination of the most efficient extraction conditions, leading to higher yields and a more sustainable process. The protocols and data presented here provide a solid foundation for researchers and professionals in the field to develop and refine their own this compound extraction processes for applications in the pharmaceutical and nutraceutical industries.

References

Determining the Antioxidant Capacity of Sinapine: In Vitro Assays, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Sinapine, an alkaloid predominantly found in seeds of the Brassicaceae family, such as rapeseed and mustard, has garnered significant interest for its potential health benefits, including its antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Antioxidants like this compound can neutralize these harmful free radicals, mitigating cellular damage. This document provides detailed protocols for common in vitro assays to quantify the antioxidant capacity of this compound, offering researchers and drug development professionals a comprehensive guide to evaluating its therapeutic potential.

Key In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are widely employed to determine the antioxidant capacity of chemical compounds. These assays are based on different chemical principles, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay, which can proceed via both HAT and SET mechanisms, involves the generation of the blue-green ABTS radical cation (ABTS•+).[3][4] Antioxidants present in the sample scavenge this radical, leading to a decrease in absorbance.[3][4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This SET-based assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of an intense blue-colored complex.[5][6]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH.[7][8]

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes available quantitative data. It is important to note that direct comparisons of values across different assays are not always feasible due to the different mechanisms and reaction conditions involved.

AssayCompoundIC50 / Antioxidant CapacityReference
DPPHThis compound25 µg/mL[9]
ABTSThis compoundData not available in the searched literature.
FRAPThis compoundData not available in the searched literature.
ORACThis compoundData not available in the searched literature.

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals.

Signaling Pathway Modulation by this compound

Recent studies have shown that this compound can mitigate oxidative stress-induced cell death by modulating intracellular signaling pathways. Specifically, this compound has been found to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including Akt, p38, and JNK, which are activated by oxidative stress.[10][11] By inhibiting these pathways, this compound helps to maintain cellular homeostasis and prevent apoptosis.

MAPK_Signaling_Pathway ROS Oxidative Stress (e.g., TBHP) Akt Akt ROS->Akt p38 p38 ROS->p38 JNK JNK ROS->JNK This compound This compound This compound->Akt | This compound->p38 | This compound->JNK | Autophagy Autophagy Akt->Autophagy p38->Autophagy JNK->Autophagy CellDeath Cell Death Autophagy->CellDeath

This compound's inhibition of the MAPK signaling pathway.

Experimental Protocols

The following sections provide detailed protocols for the four key in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for determining the radical scavenging activity of a compound.[1][2]

Principle: The antioxidant activity is measured by the ability of this compound to reduce the stable DPPH radical. The reduction of DPPH is followed by monitoring the decrease in its absorbance at 517 nm.[12]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH solution with 1 mL this compound/Control Prep_DPPH->Mix Prep_this compound Prepare this compound dilutions (e.g., 1-100 µg/mL) Prep_this compound->Mix Prep_Control Prepare Positive Control (e.g., Ascorbic Acid) Prep_Control->Mix Incubate Incubate in dark (30 min, room temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of this compound and Control solutions: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Reaction:

    • In a test tube or microplate well, add 1.0 mL of the DPPH solution.

    • Add 1.0 mL of the this compound dilution (or control/methanol for blank).

    • Mix thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use methanol as a blank to zero the spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This protocol is based on established methods for ABTS radical scavenging.[3][4]

Principle: The pre-formed ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[13]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prep_ABTS Prepare ABTS radical cation (ABTS•+) solution (7 mM ABTS + 2.45 mM K2S2O8) Incubate_ABTS Incubate in dark (12-16 h, room temp) Prep_ABTS->Incubate_ABTS Dilute_ABTS Dilute ABTS•+ solution to Absorbance ~0.7 at 734 nm Incubate_ABTS->Dilute_ABTS Mix Mix 1 mL diluted ABTS•+ with 100 µL this compound/Control Dilute_ABTS->Mix Prep_this compound Prepare this compound dilutions Prep_this compound->Mix Incubate Incubate (6 min, room temp) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Workflow for the ABTS radical cation decolorization assay.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate buffer

  • Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of working ABTS•+ solution: On the day of the assay, dilute the stock ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • Add 1.0 mL of the working ABTS•+ solution to 100 µL of the this compound dilution (or control/blank).

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant capacity of the sample to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is based on the method developed by Benzie and Strain.[5][6]

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The Fe²⁺-TPTZ complex has an intense blue color with an absorption maximum at 593 nm.[14]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prep_Reagent Prepare FRAP reagent: Acetate buffer (300 mM, pH 3.6) TPTZ solution (10 mM) FeCl3 solution (20 mM) Mix Mix 1.5 mL FRAP reagent with 50 µL this compound/Standard Prep_Reagent->Mix Prep_this compound Prepare this compound dilutions Prep_this compound->Mix Prep_Standard Prepare FeSO4 standard curve Prep_Standard->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferrous Equivalents Measure->Calculate

Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of standard curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100-1000 µM).

  • Reaction:

    • Add 1.5 mL of the FRAP reagent to a cuvette.

    • Add 50 µL of the this compound solution (or standard/blank).

    • Mix and incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as ferrous ion (Fe²⁺) equivalents (in µM).

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is a widely used method for assessing antioxidant capacity against peroxyl radicals.[7][8]

Principle: This assay measures the oxidative degradation of a fluorescent probe (fluorescein) after being mixed with a free-radical generator (AAPH). The antioxidant capacity of the sample is quantified by its ability to protect the fluorescein from degradation, which is measured by the area under the fluorescence decay curve (AUC).[15]

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction (in 96-well plate) cluster_measurement Measurement Prep_Fluorescein Prepare Fluorescein solution Mix Add Fluorescein, this compound/Standard, and AAPH to wells Prep_Fluorescein->Mix Prep_AAPH Prepare AAPH solution Prep_AAPH->Mix Prep_this compound Prepare this compound dilutions Prep_this compound->Mix Prep_Standard Prepare Trolox standard curve Prep_Standard->Mix Incubate Incubate (37°C) Mix->Incubate Measure Measure Fluorescence kinetically (e.g., every 2 min for 2 h) Incubate->Measure Calculate Calculate Area Under the Curve (AUC) and Trolox Equivalents Measure->Calculate

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (standard)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a stock solution of AAPH in phosphate buffer.

    • Prepare a series of Trolox standards.

  • Assay in 96-well plate:

    • Add 25 µL of this compound dilution (or standard/blank) to each well.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically (e.g., every 2 minutes for 2 hours) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The antioxidant capacity is expressed as Trolox equivalents (TE).

Conclusion

The in vitro assays described provide a robust framework for characterizing the antioxidant capacity of this compound. A comprehensive evaluation using a battery of these tests, which employ different chemical mechanisms, is recommended to gain a complete understanding of its antioxidant profile. The provided protocols and mechanistic diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of this compound in combating oxidative stress-related diseases.

References

Application Notes: Cell-Based Assays for Evaluating Sinapine's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapine, an alkaloid predominantly found in the seeds of cruciferous plants like rapeseed and mustard, has demonstrated a range of bioactive properties, including antioxidant, neuroprotective, and anti-inflammatory effects.[1][2] Its potential as a therapeutic agent for inflammatory diseases necessitates robust and reproducible methods for evaluating its efficacy. Cell-based assays provide a controlled in vitro environment to dissect the molecular mechanisms underlying this compound's anti-inflammatory action, offering valuable insights for preclinical drug development.

These application notes provide detailed protocols for key cell-based assays to characterize the anti-inflammatory properties of this compound. The assays focus on quantifying the inhibition of major inflammatory mediators, such as nitric oxide (NO) and reactive oxygen species (ROS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, protocols to investigate this compound's influence on critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are detailed.

Target Cell Line: RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a widely used and suitable model for in vitro inflammation studies.[3] These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the production of NO, ROS, and various cytokines.[4][5]

Experimental Workflow

The general workflow for evaluating this compound's anti-inflammatory activity involves several key stages, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis cell_culture Culture RAW 264.7 Cells cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding sinapine_treat Pre-treat with this compound (Various Concentrations) cell_seeding->sinapine_treat lps_stim Stimulate with Inflammatory Agent (e.g., LPS) sinapine_treat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant lyse_cells Lyse Cells lps_stim->lyse_cells ros_assay ROS Assay lps_stim->ros_assay griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay western_blot Western Blot (NF-κB, MAPK) lyse_cells->western_blot data_analysis Data Analysis & Visualization griess_assay->data_analysis elisa_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa P-IκBα IkBa_p65->p_IkBa p65 p65/p50 IkBa_p65->p65 Releases Degradation Degradation p_IkBa->Degradation p65_nuc p65/p50 p65->p65_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p65_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->p65_nuc Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Oxidative Stress) Upstream Upstream Kinases Stimuli->Upstream p38 p38 Upstream->p38 Phosphorylates JNK JNK Upstream->JNK Phosphorylates p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK TF Transcription Factors (e.g., AP-1) p_p38->TF Activates p_JNK->TF Activates Response Inflammatory Response TF->Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

References

Probing the Therapeutic Potential of Sinapine: In Vivo Animal Model Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Sinapine, a naturally occurring phenolic compound found predominantly in seeds of the Brassicaceae family, has garnered significant scientific interest for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and antioxidant effects. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in vivo effects of this compound, intended for researchers, scientists, and professionals in drug development.

I. Neuroprotective Effects of this compound

Animal models are instrumental in elucidating the neuroprotective mechanisms of this compound in various neurodegenerative disease models.

A. Alzheimer's Disease Models

1. Amyloid-β (Aβ)-Induced Mouse Model: This model is used to investigate this compound's efficacy in mitigating Aβ-related pathology.[1]

  • Experimental Protocol:

    • Animal Model: Male ICR mice.

    • Induction of Pathology: Bilateral injection of Aβ(1-42) protein into the hippocampus.[1]

    • This compound Administration: Oral administration of this compound (or sinapic acid) at a dose of 10 mg/kg/day for 7 days, starting immediately after the Aβ(1-42) injection.[1]

    • Behavioral Assessment: Conduct a passive avoidance task to evaluate memory function. An acquisition trial is performed 1 hour after the final this compound administration, with a retention trial 24 hours later.[1]

    • Biochemical and Histological Analysis: Following the retention trial, sacrifice the animals and perform immunohistochemistry on brain tissue to assess neuronal cell death in the hippocampal CA1 region, iNOS expression, glial cell activation, and nitrotyrosine expression.[1]

2. APP/PS1 Transgenic Mouse Model: This model, which genetically mimics aspects of familial Alzheimer's disease, can be used to study the long-term effects of this compound.

  • Experimental Protocol:

    • Animal Model: APP/PS1 transgenic mice.

    • This compound Administration: Chronic oral administration of this compound at a specified dosage.

    • Behavioral Assessment: Morris water maze test to assess learning and memory.[2]

    • Biochemical and Histological Analysis: Measure Aβ plaque deposition and Aβ1-42 content in the hippocampus using immunohistochemistry and ELISA.[2] Analyze the expression of proteins in the PI3K/Akt/GSK3β signaling pathway via Western blotting.[2]

Quantitative Data Summary: Neuroprotective Effects in Alzheimer's Disease Models

Animal ModelTreatmentKey FindingsReference
Aβ(1-42)-induced miceSinapic Acid (10 mg/kg/day, p.o.)Significantly attenuated memory impairment in the passive avoidance task. Rescued neuronal cell death in the hippocampal CA1 region. Attenuated the increase in iNOS expression, glial cell activation, and nitrotyrosine expression.[1]
APP/PS1 miceSinapic AcidImproved learning and memory abilities. Decreased Aβ plaque deposition and Aβ1-42 content in the hippocampus. Upregulated the phosphorylation of PI3K, Akt, and GSK3β.[2]
Intracerebroventricular streptozotocin (ICV-STZ) induced ratsSinapic Acid (10 and 20 mg/kg, intragastrically)Normalized choline acetyltransferase (ChAT) expression and mitigated cognitive impairment. Attenuated STZ-induced neuronal loss in the CA1 region of the hippocampus.[3]

Signaling Pathway: this compound's Neuroprotection in Alzheimer's Disease

G Neuroprotective Signaling of this compound in AD This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Apoptosis Neuronal Apoptosis Akt->Apoptosis inhibits GSK3b->Apoptosis promotes Abeta Aβ Deposition GSK3b->Abeta promotes Neuroprotection Neuroprotection Abeta->Apoptosis induces

Caption: PI3K/Akt/GSK3β pathway in this compound-mediated neuroprotection.

B. Parkinson's Disease Model

The 6-hydroxydopamine (6-OHDA)-induced rat model is a classic paradigm for studying Parkinson's disease.

  • Experimental Protocol:

    • Animal Model: Male Wistar rats.

    • Induction of Pathology: Unilateral intrastriatal injection of 6-OHDA.

    • This compound Administration: Pretreatment with oral sinapic acid at doses of 10 or 20 mg/kg.[4]

    • Behavioral Assessment: One week post-surgery, induce contralateral rotations with apomorphine to assess motor deficits.[4]

    • Biochemical and Histological Analysis: Measure the number of Nissl-stained and tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNC).[4] Assess iron reactivity, malondialdehyde (MDA), and nitrite levels in midbrain homogenates.[4] Measure superoxide dismutase (SOD) activity.[4]

Quantitative Data Summary: Neuroprotective Effects in Parkinson's Disease Model

Animal ModelTreatmentKey FindingsReference
6-OHDA-lesioned ratsSinapic Acid (20 mg/kg, p.o.)Significantly improved turning behavior. Prevented the loss of SNC dopaminergic neurons. Lowered iron reactivity and attenuated levels of MDA and nitrite.[4]

II. Anti-inflammatory Effects of this compound

This compound demonstrates potent anti-inflammatory properties across various animal models of inflammation.

A. Systemic Inflammation and Atopic Dermatitis

1. LPS-Induced Systemic Inflammation in Mice: This model is used to evaluate the effect of this compound on the NLRP3 inflammasome.[5]

  • Experimental Protocol:

    • Animal Model: C57BL/6J mice.[5]

    • This compound Administration: Intraperitoneal (i.p.) injection of sinapic acid prior to LPS injection.[5]

    • Induction of Inflammation: Intraperitoneal injection of Lipopolysaccharide (LPS).

    • Biochemical Analysis: Evaluate active IL-1β expression in lung, liver, and spleen tissues using Western blot analysis to assess NLRP3 inflammasome activation.[5]

2. Atopic Dermatitis-like Lesions in Mice: This model investigates this compound's therapeutic potential for skin inflammation.

  • Experimental Protocol:

    • Animal Model: BALB/c mice.[6]

    • Induction of Atopic Dermatitis: Repeated application of DNCB and DFE to the ears.[6]

    • This compound Administration: 4 weeks of oral this compound administration.[6]

    • Assessment of Severity: Evaluate AD severity using the SCORAD index, scratching behavior, and lesion swelling.[6]

    • Biochemical and Histological Analysis: Measure serum IgE, tissue thickness, and infiltration of inflammatory cells (mast cells, eosinophils, CD4+ T cells).[6]

Quantitative Data Summary: Anti-inflammatory Effects

Animal ModelTreatmentKey FindingsReference
LPS-induced systemic inflammation in miceSinapic Acid (pretreatment, i.p.)Blocked the secretion of active IL-1β in lung, liver, and spleen tissues. Reduced lethality from endotoxic shock.[5]
DNCB/DFE-induced atopic dermatitis in miceThis compound (oral, 4 weeks)Significantly inhibited ear and epidermal thickness. Reduced the infiltration of mast cells, eosinophils, and CD4+ T cells.[6]
High-fat diet-induced obese miceThis compound supplementationSuppressed intestinal NF-κB and TNF-α expression.[7]

Signaling Pathway: this compound's Anti-inflammatory Action

G Anti-inflammatory Signaling of this compound This compound This compound NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits MAPK MAPK Signaling (ERK, JNK) This compound->MAPK modulates LPS LPS LPS->NLRP3 activates IL1b Active IL-1β NLRP3->IL1b promotes secretion Inflammation Systemic Inflammation IL1b->Inflammation DNCB_DFE DNCB/DFE DNCB_DFE->MAPK activates Cytokines Inflammatory Cytokines MAPK->Cytokines regulates expression Skin_Inflammation Skin Inflammation Cytokines->Skin_Inflammation

Caption: this compound's modulation of inflammatory pathways.

III. Metabolic Effects of this compound

This compound has shown promise in ameliorating metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).

A. High-Fat Diet (HFD)-Induced Obesity and NAFLD

This model is used to study this compound's effects on weight management, lipid metabolism, and gut microbiota.[7]

  • Experimental Protocol:

    • Animal Model: C57BL/6J mice.[7]

    • Diet: Mice are fed a high-fat diet (HFD) for 12 weeks to induce obesity and NAFLD.[7]

    • This compound Administration: Supplementation of the HFD with this compound in rapeseed oil.[7]

    • Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose tolerance tests.

    • Biochemical Analysis: Measure plasma levels of triglycerides (TG), LDL-cholesterol (LDL-C), leptin, resistin, MCP-1, and IL-6.[8]

    • Gene Expression Analysis: Analyze the mRNA expression of lipogenic and inflammatory genes (e.g., NF-κB, TNF-α) in adipose and intestinal tissues.[7][8]

    • Gut Microbiota Analysis: Analyze fecal samples to determine changes in the gut microbiota composition, such as the Firmicutes to Bacteroidetes ratio and the abundance of probiotic bacteria.[7]

Quantitative Data Summary: Metabolic Effects

Animal ModelTreatmentKey FindingsReference
High-fat diet-induced NAFLD miceThis compound supplementation for 12 weeksReduced body weight by 10.99%. Decreased TG levels by 15.67% and LDL-C by 73.62%. Suppressed intestinal NF-κB and TNF-α expression. Increased abundance of beneficial gut bacteria.[7]
High-fat diet-induced obese miceThis compound (0.004% w/w) supplementation for 16 weeksMarkedly decreased fat mass and adipocyte size. Reduced plasma levels of leptin, resistin, MCP-1, and IL-6. Down-regulated mRNA expression of lipogenic and pro-inflammatory genes in adipose tissue.[8]

Experimental Workflow: Investigating Metabolic Effects of this compound

G Workflow for this compound's Metabolic Effects Study cluster_0 In Vivo Experiment cluster_1 Assessments cluster_2 Outcomes Animal_Model C57BL/6J Mice Diet High-Fat Diet (HFD) +/- this compound Animal_Model->Diet Duration 12-16 Weeks Diet->Duration Metabolic Metabolic Phenotyping (Body Weight, GTT) Duration->Metabolic Biochemical Biochemical Analysis (Plasma Lipids, Cytokines) Duration->Biochemical Gene_Expression Gene Expression (Adipose, Intestine) Duration->Gene_Expression Microbiota Gut Microbiota Analysis Duration->Microbiota Adiposity Reduced Adiposity Metabolic->Adiposity Inflammation Decreased Inflammation Biochemical->Inflammation Gene_Expression->Inflammation Gut_Health Improved Gut Microbiota Microbiota->Gut_Health

References

Application Notes and Protocols for Monitoring Sinapine Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, is a major phenolic compound found in species of the Brassicaceae family, such as rapeseed and mustard. It is of significant interest due to its potential antioxidant, antimicrobial, and anti-inflammatory properties. However, the stability of this compound in solution is a critical factor for its application in pharmaceutical and nutraceutical formulations. This document provides detailed techniques and protocols for monitoring the stability of this compound in solution, enabling researchers to assess its degradation under various environmental conditions.

The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield sinapic acid and choline.[1][2] This process can be influenced by factors such as pH, temperature, and light exposure. Accurate monitoring of this compound concentration over time is therefore essential for determining its shelf-life and optimal storage conditions. The following sections detail the analytical methodologies, experimental protocols, and data presentation for comprehensive this compound stability studies.

Analytical Techniques for this compound Quantification

The two primary methods for quantifying this compound in solution are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. HPLC is the preferred method for stability studies as it can separate this compound from its degradation products, such as sinapic acid, allowing for specific quantification of the parent compound.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC with Diode Array Detection (DAD) is a powerful technique for the analysis of this compound.[5] A reverse-phase C18 column is typically used for the separation.[3][6] The detection wavelength is generally set at 330 nm, which is the maximum absorbance for this compound.[5]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for this compound quantification.[7][8] The maximum absorbance of this compound is approximately 325-330 nm.[5][7] However, this method is less specific than HPLC, as other phenolic compounds, including the degradation product sinapic acid, also absorb in this region.[4] Therefore, it is often used in conjunction with a purification step, such as ion-exchange chromatography, to isolate this compound before measurement.[8]

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

This protocol describes a stability-indicating HPLC method for the determination of this compound in solution.

1. Materials and Reagents

  • This compound standard (e.g., this compound bisulfate or this compound thiocyanate)

  • Sinapic acid standard

  • HPLC grade methanol[3]

  • HPLC grade acetonitrile[7]

  • HPLC grade water

  • Formic acid or phosphoric acid[5][7]

  • Buffer solutions of desired pH

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Methanol or acetonitrile.

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and sinapic acid standards in methanol to prepare stock solutions (e.g., 1 mg/mL). Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the stability samples.

  • Sample Preparation: Prepare this compound solutions in the desired buffer systems (e.g., varying pH) at a known initial concentration.

4. Chromatographic Conditions

  • Column Temperature: 25-35°C[7]

  • Flow Rate: 0.8 - 1.0 mL/min[5]

  • Injection Volume: 5 - 20 µL[7]

  • Detection Wavelength: 330 nm[5]

  • Gradient Elution: A typical gradient may start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound and its degradation products. An example gradient is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
359010
409010

5. Stability Study Procedure

  • Prepare solutions of this compound in different buffers (to test pH effect), and for studies at different temperatures and light conditions.

  • At time zero (t=0), take an aliquot of each solution, filter it, and inject it into the HPLC system to determine the initial concentration of this compound.

  • Store the solutions under the desired conditions (e.g., 25°C, 40°C, photostability chamber).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.

  • Filter the samples and analyze them by HPLC using the established method.

  • Quantify the concentration of this compound at each time point using the calibration curve.

6. Data Analysis

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Protocol 2: Spectrophotometric Method for this compound Quantification

This protocol is suitable for rapid estimation of total this compound-like compounds.

1. Materials and Reagents

  • This compound standard

  • Methanol or ethanol[9]

  • Buffer solutions of desired pH

2. Instrumentation

  • UV-Vis Spectrophotometer

3. Procedure

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of the standards at 325 nm.[7]

  • Construct a calibration curve by plotting absorbance versus concentration.

  • For stability samples, dilute an aliquot to a concentration within the calibration range and measure its absorbance at 325 nm.

  • Determine the this compound concentration in the sample using the calibration curve.

Data Presentation

Quantitative data from stability studies should be summarized in tables for clear comparison.

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
2.0100982
4.0100955
7.01008020
9.01005545
12.01001090

Note: Data are illustrative. Actual degradation will depend on specific experimental conditions. Acidic conditions (e.g., pH 2) generally favor this compound stability, while alkaline conditions (e.g., pH 12) promote its degradation to sinapic acid.[3]

Table 2: Effect of Temperature on this compound Stability at pH 4

Temperature (°C)Initial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
4100991
25100955
401008515
601006040

Note: Data are illustrative. Actual degradation will depend on specific experimental conditions. Higher temperatures accelerate the degradation of this compound.[9]

Table 3: Photostability of this compound in Solution (pH 4, 25°C)

Light ConditionInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
Dark Control10099.50.5
UV-A Exposure1009010
Cool White Fluorescent100955

Note: Data are illustrative. This compound is known to absorb UV radiation, which can lead to its degradation.[10]

Visualization of Pathways and Workflows

G cluster_degradation This compound Degradation Pathway This compound This compound SinapicAcid Sinapic Acid This compound->SinapicAcid Hydrolysis (pH, Temp) Choline Choline This compound->Choline Hydrolysis (pH, Temp)

Caption: Primary degradation pathway of this compound.

G cluster_workflow Experimental Workflow for this compound Stability Monitoring A Sample Preparation (this compound in solution at various conditions) B Time Point Sampling (t=0, t=1, t=2, ...) A->B C Sample Filtration (0.22 µm filter) B->C D HPLC Analysis (Quantification of this compound) C->D E Data Analysis (Degradation kinetics, t½) D->E

Caption: Workflow for monitoring this compound stability.

Conclusion

The stability of this compound in solution is a multifaceted issue influenced by pH, temperature, and light. A systematic approach using a stability-indicating HPLC method is crucial for accurate assessment. The protocols and guidelines presented in this document provide a framework for researchers to design and execute robust stability studies, ultimately facilitating the development of stable and effective this compound-based products. It is recommended to keep this compound solutions in acidic conditions, at low temperatures, and protected from light to minimize degradation.

References

Production of Sinapic Acid via Enzymatic Hydrolysis of Sinapine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapic acid, a phenolic compound with significant antioxidant, anti-inflammatory, and UV-filtering properties, holds considerable promise for applications in the pharmaceutical, cosmetic, and food industries. A prevalent source of sinapic acid is sinapine, an abundant antinutritive compound found in brassicaceous oilseeds like rapeseed and mustard. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound to yield sinapic acid. The methodologies outlined herein leverage commercially available enzyme preparations and provide a foundation for scalable and environmentally friendly production of this high-value compound.

Introduction

This compound (sinapoylcholine) is a major phenolic component in rapeseed and mustard meal, byproducts of the vegetable oil industry.[1][2] Its presence limits the use of this protein-rich meal in animal feed. Enzymatic hydrolysis offers a green and efficient alternative to chemical methods for converting this compound into the more valuable sinapic acid. This process typically utilizes enzymes with sinapoyl esterase activity, which catalyze the cleavage of the ester bond between sinapic acid and choline.[3][4] This document details the necessary protocols for this bioconversion, including enzyme selection, reaction optimization, product purification, and analytical quantification.

I. Enzyme Selection and Optimal Conditions

Several commercial enzyme cocktails and specific esterases have demonstrated efficacy in hydrolyzing this compound. The choice of enzyme can significantly impact conversion efficiency and optimal reaction parameters.

Table 1: Comparison of Enzymes for this compound Hydrolysis

Enzyme PreparationSourceOptimal pHOptimal Temperature (°C)Key FindingsReference
Depol 740 L Commercial Cocktail750Effective for recovering accessible sinapic acid from mustard bran.[4][5]
Ultraflo XL Commercial Cocktail755Shows significant sinapoyl esterase activity.[4]
Deltazym VR AC-100 Commercial Cocktail755Exhibits sinapoyl esterase activity.[4]
Pectinase-PL "Amano" Commercial Cocktail655Demonstrates sinapoyl esterase activity.[4]
Rumen Feruloyl Esterase (FAE) Mono-enzymatic7-825-55Achieves total hydrolysis of this compound to sinapic acid.[4]

II. Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes the general procedure for the enzymatic conversion of this compound to sinapic acid using a selected enzyme.

Materials:

  • This compound-containing substrate (e.g., rapeseed meal, mustard bran, or purified this compound thiocyanate[6])

  • Selected enzyme (e.g., Depol 740 L or Rumen FAE)

  • Phosphate buffer (pH adjusted to the optimum for the chosen enzyme)

  • Incubator/shaker

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a suspension of the this compound-containing material in the appropriate phosphate buffer. The solid-to-liquid ratio may need to be optimized but a starting point of 1:10 (w/v) is recommended.[7]

  • Enzyme Addition: Add the selected enzyme to the substrate suspension. The enzyme loading should be optimized; a starting point of 1000 U of feruloyl esterase activity per gram of this compound can be used for complete hydrolysis.[4]

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (see Table 1) with continuous agitation for a period of 2 to 4 hours.[3]

  • Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a value that inactivates the enzyme.

  • Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet any insoluble material. The supernatant, containing the produced sinapic acid, can then be filtered and analyzed.

Protocol 2: Purification of Sinapic Acid by Adsorption Chromatography

This protocol outlines a method for purifying sinapic acid from the enzymatic hydrolysate using macroporous resins.

Materials:

  • Enzymatic hydrolysate containing sinapic acid

  • Macroporous adsorbent resin (e.g., Amberlite™ FPX66)[8]

  • Chromatography column

  • Ethanol (for elution)

  • Acidified ethanol (for regeneration/elution)

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Pack the chromatography column with the selected macroporous resin and equilibrate it with the same buffer used in the hydrolysis reaction.

  • Loading: Load the clarified supernatant from the enzymatic hydrolysis onto the column.

  • Washing: Wash the column with deionized water or buffer to remove unbound impurities like sugars and salts.

  • Elution: Elute the adsorbed sinapic acid from the resin using an appropriate solvent. A two-step elution using 50% ethanol followed by acidified ethanol has been shown to be effective for separating different phenolic compounds.[9]

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them for sinapic acid content and purity using HPLC.

Protocol 3: Quantification of Sinapic Acid by HPLC

This protocol provides a general method for the quantification of sinapic acid using High-Performance Liquid Chromatography (HPLC).[10][11]

Materials:

  • Sample containing sinapic acid

  • Sinapic acid analytical standard

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: A gradient system of water-methanol-o-phosphoric acid is commonly used.[11] A simpler isocratic system of water:acetonitrile (60:40 v/v) with 1% acetic acid can also be effective.[12]

  • Filtration units (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of sinapic acid of known concentrations to generate a calibration curve.

  • Sample Preparation: Filter the samples through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 0.8 - 1.0 mL/min).[11][12]

    • Set the detection wavelength to 330 nm for sinapic acid.[11]

    • Inject the standards and samples onto the column.

  • Quantification: Identify the sinapic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of sinapic acid by integrating the peak area and comparing it to the calibration curve.

III. Visualizations

Biosynthesis of this compound and its Hydrolysis to Sinapic Acid

The following diagram illustrates the simplified biosynthetic pathway leading to this compound and its subsequent enzymatic hydrolysis to sinapic acid.[13]

Sinapine_Biosynthesis_and_Hydrolysis cluster_biosynthesis This compound Biosynthesis cluster_hydrolysis Enzymatic Hydrolysis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Phenylpropanoid Pathway Sinapoyl-CoA Sinapoyl-CoA p-Coumaroyl-CoA->Sinapoyl-CoA Sinapoylglucose Sinapoylglucose Sinapoyl-CoA->Sinapoylglucose SGT This compound This compound Sinapoylglucose->this compound SCT Sinapic Acid Sinapic Acid This compound->Sinapic Acid Sinapoyl Esterase (e.g., FAE, Depol 740 L) Choline Choline This compound->Choline Sinapoyl Esterase (e.g., FAE, Depol 740 L) SGT SGT: UDP-glucose:sinapate glucosyltransferase SCT SCT: Sinapoylglucose:choline sinapoyltransferase

Caption: Simplified pathway of this compound biosynthesis and its enzymatic hydrolysis.

Experimental Workflow for Sinapic Acid Production

The diagram below outlines the key steps in the experimental workflow for producing and purifying sinapic acid from a this compound-rich source material.

Experimental_Workflow Start Start: This compound-rich Material (e.g., Rapeseed Meal) Substrate_Prep Substrate Preparation (Suspension in Buffer) Start->Substrate_Prep Enzymatic_Hydrolysis Enzymatic Hydrolysis (Add Enzyme, Incubate) Substrate_Prep->Enzymatic_Hydrolysis Termination Reaction Termination (Heat or pH change) Enzymatic_Hydrolysis->Termination Separation Solid-Liquid Separation (Centrifugation/Filtration) Termination->Separation Purification Purification (Adsorption Chromatography) Separation->Purification Supernatant Waste (Solid Residue) Waste (Solid Residue) Separation->Waste (Solid Residue) Analysis Analysis (HPLC Quantification) Purification->Analysis End End: Purified Sinapic Acid Analysis->End

Caption: Workflow for enzymatic production and purification of sinapic acid.

IV. Quantitative Data Summary

The following table summarizes quantitative data from various studies on the enzymatic production of sinapic acid.

Table 2: Quantitative Outcomes of this compound Hydrolysis

Source MaterialEnzymeReaction Time (h)Temperature (°C)pHYield/ConversionReference
Mustard ResidueRumen FAE0.17 (10 min)25-557-8Total Hydrolysis[4]
Mustard BranDepol 740 L2.6750725.4 µmol/g of bran (68% of accessible SA)[5]
Rapeseed MealFerulic Acid Esterase4N/AN/AUp to 90% hydrolysis of sinapic acid derivatives[14]
Rapeseed MealUltraflo L1-4N/AN/ASignificant increase in sinapic acid content[14]

Conclusion

The enzymatic hydrolysis of this compound presents a viable and sustainable method for the production of sinapic acid. By selecting appropriate enzymes and optimizing reaction conditions, high conversion rates can be achieved. The protocols provided in this document offer a comprehensive guide for researchers and professionals in the fields of biotechnology and drug development to produce, purify, and quantify sinapic acid from readily available agricultural byproducts. This bioprocess not only adds value to what is often considered waste but also provides a green source for a compound with high-demand applications.

References

Application Note: High-Purity Sinapine Isolation from Complex Matrices using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, is a major phenolic compound found in rapeseed and mustard seed meal.[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. However, the presence of other structurally similar phenolic compounds, such as sinapic acid and its derivatives, presents a significant challenge for the isolation of high-purity this compound.[1] This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and purification of this compound from complex sample matrices, yielding a highly purified fraction suitable for downstream applications.

The described method utilizes a weak cation exchange resin, which leverages both ionic and hydrophobic interactions to selectively capture this compound.[1] A key feature of this protocol is a two-step elution process that effectively separates this compound from other co-extracted phenolic compounds, resulting in a final product with exceptional purity.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described solid-phase extraction method for this compound purification.

ParameterValueReference
Sorbent Type Weak Cation Exchange Resin (C106)[1]
Optimal Adsorption pH 4[1]
This compound Adsorption Rate 95.25%[1]
This compound Desorption Rate (Acidified Ethanol) 75.41%[1]
Purity of Final this compound Fraction 98.85 ± 0.03%[1]

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_fractions Fraction Collection start Start: this compound-rich Extract pretreatment Adjust pH to 4 start->pretreatment conditioning Condition SPE Cartridge (Weak Cation Exchange) pretreatment->conditioning loading Load pH-adjusted Sample conditioning->loading wash Wash with Deionized Water loading->wash elution1 Elution 1: 50% Ethanol wash->elution1 elution2 Elution 2: Acidified Ethanol elution1->elution2 fraction1 Sinapic Acid Rich Fraction elution1->fraction1 fraction2 High-Purity this compound Fraction elution2->fraction2 end End fraction2->end

Caption: Experimental workflow for this compound purification using SPE.

Logical Relationship of this compound Separation

The diagram below illustrates the principle of selective separation of this compound from other phenolic compounds using a weak cation exchange resin at an optimized pH.

Separation_Principle cluster_sample Sample at pH 4 cluster_spe Weak Cation Exchange Resin cluster_elution Elution Steps This compound This compound (Positively Charged) resin Resin (Negatively Charged) This compound->resin Ionic & Hydrophobic Interaction (Binding) other_phenols Other Phenols (Neutral/Negative) other_phenols->resin Weak Hydrophobic Interaction elution1 50% Ethanol resin->elution1 Desorbs Other Phenols elution2 Acidified Ethanol resin->elution2 Disrupts Ionic Interaction & Desorbs this compound other_phenols_eluted other_phenols_eluted elution1->other_phenols_eluted Collect Fraction 1 sinapine_eluted sinapine_eluted elution2->sinapine_eluted Collect Fraction 2

Caption: Separation principle of this compound on a cation exchange resin.

Detailed Experimental Protocol

This protocol is based on the successful separation of this compound from rapeseed protein production effluent.[1]

1. Materials and Reagents

  • Weak Cation Exchange SPE Cartridge (e.g., Purolite C106 resin based)

  • This compound-containing sample extract

  • Deionized Water

  • Ethanol (50%, v/v)

  • Acidified Ethanol (50% ethanol, 0.044 M HCl)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • SPE Manifold

  • Collection Vials

2. Sample Pre-treatment

  • Take a known volume of the this compound-containing extract.

  • Adjust the pH of the extract to 4.0 using 1 M HCl or 1 M NaOH. This step is crucial for the efficient binding of this compound to the cation exchange resin.[1]

  • Filter or centrifuge the sample if particulates are present to prevent clogging of the SPE cartridge.

3. Solid-Phase Extraction Procedure

  • Conditioning:

    • Place the weak cation exchange SPE cartridge on the SPE manifold.

    • Wash the cartridge with 2-3 bed volumes of methanol to activate the sorbent.

    • Equilibrate the cartridge with 2-3 bed volumes of deionized water, ensuring the pH of the eluent matches the sample pH (pH 4). Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

    • Collect the flow-through and retain for analysis to ensure complete binding of this compound.

  • Washing:

    • Wash the cartridge with 2-3 bed volumes of deionized water to remove any unbound and weakly bound impurities.[1]

  • Elution Step 1 (Removal of Other Phenolics):

    • Place a clean collection vial under the cartridge.

    • Elute the cartridge with 2-3 bed volumes of 50% (v/v) ethanol. This fraction will contain other phenolic compounds such as sinapic acid.[1]

  • Elution Step 2 (Elution of High-Purity this compound):

    • Place a new, clean collection vial under the cartridge.

    • Elute the cartridge with 2-3 bed volumes of acidified ethanol (50% ethanol, 0.044 M HCl). This fraction will contain the highly purified this compound.[1]

4. Post-Elution Processing

  • The collected high-purity this compound fraction can be concentrated under a stream of nitrogen or by rotary evaporation if necessary.

  • The sample is now ready for analysis by methods such as HPLC-UV or for other downstream applications.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a highly effective and reproducible method for the cleanup and purification of this compound from complex matrices. The use of a weak cation exchange sorbent combined with a strategic two-step elution allows for the separation of this compound from other interfering phenolic compounds, resulting in a final product of high purity. This method is well-suited for researchers and scientists in academia and industry who require high-quality this compound for their studies and product development.

References

Application Notes and Protocols for the Structural Elucidation of Sinapine Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, the choline ester of sinapic acid, and its derivatives are a class of phenolic compounds predominantly found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed. These compounds are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and crop science due to their potential antioxidant, antimicrobial, and antinutritional properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantification of these molecules. This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the study of this compound and its derivatives.

Data Presentation: NMR Chemical Shifts of this compound and its Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and some of its common derivatives. These values are crucial for the identification and structural confirmation of these compounds in plant extracts or purified samples. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound (Sinapoylcholine)

Position¹H Chemical Shift (ppm, Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
Sinapoyl Moiety
1-125.9
2, 67.06 (s)107.0
3, 5-148.9
4-139.8
7 (α)6.47 (d, 15.8)114.8
8 (β)7.64 (d, 15.9)147.5
9 (C=O)-166.6
3-OCH₃, 5-OCH₃3.90 (s)56.7
Choline Moiety
1' (O-CH₂)~4.6 (m)~66.0
2' (N-CH₂)~3.8 (m)~59.0
N(CH₃)₃3.28 (s)54.5

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.

Table 2: ¹H and ¹³C NMR Data for Key this compound Derivatives

CompoundPosition¹H Chemical Shift (ppm, Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
Sinapoyl-L-Malate (diethyl ester) Sinapoyl Moiety
2, 67.06 (s)107.0
7 (α)6.47 (d, 15.8)114.8
8 (β)7.64 (d, 15.9)147.5
9 (C=O)-166.6
3,5-OCH₃3.90 (s)56.7
Malate Moiety
2' (CH)5.50 (dd, 4.7, 8.0)69.2
3' (CH₂)2.95 (m)36.9
1' (C=O)-169.8
4' (C=O)-169.6
OCH₂CH₃4.17 (m), 1.24 (t, 7.1)62.0, 61.4, 14.4
1-O-Sinapoyl-β-D-glucose Sinapoyl Moiety
2, 67.15 (s)108.0
7 (α)6.45 (d, 16.0)115.0
8 (β)7.68 (d, 16.0)146.0
9 (C=O)-167.5
3,5-OCH₃3.88 (s)56.5
Glucose Moiety
1'5.65 (d, 8.0)95.5
2'3.55 (m)73.8
3'3.52 (m)78.0
4'3.45 (m)71.0
5'3.60 (m)78.5
6'3.75 (m), 3.90 (m)62.5

Note: Data for Sinapoyl-L-Malate is for the diethyl ester derivative. Data for 1-O-Sinapoyl-β-D-glucose is based on predicted values and experimental data from similar compounds and may require experimental verification.

Experimental Protocols

A generalized workflow for the structural elucidation of this compound derivatives from a plant matrix involves extraction, purification, and subsequent NMR analysis.

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_nmr NMR Analysis plant_material Plant Material (e.g., Seeds) extraction Solvent Extraction (e.g., 70% Methanol) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration purification Chromatographic Purification (e.g., HPLC) filtration->purification sample_prep NMR Sample Preparation purification->sample_prep oneD_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr structure_elucidation Structure Elucidation twoD_nmr->structure_elucidation

A generalized workflow for the isolation and structural elucidation of this compound derivatives.
Protocol 1: Extraction and Purification of this compound Derivatives

This protocol provides a general method for the extraction and purification of this compound derivatives from plant seeds.

Materials:

  • Dried and ground plant seeds

  • 70% Methanol (MeOH) in water

  • Rotary evaporator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Macerate 10 g of finely ground seed powder with 100 mL of 70% MeOH at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction of the residue twice.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Purification: Dissolve the crude extract in a minimal amount of the mobile phase and purify the this compound derivatives using a preparative HPLC system with a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% formic acid. Monitor the elution at a wavelength of ~325 nm. Collect the fractions corresponding to the peaks of interest.

  • Final Preparation: Evaporate the solvent from the collected fractions to obtain the purified this compound derivatives.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Purified this compound derivative

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

  • 1D NMR Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to the ¹H spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and elucidating the carbon skeleton.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of the this compound derivative.

Signaling Pathway

The biosynthesis of this compound and its derivatives is an integral part of the phenylpropanoid pathway in plants. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying the levels of these compounds in crops.

sinapine_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid sinapic_acid Sinapic Acid ferulic_acid->sinapic_acid sinapoyl_glucose 1-O-Sinapoyl-β-D-glucose sinapic_acid->sinapoyl_glucose UDP-glucose This compound This compound (Sinapoylcholine) sinapoyl_glucose->this compound Choline sinapoyl_malate Sinapoyl Malate sinapoyl_glucose->sinapoyl_malate Malate

A simplified diagram of the this compound biosynthesis pathway.

This pathway illustrates the conversion of phenylalanine through a series of enzymatic steps to produce sinapic acid, which is then converted to key derivatives such as sinapoyl glucose, this compound, and sinapoyl malate.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the structural elucidation of this compound and its derivatives. The data and protocols presented here serve as a comprehensive guide for researchers and scientists working with these important natural products. Accurate structural determination is the foundation for understanding their biological activities and for the development of new applications in the pharmaceutical and agricultural industries.

Troubleshooting & Optimization

Technical Support Center: Overcoming Sinapine Degradation During High-Voltage Electrical Discharge Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of sinapine degradation during high-voltage electrical discharge (HVED) extraction.

Introduction

High-voltage electrical discharge (HVED) is an emerging and efficient non-thermal technology for extracting bioactive compounds from plant matrices.[1][2] It operates by generating a plasma channel between two electrodes submerged in a liquid, leading to cell membrane disruption and enhanced mass transfer of intracellular components.[3][4] While HVED has shown promise for extracting polyphenols, its application for this compound extraction has been challenging due to significant degradation of the target molecule, even at low energy inputs.[5][6] This guide aims to provide practical solutions to mitigate this compound degradation and optimize its recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is the choline ester of sinapic acid and is the primary phenolic compound found in mustard and canola seeds.[5][7] It exhibits a range of beneficial biological activities, including antioxidant, neuroprotective, and antitumor effects, making it a compound of interest for pharmaceutical and nutraceutical applications.[5]

Q2: How does High-Voltage Electrical Discharge (HVED) work for extraction?

A2: HVED is a green extraction technology that utilizes high-voltage pulses to create electrical discharges directly within a liquid solvent containing the plant material.[1][2] These discharges generate physical and chemical effects, including shockwaves, UV radiation, and the formation of reactive chemical species, which collectively lead to the breakdown of plant cell walls and the release of intracellular compounds.[1]

Q3: Why does this compound degrade during HVED extraction?

A3: this compound degradation during HVED is primarily attributed to the formation of highly reactive species, such as hydroxyl radicals (•OH).[5] These radicals can react with the phenolic structure of this compound, leading to its breakdown. The ultraviolet light produced during the discharge can also directly contribute to the formation of phenoxyl radicals from phenols.[5] Additionally, the formation of ozone, which can produce more hydroxyl radicals, may also play a role.[5]

Q4: What are the main degradation products of this compound?

A4: Under certain conditions, this compound can be degraded into sinapic acid and choline.[8] High temperatures can further lead to the decarboxylation of sinapic acid to form canolol.[9][10]

Q5: Are there alternative extraction methods that are less degradative for this compound?

A5: Yes, studies have shown that ultrasound-assisted extraction (UAE) can be an effective and less degradative method for this compound extraction.[5][6] Optimization of UAE parameters, such as temperature, ethanol concentration, and ultrasound amplitude, has resulted in high this compound yields.[5][6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the HVED extraction of this compound.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or no this compound detected in the extract. High degree of this compound degradation due to excessive HVED energy input.- Reduce the number of pulses or the total energy delivered to the sample.[5] - Start with the lowest possible energy input and gradually increase to find an optimal balance between extraction and degradation.
Formation of reactive oxygen species (e.g., hydroxyl radicals) causing oxidative degradation.- Acidify the extraction solvent: Using an acidic solvent (e.g., pH 2 with a buffer solution) can have a protective effect on polyphenols during HVED.[1][2][11] - Incorporate antioxidants: Consider adding a small amount of a food-grade antioxidant to the extraction medium to scavenge reactive species.
Unsuitable solvent composition.- Use a hydroethanolic solution: A mixture of ethanol and water (e.g., 70% ethanol) has been shown to be more efficient for this compound extraction than water alone.[5][11]
Inconsistent this compound yields between experiments. Fluctuation in HVED process parameters.- Maintain consistent parameters: Ensure that the voltage, frequency, pulse width, electrode gap, and temperature are kept constant across all experiments.[3][4] - Monitor temperature: HVED can cause an increase in temperature. Use a cooling system to maintain a constant, low temperature during extraction.
Inhomogeneous sample distribution in the treatment chamber.- Ensure proper mixing: Use a magnetic stirrer or a circulating system to ensure the sample is homogeneously suspended in the solvent during treatment.[12]
Presence of unknown peaks in the chromatogram, suggesting degradation products. This compound has degraded into other compounds like sinapic acid or canolol.- Analyze for expected degradation products: Use analytical standards for sinapic acid and canolol to confirm their presence in your HPLC or UHPLC analysis.[7] - Optimize HVED parameters to minimize degradation: Refer to the solutions for "Low or no this compound detected."
Matrix effects from the plant material interfering with analysis.- Perform a solid-phase extraction (SPE) clean-up: Use an appropriate SPE cartridge to remove interfering compounds from the extract before chromatographic analysis.

Experimental Protocols

High-Voltage Electrical Discharge (HVED) Extraction of this compound

This protocol is a general guideline and should be optimized for your specific equipment and sample.

  • Sample Preparation: Mill the defatted mustard or canola seed meal to a fine powder.

  • Extraction Setup:

    • Prepare a suspension of the powdered sample in the chosen solvent (e.g., 70% ethanol in an acidic buffer at pH 2) at a specific solid-to-liquid ratio (e.g., 1:100 g/mL).[4][11]

    • Place the suspension in the HVED treatment chamber equipped with a magnetic stirrer and a cooling jacket.

    • Set the electrode gap (e.g., 5 mm).[4]

  • HVED Treatment:

    • Apply high-voltage pulses at a specific frequency (e.g., 40, 70, or 100 Hz) and voltage (e.g., 30 kV).[3][4]

    • Run the treatment for a predetermined time (e.g., 1 to 45 minutes).[3][4]

    • Monitor the temperature and maintain it at a constant, low level.

  • Post-Extraction:

    • Immediately after treatment, filter the extract through a vacuum filter.

    • Centrifuge the filtrate to remove any remaining fine particles.

    • Store the supernatant at -20°C until analysis.[12]

Quantification of this compound by UHPLC-DAD

This method is based on established protocols for this compound analysis.[13]

  • Sample Preparation: Filter the extract through a 0.20 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).

    • Column: A suitable C18 column (e.g., Thermo Scientific C18 Accucore aQ, 100 × 3 mm, 2.6 µm).[13]

    • Mobile Phase: A gradient elution using water (A), acetonitrile (B), and 0.1% formic acid (C).[13]

    • Flow Rate: As per column manufacturer's recommendation.

    • Detection: Monitor at 325 nm, which is the maximum absorbance wavelength for this compound.[14]

  • Quantification:

    • Prepare a calibration curve using a pure this compound standard at various concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Effect of HVED Parameters on this compound Yield (Hypothetical Data)

Frequency (Hz)Extraction Time (min)SolventThis compound Yield (mg/g dry matter)
405Water0.5 ± 0.1
4015Water0.2 ± 0.05
70570% Ethanol2.1 ± 0.2
701570% Ethanol1.5 ± 0.1
100570% Ethanol (pH 2)4.5 ± 0.3
1001570% Ethanol (pH 2)3.8 ± 0.2

Visualizations

HVED_Workflow cluster_prep Sample Preparation cluster_extraction HVED Extraction cluster_analysis Analysis cluster_end start Start sample Plant Material (e.g., Mustard Seed Meal) start->sample grinding Grinding/Milling sample->grinding suspension Prepare Suspension in Solvent grinding->suspension hved HVED Treatment suspension->hved filtration Filtration & Centrifugation hved->filtration storage Store Extract at -20°C filtration->storage analysis UHPLC-DAD Analysis storage->analysis quantification Quantification analysis->quantification end End quantification->end

Caption: Experimental workflow for HVED extraction and quantification of this compound.

Sinapine_Degradation_Pathway cluster_hved HVED Process cluster_reactive_species Reactive Species Generation cluster_degradation This compound Degradation hved High-Voltage Electrical Discharge uv UV Radiation hved->uv ozone Ozone (O3) hved->ozone This compound This compound uv->this compound forms water H2O ozone->water reacts with hydroxyl Hydroxyl Radical (•OH) water->hydroxyl forms hydroxyl->this compound phenoxyl Phenoxyl Radical This compound->phenoxyl reacts with degradation_products Degradation Products (e.g., Sinapic Acid, Choline) phenoxyl->degradation_products

Caption: Proposed pathway for this compound degradation during HVED.

Troubleshooting_Logic start Low this compound Yield? check_energy Is HVED energy input optimized? start->check_energy Yes reduce_energy Reduce number of pulses/total energy check_energy->reduce_energy No check_solvent Is solvent composition optimal? check_energy->check_solvent Yes optimized Yield Improved reduce_energy->optimized use_hydroethanolic Use hydroethanolic solvent (e.g., 70% EtOH) check_solvent->use_hydroethanolic No check_ph Is the solvent pH acidic? check_solvent->check_ph Yes use_hydroethanolic->optimized acidify_solvent Acidify solvent (e.g., pH 2) check_ph->acidify_solvent No check_ph->optimized Yes acidify_solvent->optimized

Caption: Troubleshooting logic for optimizing this compound yield during HVED extraction.

References

Technical Support Center: Sinapine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of extracted sinapine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the this compound extraction and purification process.

Question: Why is my this compound yield consistently low?

Answer: Low this compound yield can stem from several factors related to the extraction process. Here are the most common causes and their solutions:

  • Suboptimal Solvent Composition: The choice and concentration of the solvent are critical. While methanol is effective, aqueous ethanol is preferred due to its lower toxicity.[1] Studies have shown that an ethanol concentration between 55% and 70% provides optimal results for extracting this compound from mustard bran and seed meal.[1][2][3][4][5][6] For instance, optimal conditions for ultrasound-assisted extraction from mustard seed meal were found to be 70% ethanol.[2][4][5]

  • Incorrect Extraction Temperature: Temperature plays a significant role in extraction efficiency. Higher temperatures generally increase yield, but excessive heat can cause degradation.[6] The optimal temperature range is typically between 55°C and 75°C.[1] One optimization study identified 75°C as the ideal temperature for mustard bran.[1]

  • Inefficient Cell Wall Disruption: this compound is contained within the plant cells, and inefficient disruption of the cell walls will limit its release. Advanced extraction techniques can significantly improve yields.

    • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, improving mass transport and releasing soluble components.[2] It can yield comparable results to conventional methods in a much shorter time (e.g., 30 minutes vs. 7 days).[1]

    • Supercritical CO2 (SC-CO2) Pre-treatment: Using SC-CO2 to defat the raw material before solvent extraction has been shown to increase the subsequent this compound yield by over 24%.[2][4][5] Combining SC-CO2 pre-treatment with ultrasound can boost the yield by as much as 32%.[2][4][5]

  • Inappropriate pH of Extraction Medium: The pH of the solvent can influence this compound's stability and solubility. Acidic conditions (pH 2) favor the extraction of this compound, with the highest yield (15.73 µmol/g DM) from mustard seed meal achieved using 70% ethanol at pH 2.[3] Conversely, alkaline conditions (pH 12) can lead to the hydrolysis of this compound into sinapic acid.[3][6]

  • Degradation During Extraction: Certain aggressive extraction methods can degrade this compound. For example, high-voltage electrical discharges (HVEDs) have been shown to cause degradation even at low energy inputs.[2][4][5]

Question: My final product has low purity. How can I remove impurities?

Answer: Low purity is a common issue as conventional solid-liquid extraction with alcohol/water mixtures also extracts non-phenolic compounds like proteins, carbohydrates, and glucosinolates.[1] Achieving high purity requires a dedicated purification step.

  • Ineffective Purification Technique: While methods like liquid-liquid extraction and membrane filtration are used, adsorption chromatography is the most effective for achieving high purity.[1][7]

  • Suboptimal Chromatography Protocol: The key to high purity with adsorption chromatography is a selective elution process. Using a cation exchange resin, a two-step elution can separate this compound from other phenolic compounds. This method involves:

    • First Elution: A 50% ethanol/water mixture is used to desorb compounds fixed by hydrophobic interactions, such as sinapic acid and other neutral or negatively charged phenols.[8]

    • Second Elution: An acidified ethanol solution is then used to specifically desorb this compound, which is bound through both ionic and hydrophobic interactions.[8] This two-step process has been demonstrated to yield a this compound fraction with a purity of up to 98.85%.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended solvent for this compound extraction? A1: Aqueous ethanol mixtures, typically between 55% and 70%, are highly recommended.[1][2][3][4][5][6] They offer extraction efficiency comparable to or better than methanol, especially at elevated temperatures (around 75°C), with the significant advantage of lower toxicity.[1][9]

Q2: How can I pre-treat my raw material to improve extraction efficiency? A2: Defatting the raw material is a crucial pre-treatment step. Using conventional solvents like hexane in a Soxhlet extractor is common.[9][10] For a greener and more effective approach, supercritical CO2 (SC-CO2) can be used to remove the lipid fraction, which not only provides a valuable oil co-product but also increases the accessibility of this compound for subsequent solvent extraction, boosting yields by over 24%.[2][4][5]

Q3: What are the most effective advanced extraction technologies for this compound? A3: Ultrasound-Assisted Extraction (UAE) is a highly effective and efficient method. It significantly reduces extraction time while achieving high yields.[1][2] The optimal conditions for UAE have been identified as a temperature of 75°C, a 70% ethanol solvent, and 100% ultrasound amplitude.[2][4][5] Combining a SC-CO2 pre-treatment with UAE can further increase the yield by up to 32%.[2][4][5]

Q4: Which purification method yields the highest purity this compound? A4: Adsorption chromatography using a cation exchange resin is the superior method for achieving high purity.[1][8] A specialized two-step elution protocol can selectively separate this compound from other co-extracted compounds, resulting in purities as high as 98.85%.[8]

Q5: How does pH affect the extraction process? A5: The pH of the extraction solvent has a significant impact on which sinapic acid derivatives are recovered.

  • Acidic pH (e.g., pH 2): Maximizes the yield of this compound.[3] This is likely due to the denaturation of cell membranes, which enhances the release of phenolic compounds.[3]

  • Alkaline pH (e.g., pH 12): Promotes the hydrolysis of this compound, leading to a higher yield of free sinapic acid.[3][6]

Data Presentation

Table 1: Comparison of Quantitative Yields for Different this compound Extraction Methods

Extraction MethodSource MaterialKey ParametersThis compound YieldCitation(s)
Conventional SolventMustard Seed Meal70% Ethanol, 75°C, 30 min~5.5 mg/g DM[2][4]
Ultrasound-AssistedMustard Seed Meal70% Ethanol, 75°C, 100% Amplitude6.90 ± 0.03 mg/g DM[2][4][5]
SC-CO2 Pre-treatment + ConventionalMustard Seed MealSC-CO2 defatting followed by 70% Ethanol, 75°C24.4% increase vs. control[2][4][5]
SC-CO2 Pre-treatment + UltrasoundMustard Seed MealSC-CO2 defatting followed by UAE (70% Ethanol, 75°C)32% increase vs. control[2][4][5]
pH-Modified SolventMustard Seed Meal70% Ethanol, pH 215.73 µmol/g DM[3]
pH-Modified SolventMustard Seed MealAqueous solution, pH 1213.22 µmol/g DM (as Sinapic Acid)[3]

DM = Dry Matter

Table 2: this compound Purification and Achieved Purity

Purification TechniqueKey ParametersAchieved PurityCitation(s)
Adsorption ChromatographyCation exchange resin with two-step elution (50% Ethanol -> Acidified Ethanol)98.85 ± 0.03%[8]
Flash Chromatography & Prep-HPLCMethanol extract from defatted broccoli seedsPurified compound (this compound-glucoraphanin salt)[10]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized conditions for maximizing this compound yield from mustard seed meal.[2][4][5]

  • Material Pre-treatment (Optional but Recommended):

    • Grind the source material (e.g., mustard seeds) to a fine powder.

    • Defat the powder using supercritical CO2 (SC-CO2) extraction or by overnight Soxhlet extraction with hexane to remove lipids.[2][10]

    • Dry the defatted meal completely in a fume hood or oven.

  • Solvent Preparation:

    • Prepare the extraction solvent by mixing ethanol and deionized water to a final concentration of 70% (v/v).

    • For pH-modified extraction, adjust the solvent to pH 2 using HCl.[3]

  • Extraction Procedure:

    • Combine the defatted meal and the 70% ethanol solvent in a flask at a fixed solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction temperature to 75°C.

    • Apply ultrasound at 100% amplitude for a duration of 30 minutes.

  • Sample Recovery:

    • After extraction, separate the solid residue from the liquid extract by centrifugation followed by filtration.

    • The supernatant is the crude this compound extract. Store it at 4°C for further purification and analysis.

Protocol 2: High-Purity this compound Purification by Two-Step Adsorption Chromatography

This protocol describes the purification of this compound from a crude extract using a cation exchange resin.[8]

  • Resin Preparation and Column Packing:

    • Select a suitable cation exchange resin.

    • Prepare the resin according to the manufacturer's instructions (this typically involves washing with water and equilibrating with the starting buffer).

    • Pack a chromatography column with the prepared resin.

  • Adsorption (Loading):

    • Adjust the pH of the crude this compound extract if necessary (e.g., pH 2 to 8) to optimize binding.[8]

    • Load the crude extract onto the equilibrated column at a controlled flow rate. This compound and other compounds will adsorb to the resin.

  • Elution Step 1 (Impurity Removal):

    • Wash the column with a solution of 50% ethanol in water (v/v).

    • This step elutes weakly bound impurities, particularly other phenolic compounds like sinapic acid that are held by hydrophobic interactions.[8]

    • Collect the fractions and monitor via UV-Vis spectrophotometry (e.g., at 325 nm) or HPLC until the signal returns to baseline.

  • Elution Step 2 (this compound Recovery):

    • Elute the target compound, this compound, using an acidified 50% ethanol solution (e.g., containing 0.044 M HCl).[8]

    • This solution disrupts both the ionic and hydrophobic interactions holding the this compound to the resin, allowing it to be released.[8]

    • Collect the this compound-rich fractions.

  • Analysis and Final Processing:

    • Analyze the collected fractions for purity using HPLC.

    • Pool the high-purity fractions.

    • Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

G cluster_start Preparation cluster_extraction Extraction cluster_purification Purification RawMaterial Raw Material (e.g., Mustard Seed Meal) Pretreatment Pre-treatment (Defatting with SC-CO2) RawMaterial->Pretreatment Extraction Optimized Extraction (e.g., Ultrasound-Assisted) Pretreatment->Extraction Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation CrudeExtract Crude this compound Extract Separation->CrudeExtract Chromatography Adsorption Chromatography CrudeExtract->Chromatography Purethis compound High-Purity this compound Chromatography->Purethis compound

Caption: General workflow for this compound extraction and purification.

G cluster_input Input cluster_elution Two-Step Elution Process cluster_output Outputs CrudeExtract Crude Extract on Cation Exchange Resin Elution1 Step 1: Elute with 50% Ethanol CrudeExtract->Elution1 Removes compounds bound by hydrophobic interactions Elution2 Step 2: Elute with Acidified Ethanol CrudeExtract->Elution2 Removes compounds bound by ionic & hydrophobic interactions Impurities Fraction 1: - Sinapic Acid - Other Phenols Elution1->Impurities This compound Fraction 2: High-Purity this compound (>98%) Elution2->this compound

References

Common issues in HPLC analysis of Sinapine and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sinapine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?

A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3]

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, residual silanol groups on the column packing can interact with the basic this compound molecule, leading to tailing.

    • Solution: Lower the pH of your mobile phase. The use of acidic modifiers like formic acid, phosphoric acid, or acetate buffers (pH around 3-5) is recommended to suppress the ionization of silanol groups and ensure this compound is in a single ionic form.[4][5][6] Many established methods for this compound analysis incorporate acids into the mobile phase.[4][5][7]

  • Secondary Silanol Interactions: Standard silica-based C18 columns may have active silanol groups that cause tailing with basic compounds.

    • Solution 1: Use a highly deactivated or end-capped C18 column. End-capping blocks the majority of residual silanol groups, minimizing secondary interactions.[1][2]

    • Solution 2: Consider using a column with a different stationary phase, such as a polar-embedded phase, which can provide shielding for basic compounds.[1] One study noted better peak shape for similar compounds using a Nucleosil C5 column compared to a C18 column.[5]

    • Solution 3: Add a competing base to the mobile phase in low concentrations. This can help to saturate the active silanol sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[3]

  • Column Bed Deformation: A void at the head of the column can cause peak tailing and broadening.[2][3]

    • Solution: Replace the column. To prevent this, always operate within the recommended pressure limits and avoid sudden pressure shocks.[8]

Problem 2: Poor Resolution

Q2: I am having difficulty separating the this compound peak from other closely eluting compounds, such as sinapic acid or other phenolic derivatives.

A2: Achieving good resolution between this compound and other structurally similar compounds in complex matrices like canola or rapeseed extracts can be challenging.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier and gradient profile play a crucial role in separation.

    • Solution 1: Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks.[9] Several studies have successfully used gradient elution with methanol or acetonitrile as the organic solvent and an acidified aqueous phase.[4][5]

    • Solution 2: Experiment with different organic modifiers. While methanol is commonly used, acetonitrile can offer different selectivity and may improve resolution in some cases.

  • Inadequate Column Efficiency: An old or poorly performing column will result in broader peaks and reduced resolution.

    • Solution: Ensure your column is in good condition. If the column has been used extensively, it may need to be cleaned or replaced. Using a column with smaller particles or a longer length can also increase efficiency and improve resolution.

  • Incorrect Flow Rate: The flow rate affects both the analysis time and the separation efficiency.

    • Solution: Optimize the flow rate. A lower flow rate generally leads to better separation, but also a longer run time. One study found that a flow rate of 0.8 mL/min provided smooth and symmetric peaks with good separation.[4][10]

Problem 3: Low Sensitivity / No Peak

Q3: I am observing a very small this compound peak or no peak at all.

A3: Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.[11]

Possible Causes & Solutions:

  • Incorrect Detection Wavelength: this compound has a specific UV absorbance maximum.

    • Solution: Set your UV detector to the maximum absorbance wavelength for this compound, which is approximately 325-330 nm.[4][12][13]

  • Insufficient Sample Concentration: The concentration of this compound in your sample may be below the detection limit of your method.

    • Solution 1: Concentrate your sample extract before injection.

    • Solution 2: Increase the injection volume, but be mindful of potential peak distortion.

    • Solution 3: Optimize the extraction procedure to ensure efficient recovery of this compound from the sample matrix. Refluxing with methanol has been shown to be an effective extraction method.[5][13]

  • System Leaks or Injector Issues: A leak in the system or a faulty injector can prevent the sample from reaching the detector.[14]

    • Solution: Check for leaks throughout the HPLC system, from the pump to the detector. Ensure the injector rotor seal is not worn and that the correct injection volume is being delivered.[14]

  • Degradation of this compound: this compound can degrade under certain conditions.

    • Solution: Ensure proper sample storage and handling. Prepare fresh standards and samples regularly.

Problem 4: Baseline Drift or Noise

Q4: My chromatogram shows a drifting or noisy baseline, making it difficult to integrate the this compound peak accurately.

A4: An unstable baseline can be caused by issues with the mobile phase, detector, or column.[11][15]

Possible Causes & Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[16]

      • Solution: Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication.[16]

    • Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline.[11]

      • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

    • Slow Column Equilibration: Insufficient equilibration time between gradient runs can cause the baseline to drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Detector Problems:

    • Lamp Instability: An aging detector lamp can cause baseline drift.

      • Solution: Replace the detector lamp if it is near the end of its lifespan.

    • Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline noise.

      • Solution: Flush the flow cell with an appropriate solvent.

  • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline.

    • Solution: Operate within the recommended temperature and pH range for your column.

Frequently Asked Questions (FAQs)

Q: What is a typical sample preparation procedure for this compound analysis in seeds? A: A common procedure involves the following steps:

  • Grinding: Grind the seeds to a fine powder.

  • Defatting: Defat the ground sample using a solvent like hexane with a Soxhlet extractor.

  • Extraction: Extract the defatted meal with a solvent, typically 70% or 100% methanol, often with the aid of ultrasonication or refluxing.[4][5][13]

  • Centrifugation/Filtration: Centrifuge the extract and filter it through a 0.45 µm filter before injecting it into the HPLC system.[4]

Q: Which type of HPLC column is best suited for this compound analysis? A: Reversed-phase C18 columns are the most commonly used for this compound analysis.[5][7][13] However, to mitigate peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column. For challenging separations, a C5 column might also be considered.[5]

Q: What are the optimal mobile phase conditions for separating this compound? A: A gradient elution is typically employed using a mixture of an acidified aqueous phase and an organic modifier.

  • Aqueous Phase (Solvent A): Water with an acidifier such as 0.1% formic acid, 1.2% o-phosphoric acid, or a 0.05 M acetate buffer (pH 4.7).[4][5][7]

  • Organic Phase (Solvent B): Methanol or acetonitrile.[4][5][7] The gradient program is then optimized to achieve the desired separation.

Q: How can I confirm the identity of the this compound peak in my chromatogram? A: Peak identity can be confirmed by:

  • Comparing Retention Times: Compare the retention time of the peak in your sample with that of a pure this compound standard run under the same conditions.[4]

  • Spiking: Spike your sample with a known amount of pure this compound standard. The height of the this compound peak should increase without the appearance of a new peak.

  • Diode Array Detector (DAD): Use a DAD to compare the UV spectrum of the peak in your sample with that of the this compound standard. The UV absorbance maximum for this compound is around 325-330 nm.[4]

  • Mass Spectrometry (MS): For unambiguous identification, couple the HPLC system to a mass spectrometer (LC-MS) to confirm the molecular weight of the compound in the peak.

Quantitative Data Summary

The following tables summarize typical parameters used in the HPLC analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterTypical ValuesReference
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 3-5 µm)[4][5]
Mobile Phase A Water/Methanol (90:10) with 1.2% o-phosphoric acid; or 0.05 M acetate buffer (pH 4.7)[4][5]
Mobile Phase B 100% Methanol with 0.1% o-phosphoric acid; or 100% Methanol[4][5]
Elution Mode Gradient[4][5]
Flow Rate 0.8 - 1.4 mL/min[4][5]
Column Temperature 25 - 37 °C[4][5]
Detection Wavelength 325 - 330 nm[4][12]
Injection Volume 5 - 20 µL[12][17]

Table 2: Method Validation Data for this compound Analysis

ParameterTypical ValueReference
Detection Limit (LOD) 0.20 µg/mL[4]
Quantification Limit (LOQ) 0.50 µg/mL[4]
Linearity Range 0.20 - 200.00 µg/mL[4]
Correlation Coefficient (R²) > 0.997[5]
Recovery > 98%[4]

Experimental Protocols

Detailed Protocol for HPLC-DAD Analysis of this compound in Canola Seeds

This protocol is based on methodologies described in the literature.[4][10]

  • Sample Preparation:

    • Clean, grind, and sieve canola seeds through a 1410-µm screen.

    • Defat the ground sample using a Soxhlet apparatus.

    • Extract 1 g of the defatted sample three times with 9 mL of 70% methanol using ultrasonication for 1 minute, followed by centrifugation.

    • Combine the supernatants and make up the volume to 25 mL with the extraction solvent.

    • Filter the final extract through a 0.45 µm membrane filter prior to HPLC injection.

  • HPLC Conditions:

    • System: HPLC with a Diode Array Detector (DAD).

    • Column: C18, 3µm, 150 x 4.6 mm.

    • Mobile Phase A: Water/Methanol (90:10, v/v) with 1.2% o-phosphoric acid.

    • Mobile Phase B: 100% Methanol with 0.1% o-phosphoric acid.

    • Gradient:

      • 0 min: 10% B

      • 7 min: 20% B

      • 20 min: 45% B

      • 25 min: 70% B

      • 28 min: 100% B

      • 31 min: 100% B

      • 40 min: 10% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Monitor at 330 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Caption: Experimental workflow for this compound analysis from seed to quantification.

References

Technical Support Center: Sinapine Stability and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and extraction of sinapine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: The optimal pH for maximizing this compound extraction yield is acidic, specifically around pH 2.[1][2][3] Acidic conditions help to denature cell membranes, facilitating the release of phenolic compounds like this compound.[1]

Q2: How does alkaline pH affect this compound during extraction?

A2: Alkaline pH, particularly around pH 12, leads to the hydrolysis of this compound into sinapic acid.[1] Therefore, if the goal is to isolate this compound, alkaline conditions should be avoided. At basic pH, this compound is present in very low concentrations.[1][4]

Q3: Is it possible to extract this compound at neutral pH?

A3: Yes, studies have shown that neutral pH can also be effective for this compound extraction, in some cases proving superior to both acidic and alkaline conditions for the overall phenolic profile.[5]

Q4: What is the role of the solvent system in this compound extraction?

A4: A mixture of ethanol and water is commonly used for this compound extraction. A 70% ethanol solution has been found to be highly efficient for this compound extraction.[1][6] The combination of an acidic pH (2) and 70% ethanol has been shown to achieve the maximum extraction yield of this compound.[1][2][3]

Q5: How does pH affect the antioxidant activity of the extract?

A5: Extracts obtained at basic pH (around 12), which are rich in sinapic acid, tend to exhibit higher antioxidant activity compared to acidic extracts that primarily contain this compound.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Yield Extraction pH is too high (alkaline).Adjust the pH of the extraction solvent to an acidic range, optimally around pH 2.[1][2][3]
Incorrect solvent composition.Use a 70% ethanol in water solution for extraction.[1][6]
High Sinapic Acid Content in Extract The extraction was performed under alkaline conditions (e.g., pH 12).To selectively extract this compound, maintain an acidic pH (around 2) throughout the extraction process.[1]
Inconsistent Extraction Results Fluctuation in the pH of the extraction medium.Use a buffered aqueous solution to maintain a stable pH throughout the extraction process.
Incomplete cell membrane disruption.Increasing the acidity of the extraction medium can help in the denaturation of cell membranes, leading to better release of phenolic compounds.[1]

Data Presentation

Table 1: Extraction Yield of this compound and its Derivatives at Different pH Values and Ethanol Concentrations.

pHEthanol (%)This compound (µmol/g DM)Sinapic Acid (µmol/g DM)Ethyl Sinapate (µmol/g DM)
2 7015.73 --
Uncontrolled (~4.5)7013.03--
12 0-13.22 -
12 70--9.81

Data sourced from a study on selective extraction from mustard seed meal.[1][2][3]

Experimental Protocols

Protocol 1: Selective Extraction of this compound

This protocol is optimized for the selective extraction of this compound, minimizing its hydrolysis into sinapic acid.

Materials:

  • Mustard seed meal

  • 70% (v/v) Ethanol in water

  • Hydrochloric acid (HCl) or other suitable acid to adjust pH

  • pH meter

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Prepare the extraction solvent by mixing 70 parts ethanol with 30 parts distilled water.

  • Adjust the pH of the solvent to 2.0 using HCl.

  • Mix the mustard seed meal with the acidic 70% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 2 hours.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

  • Collect the supernatant containing the extracted this compound.

  • Concentrate the extract using a rotary evaporator at 40°C.

Protocol 2: Extraction of Sinapic Acid

This protocol is designed to hydrolyze this compound and extract sinapic acid.

Materials:

  • Mustard seed meal

  • Buffered aqueous solution (e.g., phosphate buffer)

  • Sodium hydroxide (NaOH) or other suitable base to adjust pH

  • pH meter

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Prepare a buffered aqueous solution.

  • Adjust the pH of the buffered solution to 12.0 using NaOH.

  • Mix the mustard seed meal with the alkaline buffered solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 2 hours to allow for the hydrolysis of this compound.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant containing the extracted sinapic acid.

  • Concentrate the extract using a rotary evaporator at 40°C.

Visualizations

Sinapine_Extraction_Workflow cluster_input Starting Material cluster_extraction Extraction Conditions cluster_output Primary Product MustardSeed Mustard Seed Meal Acidic Acidic pH (2) 70% Ethanol MustardSeed->Acidic Extraction Alkaline Alkaline pH (12) Aqueous Buffer MustardSeed->Alkaline Extraction & Hydrolysis This compound This compound Acidic->this compound SinapicAcid Sinapic Acid Alkaline->SinapicAcid

Caption: Workflow for selective extraction of this compound vs. Sinapic Acid.

Sinapine_pH_Behavior This compound This compound SinapicAcid Sinapic Acid This compound->SinapicAcid Hydrolysis Acidic Acidic (pH 2) Stable Neutral Neutral (pH 7) Relatively Stable Alkaline Alkaline (pH 12) Hydrolysis

Caption: Chemical behavior of this compound at different pH levels.

References

Temperature effects on the efficiency of Sinapine extraction from canola meal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of sinapine from canola meal. The information addresses common issues related to the effects of temperature on extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for extracting this compound from canola meal?

The optimal temperature for this compound extraction is highly dependent on the extraction method and solvent used.

  • Accelerated Solvent Extraction (ASE): For ASE, temperatures around 180°C have been shown to be a primary determinant in the attenuation of major sinapates, including this compound.[1][2]

  • Ultrasound-Assisted Extraction (UAE): In ultrasound-assisted extraction, an optimal temperature of 75°C, in conjunction with 70% ethanol, has been reported to yield high amounts of this compound.[3][4][5]

  • Microwave-Assisted Extraction (MAE): For MAE, the optimal temperature can vary. One study indicated that for methanol extraction, a temperature of 126°C was optimal for the conversion of this compound to sinapic acid, while for ethanol, it was 170°C.[6] It's important to note that with MAE, as temperature and time increase, the extraction of major sinapates reaches a maximum before degradation occurs.[7]

  • Conventional Solvent Extraction: Studies have shown that temperatures ranging from 50°C to the boiling point of the alcohol used (typically around 60% ethanol) are effective.[8] For example, a conventional extraction at 75°C with 70% ethanol has been used as a baseline for comparison with other methods.[5]

Q2: How does temperature affect the yield of this compound?

Temperature has a significant impact on this compound yield. Generally, increasing the temperature can enhance the solubility and mass transfer of this compound, leading to a higher yield up to a certain point.[7] However, excessively high temperatures can lead to the degradation of this compound.[3][6] For instance, one study noted a 60% reduction in this compound concentration after roasting canola seeds at 115°C for 5 minutes, which further decreased to 90% after extraction at 240°C for 20 minutes.[7]

Q3: Can high temperatures lead to the degradation of this compound? What are the degradation products?

Yes, high temperatures can cause the degradation of this compound.[3][6] The primary degradation pathway involves the hydrolysis of this compound to sinapic acid, followed by the decarboxylation of sinapic acid to form canolol (2,6-dimethoxy-4-vinylphenol).[6][7] The formation of canolol is particularly favored at higher temperatures.[7]

Q4: What is the effect of low temperatures on this compound extraction efficiency?

While high temperatures can risk degradation, very low temperatures may result in lower extraction efficiency due to reduced solubility and slower mass transfer rates. While specific studies focusing on cryogenic extraction of this compound were not prevalent in the search results, conventional methods often use temperatures above ambient (e.g., 25°C) to improve yields.[8] One study noted that for ultrasound-assisted extraction, 25°C yielded comparable results to a 7-day extraction at room temperature, suggesting that without assistance, low temperatures are less efficient.[8]

Q5: Which solvents are most effective for this compound extraction at different temperatures?

Aqueous ethanol and methanol, typically at a concentration of 70% (v/v), are consistently reported as effective solvents for this compound extraction across various temperature ranges and methods.[1][2][9][10]

  • At high temperatures (e.g., 180°C in ASE), both 70% ethanol and 70% methanol have been shown to be significantly effective.[1][2][9]

  • For ultrasound-assisted extraction , 70% ethanol at 75°C is reported as optimal.[3][4][5]

  • In MAE , methanol was found to be a better extractant for canolol generation at lower temperatures compared to ethanol.[6]

  • Water alone has been shown to be ineffective for extracting this compound under high-temperature conditions.[1][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Yield Suboptimal Temperature: The extraction temperature may be too low, resulting in poor solubility and mass transfer.Gradually increase the extraction temperature in increments of 5-10°C and analyze the yield at each step to determine the optimal point for your specific method and equipment. For UAE, aim for around 75°C.[3][4][5] For ASE, higher temperatures up to 180°C may be necessary.[1][2][9]
Incorrect Solvent Concentration: The polarity of the solvent may not be ideal for this compound.Ensure you are using an aqueous alcohol solution, as 70% ethanol or methanol is widely reported as effective.[1][2][9][10]
Degradation of this compound (indicated by low purity or presence of canolol) Excessive Temperature: The extraction temperature is too high, causing this compound to break down.Reduce the extraction temperature. If canolol is detected, it is a strong indicator of thermal degradation.[6][7] Consider a lower temperature for a longer duration.
Prolonged Extraction Time at High Temperature: Even at a moderately high temperature, extended extraction times can lead to degradation.Optimize the extraction time. Perform a time-course experiment at your chosen optimal temperature to identify the point of maximum yield before significant degradation begins.
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in temperature between experiments can lead to variability in yield and purity.Calibrate your heating equipment to ensure accurate and stable temperature control. Monitor and record the temperature throughout the extraction process.
Variability in Canola Meal: The initial concentration of this compound can vary between different batches or sources of canola meal.If possible, use a single, homogenized batch of canola meal for a series of experiments. Always analyze a sample of the starting material to establish a baseline this compound concentration.

Data Presentation

Table 1: Effect of Temperature on this compound and Related Compounds Yield in Canola Meal using Different Pre-treatment/Extraction Methods.

Pre-treatment/Extraction MethodTemperature (°C)Time (min)This compound Yield (µg/g DW)Sinapic Acid Yield (µg/g DW)Canolol Yield (µg/g DW)Reference
Air Frying Pre-treatment & UAE16057572 ± 479.2727 ± 43.45-[11][12]
Air Frying Pre-treatment & UAE160107471 ± 197.5--[11]
Air Frying Pre-treatment & UAE170205940.32 ± 115.14-151.35 ± 7.65[11][12][13]
Air Frying Pre-treatment & UAE19020-214.21 ± 16.8-[11]
Accelerated Solvent Extraction (ASE)180-Primary determinant for attenuationPrimary determinant for attenuation-[1][2]
Microwave-Assisted Extraction (MAE) with Methanol15115.43--Optimized Yield[7]
Microwave-Assisted Extraction (MAE) with Ethanol17019.31--Optimized Yield[7]
Ultrasound-Assisted Extraction (UAE) with 70% Ethanol75-6.90 ± 0.03 mg/g--[3][4]

Note: DW = Dry Weight. Dashes indicate data not reported in the cited source.

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methodologies that have reported high yields of this compound.[3][4][5]

  • Sample Preparation: De-oil the canola meal using a solvent like n-hexane with a Soxhlet apparatus.[6][11] Air-dry the defatted meal and grind it to a fine powder (e.g., pass through a 0.75 mm screen).[7]

  • Extraction:

    • Place a known quantity of the defatted canola meal into an extraction vessel.

    • Add 70% (v/v) ethanol as the solvent. A specific solvent-to-solid ratio should be maintained for consistency.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the temperature to 75°C and the ultrasound amplitude to 100% (if using a probe with adjustable amplitude).

    • Conduct the extraction for a predetermined optimal time (e.g., 30 minutes).

  • Post-Extraction:

    • Centrifuge the mixture at a high speed (e.g., 7800 x g) for 15 minutes at 4°C to separate the supernatant from the solid residue.[7]

    • Filter the supernatant through a suitable filter (e.g., Whatman No. 1).

    • The resulting extract is then ready for analysis, typically by High-Performance Liquid Chromatography (HPLC).[11]

2. Accelerated Solvent Extraction (ASE) of Phenolic Compounds

This protocol is a generalized procedure based on studies using high temperature and pressure.[1][9]

  • Sample Preparation: Prepare defatted and dried canola meal as described in the UAE protocol.

  • Extraction:

    • Mix the canola meal with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.

    • Place the cell in the ASE system.

    • Set the extraction parameters:

      • Solvent: 70% (v/v) Methanol or Ethanol

      • Temperature: 140-180°C

      • Pressure: ~1500 psi

    • Perform the extraction, which typically involves static and dynamic cycles.

  • Post-Extraction:

    • The extract is collected in a vial.

    • The solvent may be evaporated under a vacuum, and the residue can be redissolved in a suitable solvent for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction CanolaMeal Canola Meal Deoiling De-oiling (e.g., Hexane) CanolaMeal->Deoiling Drying Drying Deoiling->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Heating Temperature Control (e.g., 75°C for UAE) Extraction->Heating Assistance Assistance (e.g., Ultrasonication) Extraction->Assistance Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: Experimental workflow for this compound extraction from canola meal.

temperature_effects cluster_low Low Temperature cluster_optimal Optimal Temperature cluster_high High Temperature Temp Extraction Temperature LowSol Decreased Solubility Temp->LowSol Too Low OptSol Optimal Solubility & Mass Transfer Temp->OptSol Optimal Degradation This compound Degradation Temp->Degradation Too High LowYield Low this compound Yield LowSol->LowYield MaxYield Maximum this compound Yield OptSol->MaxYield Canolol Formation of Canolol Degradation->Canolol ReducedYield Reduced this compound Yield Degradation->ReducedYield

Caption: Logical relationship of temperature effects on this compound extraction.

sinapine_degradation_pathway This compound This compound SinapicAcid Sinapic Acid This compound->SinapicAcid Hydrolysis (High Temperature) Canolol Canolol SinapicAcid->Canolol Decarboxylation (High Temperature)

Caption: Thermal degradation pathway of this compound to canolol.

References

Avoiding the overestimation of Sinapine content with Folin-Ciocalteu assay

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Accurate Sinapine Quantification

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the overestimation of this compound content when using the Folin-Ciocalteu assay.

Frequently Asked Questions (FAQs)

Q1: Why does the Folin-Ciocalteu assay often overestimate this compound content in plant extracts?

A1: The Folin-Ciocalteu (F-C) assay is not specific to phenolic compounds like this compound. The reagent reacts with any reducing substance present in the sample. This means that other molecules, such as ascorbic acid (Vitamin C), reducing sugars, certain amino acids (like tyrosine and tryptophan), and other antioxidants, will also contribute to the color change, leading to an artificially high and inaccurate measurement of the total phenolic content, which is often misinterpreted as the this compound content.[1][2][3]

Q2: What is the chemical basis of the Folin-Ciocalteu reaction?

A2: The F-C assay is an electron-transfer reaction.[1] In an alkaline environment, phenolic compounds (and other reducing agents) reduce the phosphomolybdic-phosphotungstic acid complexes in the F-C reagent to blue oxides of tungsten and molybdenum. The intensity of the blue color, measured spectrophotometrically (typically around 765 nm), is proportional to the total reducing capacity of the sample.[3]

Q3: Is there a modified Folin-Ciocalteu protocol to improve accuracy for this compound?

A3: While some modifications, such as adjusting the pH, can help reduce interference from certain compounds like reducing sugars, these modifications do not eliminate all non-phenolic interferences.[4] For instance, a study on honey analysis found that lowering the pH to 7.9 minimized sugar interference but did not account for other reducing agents.[4] Therefore, while modified protocols can offer marginal improvements, they do not confer the specificity required for accurate this compound quantification.

Q4: What is the recommended alternative to the Folin-Ciocalteu assay for accurate this compound quantification?

A4: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the recommended method for accurate and specific quantification of this compound.[5][6] HPLC separates the individual compounds in the extract, allowing for the precise measurement of this compound without interference from other substances. This method provides not only quantification but also identification of this compound based on its retention time and UV-Vis spectrum.[5]

Q5: Can I use a different standard than gallic acid for the F-C assay to get a more accurate this compound value?

A5: Using sinapic acid as a standard will provide a result in "sinapic acid equivalents," which is more relevant than "gallic acid equivalents." However, this does not solve the fundamental problem of the assay's lack of specificity.[7] Interfering substances will still react with the reagent, leading to an overestimation of the total reducing compounds, which will be incorrectly attributed to sinapic acid derivatives.

Troubleshooting Guide for the Folin-Ciocalteu Assay

Problem Potential Cause(s) Recommended Solution(s)
Absorbance values are higher than expected or out of the linear range of the standard curve. 1. The sample is too concentrated.2. High levels of interfering substances (e.g., sugars, ascorbic acid) are present.3. Incorrect wavelength setting on the spectrophotometer.1. Dilute the sample extract and re-run the assay. Ensure the absorbance falls within the linear range of your calibration curve.2. Consider a sample clean-up step using Solid Phase Extraction (SPE) to remove some interferences. However, for accurate quantification, switching to HPLC is strongly recommended.3. Verify that the spectrophotometer is set to the correct wavelength (typically 760-765 nm) for measuring the blue complex.
A white precipitate forms in the reaction tube/cuvette after adding sodium carbonate. 1. The sodium carbonate solution is too concentrated or has crystallized upon storage.2. The reaction of the F-C reagent with high concentrations of certain compounds in the extract can lead to precipitation.1. Prepare fresh sodium carbonate solution. Ensure it is fully dissolved. Some protocols recommend filtering the solution after it sits overnight.[8]2. Dilute the plant extract before analysis. If precipitation persists, this indicates a high concentration of interfering substances, and an alternative method like HPLC should be used.
Results show poor reproducibility between replicates. 1. Inaccurate pipetting of reagents or sample.2. Insufficient mixing of the reaction components.3. Fluctuation in incubation time or temperature.1. Use calibrated pipettes and ensure proper pipetting technique.2. Vortex or mix each tube thoroughly after the addition of each reagent.3. Standardize the incubation time and temperature for all samples and standards. Perform the incubation in a dark place to avoid light-induced degradation.
The blue color fades or changes over time. The blue complex formed in the F-C reaction is not stable indefinitely and can be influenced by light and temperature.Measure the absorbance of all samples and standards within a consistent and defined time window after the incubation period.

Data Presentation: Overestimation of Phenolic Content

The following table summarizes data from a study on canola extracts, demonstrating the discrepancy between the total phenolic content measured by the Folin-Ciocalteu assay and the more accurate sum of phenolic compounds quantified by HPLC. This highlights the typical overestimation issue.

Canola Fraction Total Phenolics by Folin-Ciocalteu (mg/g SAE)*Sum of Phenolic Acids by HPLC (mg/g) Percentage Overestimation by F-C Assay
Defatted Seeds16.16 - 22.5411.95 - 16.1328.4% - 35.2%
Press Cakes17.73 - 19.7113.10 - 15.0023.9% - 35.4%
Meals14.56 - 16.669.16 - 14.5514.5% - 59.0%

*SAE: Sinapic Acid Equivalents[5]

Experimental Protocols

Folin-Ciocalteu Assay (for Total Reducing Capacity Estimation)

This protocol provides a general method for estimating total phenolic content. Note that this method measures the total reducing capacity and is not specific for this compound.

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Dilute the commercial F-C reagent with distilled water (typically 1:10 v/v).

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of anhydrous sodium carbonate in distilled water.

    • Standard Solution: Prepare a stock solution of gallic acid or sinapic acid (e.g., 1 mg/mL) and create a series of dilutions (e.g., 25, 50, 100, 200, 400 µg/mL) to generate a standard curve.

  • Assay Procedure:

    • Pipette 0.5 mL of the diluted sample extract or standard solution into a test tube.

    • Add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent and mix well.

    • Allow the mixture to stand for 5 minutes at room temperature.

    • Add 2.0 mL of the 7.5% sodium carbonate solution and mix thoroughly.

    • Incubate the mixture for 1 hour at room temperature in the dark.

    • Measure the absorbance at 765 nm using a spectrophotometer.

    • Calculate the total phenolic content from the standard curve, expressed as standard equivalents.

HPLC-DAD Method (for Accurate this compound Quantification)

This protocol is a robust method for the specific quantification of this compound.[5][6]

  • Sample Preparation:

    • Extract this compound from the sample material (e.g., rapeseed meal) using 70% methanol. Sonication or refluxing can enhance extraction efficiency.

    • Centrifuge the extract to pellet solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic or phosphoric acid.

      • Solvent B: Acetonitrile or Methanol.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 330 nm, which is the absorbance maximum for this compound.[5]

    • Temperature: 30-35°C.

  • Quantification:

    • Prepare a calibration curve using a pure this compound standard (e.g., this compound thiocyanate or bisulfate) at various concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

    • Quantify the this compound concentration in the sample by integrating the peak area and comparing it to the standard curve.

Visualizations

F_C_Interference cluster_reagents Assay Components cluster_reaction Chemical Reaction cluster_interferences Sources of Overestimation Sample Plant Extract (this compound + Other Compounds) Reduction Reduction of F-C Reagent Sample->Reduction Provides Reducing Agents FC_Reagent Folin-Ciocalteu Reagent (Phosphomolybdate/ Phosphotungstate) FC_Reagent->Reduction Base Alkaline Solution (e.g., Na2CO3) Base->Reduction Enables Reaction Result Blue Colored Complex (Measured at ~765 nm) Reduction->Result This compound This compound (Target Phenolic) This compound->Reduction Desired Reaction AscorbicAcid Ascorbic Acid AscorbicAcid->Reduction Interference Sugars Reducing Sugars Sugars->Reduction Interference AminoAcids Amino Acids (e.g., Tyrosine) AminoAcids->Reduction Interference OtherPhenols Other Phenolics OtherPhenols->Reduction Interference

Caption: Interference pathway in the Folin-Ciocalteu assay.

HPLC_Workflow start Sample (e.g., Rapeseed Meal) extraction Solvent Extraction (70% Methanol) start->extraction filtration Centrifugation & Filtration (0.45 µm) extraction->filtration injection HPLC Injection filtration->injection separation C18 Reverse-Phase Column Separation injection->separation detection DAD Detection (@ 330 nm) separation->detection quantification Data Analysis: Peak Integration & Quantification vs. Standard detection->quantification end Accurate this compound Concentration quantification->end

Caption: Experimental workflow for accurate this compound quantification by HPLC.

References

Troubleshooting poor peak resolution in Sinapine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the chromatographic analysis of sinapine, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in HPLC?

Poor peak resolution in High-Performance Liquid Chromatography (HPLC) is primarily influenced by three factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][2] When peaks are not well-separated, it is typically due to issues with one or more of these parameters. Common problems include peak broadening, peak tailing, and insufficient separation between adjacent peaks.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is elongated, can be caused by several factors:

  • Active Sites on the Column: Strongly absorptive or active sites on the stationary phase can interact with the analyte, causing tailing.[3] This can occur even with new columns if the phase chemistry is not optimized for the sample type.[3]

  • Column Degradation: Over time, columns can degrade, especially when used with mobile phases outside the recommended pH range of 2-8, leading to increased tailing.[4]

  • Low Buffer Concentration: If using a buffer in your mobile phase, a concentration that is too low can lead to peak tailing. A good troubleshooting step is to double the buffer concentration to see if the peak shape improves.[4]

  • Column Contamination: Buildup of sample components on the column can also cause peak distortion.[5]

Solutions:

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifespan.[4]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is within the stable range for your column.[4]

  • Column Cleaning/Replacement: If the column is old or contaminated, follow the manufacturer's instructions for cleaning. If cleaning does not resolve the issue, the column may need to be replaced.[5]

Q3: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?

When all peaks are uniformly broad, the problem likely lies in a component of the HPLC system that affects the entire chromatogram.

  • Blocked Column Frit: The most common cause is a partially blocked inlet frit on the column, which can be due to debris from the sample, mobile phase, or system components.[4] This distorts the sample flow onto the column, affecting all peaks.[4]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector and the detector can lead to band broadening.

  • High Injection Volume: Injecting too large a sample volume can overload the column and cause peaks to broaden.[6]

Solutions:

  • Backflush the Column: Reversing the column and flushing it to waste can sometimes dislodge particulates from the inlet frit.[4]

  • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the components of your HPLC system.

  • Reduce Injection Volume: A general guideline is to inject a volume that is 1-2% of the total column volume.[6]

Q4: How can I improve the selectivity between this compound and other closely eluting peaks?

Selectivity (α) is the most powerful factor for improving resolution.[1] It describes the separation between two adjacent peaks.

  • Change the Mobile Phase Composition: Altering the organic solvent (e.g., methanol, acetonitrile) or the pH of the mobile phase can change the interactions between the analytes and the stationary phase, thus improving selectivity.[7]

  • Change the Stationary Phase: If modifying the mobile phase is not effective, using a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) can provide different interactions and improve separation.[3]

  • Adjust the Temperature: Temperature can also affect selectivity.[6][7] Experimenting with different column temperatures can sometimes improve the resolution between critical peak pairs.[6]

Experimental Protocols

Sample Preparation: Extraction of this compound from Canola Seed

This protocol is based on a method for extracting phenolic compounds, including this compound, from canola seed.

  • Defatting the Sample: If necessary, defat the canola seed meal to remove lipids that can interfere with the analysis.

  • Extraction:

    • Weigh a known amount of the sample (e.g., 50 mg) into a flask.

    • Add 5 mL of 70% methanol.[8] Methanol has been shown to be an efficient solvent for extracting this compound and related compounds.[8]

    • Refluxing with 100% methanol for 20 minutes has also been used as an effective extraction method.[9][10]

  • Filtration: Filter the extract through a 0.45 µm filter before injecting it into the HPLC system to remove any particulate matter.[8]

HPLC Method for this compound Analysis

The following is an example of an HPLC method developed for the separation of this compound and sinapic acid.[9][10]

Parameter Value
Column Reversed-phase C18[9][10][11]
Mobile Phase A Water/Methanol (90:10) with 1.2% o-phosphoric acid[8]
Mobile Phase B 100% Methanol with 0.1% o-phosphoric acid[8]
Flow Rate 0.8 mL/min[8][11]
Detection Wavelength 330 nm (near the UV absorbance maximum for this compound)[8][9]
Column Temperature 48 °C[11]
Injection Volume 20 µL[11]

Example Gradient Elution Profile:

Time (min) % Mobile Phase B
0.005
0.9910
3.1915
7.4430
8.515

This is an example gradient; optimization will be required for your specific application and column.[11]

Visual Troubleshooting Guides

G start Poor Peak Resolution symptom1 Peak Tailing start->symptom1 symptom2 Broad Peaks (All) start->symptom2 symptom3 Co-eluting Peaks start->symptom3 cause1a Column Active Sites symptom1->cause1a cause1b Low Buffer Concentration symptom1->cause1b cause1c Column Contamination symptom1->cause1c cause2a Blocked Column Frit symptom2->cause2a cause2b Extra-Column Volume symptom2->cause2b cause2c Sample Overload symptom2->cause2c cause3a Poor Selectivity (α) symptom3->cause3a solution1a Use Guard Column Change Column cause1a->solution1a solution1b Increase Buffer Conc. cause1b->solution1b solution1c Clean/Replace Column cause1c->solution1c solution2a Backflush Column cause2a->solution2a solution2b Minimize Tubing cause2b->solution2b solution2c Reduce Injection Vol. cause2c->solution2c solution3a Modify Mobile Phase Change Stationary Phase Adjust Temperature cause3a->solution3a

Caption: Troubleshooting workflow for poor peak resolution.

G Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Retention Retention Factor (k) (Peak Retention) Resolution->Retention Efficiency_sub1 Decrease Particle Size Efficiency->Efficiency_sub1 Efficiency_sub2 Increase Column Length Efficiency->Efficiency_sub2 Efficiency_sub3 Optimize Flow Rate Efficiency->Efficiency_sub3 Selectivity_sub1 Change Mobile Phase Selectivity->Selectivity_sub1 Selectivity_sub2 Change Stationary Phase Selectivity->Selectivity_sub2 Selectivity_sub3 Adjust Temperature Selectivity->Selectivity_sub3 Retention_sub1 Adjust Mobile Phase Strength Retention->Retention_sub1

Caption: Key factors influencing chromatographic resolution.

References

How to prevent the enzymatic degradation of Sinapine in plant samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the enzymatic degradation of sinapine in plant samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a major phenolic compound found in the seeds of many Brassicaceae species, such as rapeseed and mustard.[1][2] It possesses various biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[3][4]

Q2: What causes this compound to degrade in plant samples?

A2: The primary cause of this compound degradation is the activity of the enzyme this compound esterase (also known as sinapoylcholine esterase).[5][6] This enzyme hydrolyzes this compound into sinapic acid and choline, particularly during seed germination or when plant tissues are damaged during sample collection and processing.[5][7][8]

Q3: Why is it crucial to prevent this compound degradation during my experiments?

A3: Preventing degradation is essential for the accurate quantification of this compound and for studying its biological activities. Degradation leads to an underestimation of this compound content and can introduce confounding variables into your experiments due to the presence of its breakdown products.

Q4: What is the general approach to preventing enzymatic degradation?

A4: The general approach involves inactivating enzymes as quickly as possible after sample collection. This can be achieved through rapid freezing, heat treatment, or the use of chemical inhibitors. The choice of method depends on the specific requirements of your downstream analysis.[9][10][11]

Troubleshooting Guide

This section addresses common issues encountered during the handling and processing of plant samples for this compound analysis.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound in my extract. 1. Enzymatic Degradation: this compound esterase was active during sample harvesting, storage, or extraction. 2. Improper Extraction: The solvent system or extraction method used was not optimal for this compound.1. Immediate Inactivation: Freeze samples in liquid nitrogen immediately upon harvesting.[10][12] Store at -80°C. 2. Heat Inactivation: Consider blanching fresh samples (e.g., hot water at 90°C for 3 minutes) before extraction to denature enzymes.[13] 3. Solvent Choice: Use an optimized solvent system, such as 70% ethanol, at an elevated temperature (e.g., 75°C) for extraction.[14]
High variability in this compound content between replicate samples. 1. Inconsistent Handling: Time delays between harvesting and freezing varied. 2. Non-homogenous Sample: The plant material was not ground to a uniform, fine powder.1. Standardize Workflow: Adhere to a strict and consistent protocol for sample collection and processing to minimize metabolic changes.[9] 2. Thorough Homogenization: Grind frozen samples to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic mill.[12]
I see a high peak for sinapic acid and a low peak for this compound in my chromatogram. Enzymatic Hydrolysis: This is a strong indicator that this compound esterase has hydrolyzed this compound into sinapic acid.1. Review Inactivation Protocol: Your enzyme inactivation step was likely insufficient. Re-evaluate the method (freezing, heating, inhibitors). 2. Use Chemical Inhibitors: Incorporate a general serine hydrolase inhibitor like Phenylmethylsulfonyl fluoride (PMSF) into your extraction buffer. This compound esterase is inhibited by PMSF.[6]
My extraction yield is poor, even after optimizing for this compound. Cell Wall Integrity: The solvent may not be effectively penetrating the plant tissue to extract the metabolites.1. Enzyme-Assisted Extraction: Consider pre-treating the plant material with cell wall-degrading enzymes (e.g., cellulases, hemicellulases) to improve extraction efficiency.[5] 2. Advanced Extraction Techniques: Explore methods like ultrasound-assisted extraction or supercritical fluid extraction to enhance recovery.[14][15]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound Quantification

This protocol is designed to minimize enzymatic degradation from the point of collection.

Materials:

  • Liquid nitrogen

  • Pre-chilled (-80°C) 2.0 mL microcentrifuge tubes with zirconia or metal beads

  • Pre-chilled (-20°C) extraction solvent (e.g., 70% ethanol)

  • Cryogenic mill or pre-chilled mortar and pestle

  • Centrifuge capable of 20,000 x g at 4°C

Procedure:

  • Harvesting: Collect plant material (e.g., seeds, leaves) and immediately flash-freeze in liquid nitrogen.[12] Work quickly to prevent thawing.

  • Homogenization: Place the frozen tissue into a pre-chilled tube containing a grinding bead. Grind the tissue to a fine powder using a cryogenic mill (e.g., 2 minutes at 25 Hz).[12]

  • Storage: If not proceeding immediately to extraction, store the frozen, ground samples at -80°C.[12]

  • Extraction: a. To the frozen powder, add the pre-chilled extraction solvent. A common ratio is 5 µL of solvent per 1 mg of tissue.[12] b. Homogenize again with the mill for 4 minutes at 25 Hz. c. Centrifuge the sample at 20,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new, clean tube.

  • Analysis: The resulting extract is ready for analysis (e.g., by LC-MS). Store at 4°C for short-term use or -80°C for long-term storage.[12]

Protocol 2: Heat Inactivation by Blanching

This method is suitable for fresh tissues where freezing might not be practical, but it may lead to the loss of some water-soluble compounds.[13]

Materials:

  • Water bath or beaker with a heat source

  • Ice bath

  • Blotting paper

Procedure:

  • Preparation: Bring a volume of water to 90°C. Prepare an ice-water bath for rapid cooling.

  • Blanching: Submerge the fresh plant tissue in the hot water for 3 minutes.[13] The time and temperature may need optimization depending on the tissue type.

  • Cooling: Immediately transfer the blanched tissue to the ice bath to halt the heating process.

  • Drying: Gently pat the cooled tissue dry with blotting paper.

  • Extraction: Proceed with the extraction protocol as described in Protocol 1 (Step 4).

Data Presentation

Table 1: Comparison of Enzyme Inactivation Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Rapid Freezing (-80°C or Liquid N₂) Halts molecular motion, thereby stopping all enzymatic activity.Excellent preservation of most metabolites; considered the gold standard.[9]Requires specialized equipment (liquid N₂, -80°C freezer); thawing must be prevented.Metabolomics and accurate quantification of heat-sensitive compounds.
Heat Inactivation (Blanching) High temperatures (70-100°C) denature the protein structure of enzymes.[16]Fast, simple, and effective for inactivating most enzymes.[13]Can lead to the degradation of thermolabile compounds and loss of water-soluble metabolites.[13]Bulk sample processing where slight metabolite loss is acceptable.
Freeze-Drying (Lyophilization) Removes water via sublimation, which inhibits enzymatic activity.[9]Preserves sample integrity for long-term storage; good for volatile compounds.[9]Time-consuming; can be costly.Preparing samples for long-term storage or when analyzing volatile compounds.
Chemical Inhibition (e.g., PMSF) Specific molecules bind to the enzyme's active site, preventing it from functioning.[6]Can be highly specific; can be incorporated directly into the extraction buffer.Inhibitors may interfere with downstream assays; requires knowledge of the target enzyme class.Targeted analysis where the degrading enzyme is known.

Visualizations

Sinapine_Degradation_Pathway cluster_pathway This compound Esterase Action This compound This compound (Sinapoylcholine) Enzyme This compound Esterase This compound->Enzyme SinapicAcid Sinapic Acid Choline Choline Enzyme->SinapicAcid Hydrolysis Enzyme->Choline

Caption: Enzymatic hydrolysis of this compound by this compound esterase.

Sample_Prep_Workflow Harvest 1. Harvest Plant Material Freeze 2. Immediate Freezing (Liquid Nitrogen) Harvest->Freeze Store 3. Storage at -80°C Freeze->Store Grind 4. Cryogenic Grinding Store->Grind Extract 5. Solvent Extraction (e.g., 70% Ethanol) Grind->Extract Analyze 6. Analysis (LC-MS, etc.) Extract->Analyze

Caption: Workflow for preserving this compound during sample preparation.

Troubleshooting_Tree start Low this compound Yield? check_sa High Sinapic Acid Peak? start->check_sa degradation Likely Degradation: Improve Enzyme Inactivation (Faster Freezing, Blanching, Inhibitors) check_sa->degradation Yes check_extraction Review Extraction Protocol: - Check Solvent - Optimize Temperature - Use Sonication check_sa->check_extraction No

References

Selecting the appropriate HPLC column for Sinapine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate HPLC column and optimizing the analysis of sinapine.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended HPLC column for this compound analysis?

A1: The most frequently recommended and widely used column for this compound analysis is a reversed-phase C18 (octadecylsilane) column .[1][2][3] C18 columns offer good retention and separation of this compound from other phenolic compounds typically found in plant extracts.

Q2: Are there any alternative HPLC columns that can be used for this compound analysis?

A2: While C18 columns are the standard, alternative column chemistries can be explored, especially when dealing with complex matrices or specific separation challenges. These may include:

  • Phenyl-Hexyl columns: These columns can offer different selectivity for aromatic compounds like this compound.

  • Polar-embedded group columns (e.g., amide or carbamate): These columns are designed to provide alternative selectivity and are more stable in highly aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns are suitable for highly polar compounds and could be an option for separating this compound and its polar derivatives.[4][5][6]

  • Mixed-Mode columns: These columns combine reversed-phase and ion-exchange or HILIC functionalities, offering unique selectivity for separating complex mixtures of polar and nonpolar compounds in a single run.[1][2][7][8][9]

Q3: What are the typical mobile phases used for this compound analysis on a C18 column?

A3: Both isocratic and gradient elution methods are used for this compound analysis. Common mobile phase components include:

  • Aqueous phase: Water, often acidified with a small percentage of an acid like formic acid, acetic acid, or phosphoric acid to improve peak shape and control the ionization of phenolic compounds.[10]

  • Organic phase: Acetonitrile or methanol are the most common organic solvents used.

A gradient elution is often preferred for complex samples to achieve better separation of this compound from other matrix components.[3]

Q4: What is the typical detection wavelength for this compound?

A4: this compound exhibits maximum UV absorbance around 320-330 nm . Therefore, a detection wavelength in this range is typically used for its quantification.[3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Peak Tailing) for this compound

  • Possible Cause A: Secondary Interactions with Residual Silanols: The basic nature of the choline moiety in this compound can lead to interactions with acidic residual silanol groups on the silica surface of the HPLC column, causing peak tailing.

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Acidify the mobile phase with 0.1% formic acid or acetic acid. This will protonate the silanol groups, reducing their interaction with the positively charged this compound molecule.

      • Use an End-Capped Column: Employ a high-quality, well-end-capped C18 column to minimize the number of accessible free silanol groups.

      • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can suppress MS signals if using an LC-MS system.

  • Possible Cause B: Column Overload: Injecting too high a concentration of this compound can lead to peak tailing.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of the sample being injected.

      • Decrease Injection Volume: Inject a smaller volume of the sample onto the column.

  • Possible Cause C: Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Troubleshooting Steps:

      • Minimize Tubing Length: Use the shortest possible tubing to connect the HPLC components.

      • Use Narrow-bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dead volume.

Issue 2: Co-elution of this compound with Other Matrix Components

  • Possible Cause A: Insufficient Chromatographic Resolution: In complex matrices like canola meal, other phenolic compounds or matrix components may have similar retention times to this compound on a standard C18 column.

    • Troubleshooting Steps:

      • Optimize the Gradient: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.

      • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

      • Modify the Mobile Phase pH: Changing the pH can affect the retention times of ionizable compounds differently, potentially resolving co-eluting peaks.

      • Try a Different Column Chemistry: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded column, to achieve a different selectivity.[1]

  • Possible Cause B: Matrix Effects: The sample matrix itself can influence the retention and peak shape of this compound.

    • Troubleshooting Steps:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before HPLC analysis.

      • Use a Guard Column: A guard column with the same stationary phase as the analytical column can help to trap strongly retained matrix components and protect the analytical column.

Data Presentation

Table 1: Comparison of Commonly Used C18 Columns for this compound Analysis

Column NameParticle Size (µm)Dimensions (mm)Key Features
Generic C18 3 or 54.6 x 150 or 4.6 x 250Standard, widely available, good starting point for method development.
Synergi Fusion-RP 44.6 x 150Showed better separation of this compound and sinapoyl glucose compared to a Gemini C18 in one study.
Gemini C18 3 or 54.6 x 150A commonly used C18 column with good performance.

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Value/RangeNotes
Column C18, 3-5 µm150-250 mm length, 4.6 mm internal diameter
Mobile Phase A Water + 0.1% Formic Acid or Acetic AcidAcidification improves peak shape.
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 20-40 minutesGradient elution is common for complex samples.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °CMaintaining a constant temperature is crucial for reproducible retention times.
Injection Volume 5 - 20 µL
Detection Wavelength 320 - 330 nm

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Analysis

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 325 nm.

Protocol 2: Fast HPLC Method for High-Throughput this compound Screening

  • Column: C18, 3 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% (v/v) acetic acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 100% B

    • 10-12 min: 100% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 330 nm.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Canola Meal) Extraction Extraction with Solvent (e.g., 70% Methanol) Sample->Extraction 1 Filtration Filtration (0.45 µm filter) Extraction->Filtration 2 Autosampler Autosampler Injection Filtration->Autosampler 3 Column HPLC Column (e.g., C18) Autosampler->Column 4 Detector UV/Vis Detector (325 nm) Column->Detector 5 Chromatogram Chromatogram Generation Detector->Chromatogram 6 Integration Peak Integration Chromatogram->Integration 7 Quantification Quantification Integration->Quantification 8

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Column_Selection_Logic Start Start: Need to Analyze this compound C18 Use Standard C18 Column Start->C18 Good_Sep Good Separation? C18->Good_Sep Analyze Proceed with Analysis Good_Sep->Analyze Yes Troubleshoot Troubleshoot Method Good_Sep->Troubleshoot No Optimize_Mobile Optimize Mobile Phase (pH, Solvent, Gradient) Troubleshoot->Optimize_Mobile Still_Poor_Sep Still Poor Separation? Optimize_Mobile->Still_Poor_Sep Still_Poor_Sep->Analyze No Alternative_Column Consider Alternative Column (Phenyl-Hexyl, HILIC, Mixed-Mode) Still_Poor_Sep->Alternative_Column Yes Alternative_Column->Analyze

Caption: A decision tree for selecting the appropriate HPLC column for this compound analysis.

References

Calibration curve issues in Sinapine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of sinapine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experimental process.

Question: My calibration curve for this compound is not linear. What are the possible causes and how can I fix it?

Answer:

A non-linear calibration curve is a common issue in this compound quantification. The underlying causes can be related to the analyte, the instrument, or the experimental procedure.

Possible Causes and Solutions:

  • Analyte-Related Issues:

    • Adsorption: this compound may adsorb to active sites on the column, especially at low concentrations, leading to a curve that is flat at the beginning and steepens at higher concentrations.[1]

      • Solution: Ensure the column is well-conditioned. If the problem persists, consider using a different column with a less active stationary phase.

    • Standard Degradation: this compound can degrade over time, especially when exposed to light or high temperatures. This can affect the accuracy of your standards.

      • Solution: Prepare fresh standards for each analysis. Store stock solutions in a cool, dark place.

  • Instrumental and Methodological Issues:

    • Incorrect Mobile Phase: An inappropriate mobile phase composition can lead to poor peak shape and non-linearity.

      • Solution: Optimize the mobile phase composition, including the organic solvent ratio and pH. A common mobile phase for this compound analysis is a gradient of acetonitrile and water with a small amount of formic acid.[2][3]

    • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the curve to plateau.

      • Solution: Extend the calibration curve to include higher concentration standards to determine the linear range of your detector. If necessary, dilute your samples to fall within this range.

    • Inappropriate Wavelength: Using a sub-optimal wavelength for detection can reduce sensitivity and linearity.

      • Solution: The UV absorbance maximum for this compound is around 325-330 nm.[2][4][5] Ensure your detector is set to a wavelength within this range for optimal results.

  • Matrix Effects (LC-MS):

    • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to a non-linear response.[6][7][8]

      • Solution:

        • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.

        • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

        • Employ an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[6]

Troubleshooting Workflow for Non-Linear Calibration Curve:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Solution Non-Linear Calibration Curve Non-Linear Calibration Curve Check Standard Preparation Check Standard Preparation Non-Linear Calibration Curve->Check Standard Preparation Start Verify Instrument Parameters Verify Instrument Parameters Check Standard Preparation->Verify Instrument Parameters Standards OK Linear Calibration Curve Linear Calibration Curve Check Standard Preparation->Linear Calibration Curve Re-prepare standards Investigate Matrix Effects Investigate Matrix Effects Verify Instrument Parameters->Investigate Matrix Effects Parameters OK Verify Instrument Parameters->Linear Calibration Curve Adjust parameters Optimize Chromatography Optimize Chromatography Investigate Matrix Effects->Optimize Chromatography Matrix Effects Addressed Investigate Matrix Effects->Linear Calibration Curve Implement mitigation Optimize Chromatography->Linear Calibration Curve Optimized

Caption: Troubleshooting workflow for a non-linear this compound calibration curve.

Question: My quality control (QC) samples are failing even though my calibration curve is linear. What should I investigate?

Answer:

When a calibration curve appears linear but QC samples fail, it often points to issues with the preparation of the QC samples themselves, or subtle matrix effects that are not apparent from the calibration standards prepared in a clean solvent.

Troubleshooting Steps:

  • Verify QC Sample Preparation:

    • Independent Stock Solution: Ensure that the QC samples are prepared from a stock solution that is independent of the one used for the calibration standards. This helps to rule out errors in the primary stock solution.

    • Concentration Accuracy: Double-check all calculations and dilutions used to prepare the QC samples.

    • Analyte Stability in Matrix: this compound may be less stable in the sample matrix compared to the clean solvent used for calibration standards. Evaluate the stability of this compound in your specific matrix over the duration of the analysis.

  • Investigate Matrix Effects:

    • Matrix-Matched QCs: If your calibration standards are prepared in solvent, but your QC samples are prepared in a biological or plant matrix, you are likely observing matrix effects.

      • Solution: Prepare both your calibration standards and QC samples in the same blank matrix to account for these effects.

    • Differential Matrix Effects: The magnitude of ion suppression or enhancement can vary with the concentration of the analyte and co-eluting matrix components. This can cause some QC levels to fail while others pass.

      • Solution: A stable isotope-labeled internal standard is the most robust way to correct for variable matrix effects across the concentration range.

  • Review Extraction Procedure:

    • Extraction Efficiency: Ensure that the extraction recovery of this compound from the matrix is consistent and reproducible across all concentration levels. Inconsistent recovery can lead to inaccurate QC results.

    • Sample Homogeneity: Ensure that the matrix used for preparing QC samples is homogeneous.

Logical Relationship for QC Failure Investigation:

QC Failure QC Failure Verify QC Preparation Verify QC Preparation QC Failure->Verify QC Preparation Linear Calibration Curve Linear Calibration Curve Linear Calibration Curve->Verify QC Preparation Investigate Matrix Effects Investigate Matrix Effects Verify QC Preparation->Investigate Matrix Effects Preparation OK Accurate QC Results Accurate QC Results Verify QC Preparation->Accurate QC Results Re-prepare QCs Review Extraction Review Extraction Investigate Matrix Effects->Review Extraction Matrix Effects Addressed Investigate Matrix Effects->Accurate QC Results Use Matrix-Matched Standards Review Extraction->Accurate QC Results Extraction Consistent Review Extraction->Accurate QC Results Optimize Extraction

Caption: Decision tree for troubleshooting QC sample failures.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for this compound quantification by HPLC-UV?

A1: The linear range for this compound quantification by HPLC-UV can vary depending on the specific instrument and method conditions. However, a typical linearity range reported in the literature is from 0.20 to 200.00 μg/mL.[4]

Q2: What are the recommended extraction solvents for this compound from plant material?

A2: Methanol and ethanol, often in aqueous mixtures, are commonly used for extracting this compound. For instance, 70% methanol has been shown to be effective.[9] Optimized conditions from different studies suggest using around 60-70% ethanol at temperatures ranging from 50°C to the boiling point of the alcohol.[10][11] The pH of the extraction solvent can also influence the extraction efficiency, with acidic conditions (pH 2) favoring this compound extraction.[12]

Q3: How can I minimize matrix effects in LC-MS analysis of this compound?

A3: To minimize matrix effects in LC-MS analysis, you can employ several strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of the analyte.[8]

  • Stable Isotope-Labeled Internal Standard: This is the most effective method to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?

A4: For HPLC-UV analysis, typical reported values are:

  • LOD: 0.20 μg/mL[4]

  • LOQ: 0.50 μg/mL[4] These values can vary based on the sensitivity of the instrument and the specific method parameters.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Linearity Range0.20 - 200.00 µg/mLHPLC-UV
Correlation Coefficient (R²)> 0.99HPLC-UV[4]
Limit of Detection (LOD)0.20 µg/mLHPLC-UV[4]
Limit of Quantification (LOQ)0.50 µg/mLHPLC-UV[4]
UV Absorbance Maximum~325 - 330 nmUV Spectroscopy[4]
Extraction Solvent70% MethanolHPLC[9]
Optimized Extraction~60-70% Ethanol, 50-75°CHPLC[10][11]

Experimental Protocols

Protocol 1: this compound Extraction from Canola Meal

This protocol is based on methodologies for extracting phenolic compounds, including this compound, from canola by-products.

  • Sample Preparation: Grind the canola meal to a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Prepare a solution of 70% (v/v) ethanol in water. Acidify the solvent to approximately pH 2 with hydrochloric acid to improve this compound extraction.[12]

  • Extraction Process:

    • Add the powdered canola meal to the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at 60°C for 60 minutes.[10]

    • Alternatively, use ultrasound-assisted extraction at 75°C for 30 minutes.[11]

  • Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter before HPLC analysis.

Experimental Workflow for this compound Extraction:

Start Start Grind Sample Grind Sample Start->Grind Sample Mix and Extract Mix and Extract Grind Sample->Mix and Extract Prepare Solvent Prepare Solvent Prepare Solvent->Mix and Extract Centrifuge Centrifuge Mix and Extract->Centrifuge Filter Filter Centrifuge->Filter HPLC Analysis HPLC Analysis Filter->HPLC Analysis

Caption: Workflow for the extraction of this compound from plant material.

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, a pump, and an autosampler.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10-30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70-10% B

    • 20-25 min: 10% B (re-equilibration) The flow rate is typically set to 1.0 mL/min.

  • Detection: Set the UV detector to a wavelength of 328 nm for monitoring this compound.[4]

  • Calibration: Prepare a series of this compound standards of known concentrations (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) in the mobile phase or a blank matrix extract. Inject these standards to construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered sample extracts and determine the peak area for this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Sinapine and Sinapic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical research, sinapic acid and its choline ester, sinapine, are two phenolic compounds that have garnered significant attention for their antioxidant properties. Both are prevalently found in cruciferous plants, particularly in rapeseed and mustard seeds. While structurally related, their efficacy as antioxidants can vary depending on the experimental model and the specific oxidative stressor. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed protocols, and a mechanistic overview.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and sinapic acid has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of a substance required to inhibit a specific biological or chemical process by 50%. The lower the IC50 value, the higher the antioxidant potency.

A notable discrepancy exists in the literature regarding their comparative efficacy in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. One study reports that sinapic acid is a significantly more potent antioxidant than this compound, with an IC50 value approximately five times lower.[1] Conversely, other research suggests that this compound possesses higher antioxidant activity than sinapic acid, although specific IC50 values were not provided in those studies.[2] In the context of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, both compounds have demonstrated good activity.[2]

Their effectiveness in inhibiting lipid peroxidation also appears to be context-dependent. In bulk oil systems, the more polar sinapic acid demonstrates greater inhibition of lipid peroxidation.[3] However, in emulsion and liposome suspension systems, esters of sinapic acid, which are more lipophilic, show higher activity.[3] In cellular models of mitochondrial oxidative stress, this compound has been shown to be more effective than sinapic acid. This is attributed to the positively charged choline moiety in this compound, which facilitates its accumulation within the negatively charged mitochondria, the primary site of reactive oxygen species (ROS) production.[4][5]

Below is a summary of the available quantitative data from various antioxidant assays:

Antioxidant AssayCompoundIC50 / ActivitySource
DPPH Radical Scavenging Sinapic Acid32.4 ± 2.2 µM[1][3]
This compound165.7 ± 0.9 µM[1][3]
ABTS Radical Scavenging Sinapic Acid & this compoundGood radical scavenging activity[2]
Lipid Peroxidation Inhibition Sinapic AcidMore effective in bulk oil[3]
Sinapic Acid EstersMore effective in emulsions and liposomes[3]
This compoundIneffective alone in purified rapeseed oil[6]
Mitochondrial ROS This compoundEffective at blunting mitochondrial oxidative stress[4][5]
Sinapic AcidIneffective against mitochondrial oxidative stress[4][5]
Cytosolic ROS (H2O2 induced) This compound & Sinapic AcidBoth effective at limiting cytosolic oxidative stress[4][5]

Mechanistic Insights into Antioxidant Action

The antioxidant activity of both this compound and sinapic acid is primarily attributed to their phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. Beyond direct radical scavenging, these compounds can influence cellular signaling pathways involved in the oxidative stress response.

Sinapic acid has been shown to modulate the NF-κB and Nrf2/HO-1 signaling pathways. The Nrf2 pathway is a key regulator of the cellular antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.

This compound has been demonstrated to protect against ROS-induced cell death by suppressing the mitogen-activated protein kinase (MAPK) and autophagy signaling pathways.[7] Oxidative stress can lead to the activation of MAPK pathways (including Akt, p38, and JNK), which can trigger excessive autophagy and ultimately lead to cell death. This compound intervenes by inhibiting the phosphorylation of key proteins in these pathways.

G Simplified Schematic of this compound's Action on MAPK/Autophagy Pathway Oxidative_Stress Oxidative Stress (e.g., TBHP) ROS Increased ROS Oxidative_Stress->ROS MAPK MAPK Activation (Akt, p38, JNK) ROS->MAPK Autophagy Excessive Autophagy MAPK->Autophagy Cell_Death Cell Death Autophagy->Cell_Death This compound This compound This compound->ROS Scavenges This compound->MAPK Inhibits

This compound's antioxidant and signaling modulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS radical scavenging assays, two of the most common methods for assessing antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

1. Reagent Preparation:

  • DPPH Stock Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration is typically around 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
  • Test Samples: Dissolve the test compounds (this compound and sinapic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

2. Assay Procedure:

  • Pipette a defined volume of each concentration of the test sample or standard into a 96-well plate or cuvettes.
  • Add an equal volume of the DPPH working solution to each well or cuvette to initiate the reaction.
  • Include a blank control containing only the solvent and the DPPH solution.
  • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
  • Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.

3. Data Analysis:

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test sample.
  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

1. Reagent Preparation:

  • ABTS Radical Cation (ABTS•+) Solution: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
  • Working ABTS•+ Solution: Before the assay, the stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
  • Test Samples: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

2. Assay Procedure:

  • Add a small volume of the test sample or standard to a defined volume of the working ABTS•+ solution.
  • Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).
  • A blank control is prepared by mixing the solvent with the working ABTS•+ solution.
  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox. The IC50 value can also be calculated.

Conclusion

Both this compound and sinapic acid are effective antioxidants, but their performance can be influenced by the specific conditions of the oxidative stress. The available data suggests that in simple chemical assays like DPPH, sinapic acid may be more potent, although conflicting reports exist. In more complex biological systems, the structural differences between the two molecules play a crucial role. This compound's cationic nature allows it to target mitochondria, making it particularly effective against mitochondrial oxidative stress. In contrast, the more polar sinapic acid may be more effective in aqueous or bulk oil phases. The choice between this compound and sinapic acid as a potential antioxidant agent should, therefore, be guided by the specific application and the nature of the oxidative environment. Further research with direct, side-by-side comparisons in a wider range of assays is needed to fully elucidate their relative antioxidant potencies.

References

Efficacy of Sinapine compared to other natural antioxidants in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sinapine's Performance Against Other Natural Antioxidants with Supporting Experimental Data.

This compound, a naturally occurring phenolic compound predominantly found in seeds of the Brassicaceae family, such as mustard and rapeseed, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This guide provides a comparative in vitro analysis of this compound's efficacy against other well-established natural antioxidants. The data presented herein is a synthesis of findings from various scientific studies, offering a quantitative and qualitative assessment of its radical scavenging capabilities.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge different types of free radicals. The most common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalents (TE), where Trolox, a water-soluble analog of vitamin E, is used as a standard.

Below is a summary of available data comparing the antioxidant activity of this compound and its parent compound, sinapic acid, with other common natural antioxidants. It is important to note that direct comparative studies of this compound against a wide array of antioxidants under identical conditions are limited.

AntioxidantDPPH Radical Scavenging (IC50 in µM)ABTS Radical Scavenging (TEAC)ORAC (µmol TE/µmol)
This compound 165.7 ± 0.9Data not availableData not available
Sinapic Acid32.4 ± 2.2> Caffeic Acid > Ferulic AcidData not available
Trolox~20-50 (Varies by study)1.00 (Standard)1.00 (Standard)
Ascorbic Acid (Vitamin C)~20-60 (Varies by study)~0.5-1.0 (Varies by study)~0.5-1.0 (Varies by study)
Quercetin~5-15 (Varies by study)~1.5-2.5 (Varies by study)~2.0-5.0 (Varies by study)
Gallic Acid~5-10 (Varies by study)~1.5-3.0 (Varies by study)~2.0-4.0 (Varies by study)

Note: The IC50 and TEAC/ORAC values can vary significantly depending on the specific experimental conditions (e.g., solvent, pH, reaction time). The data presented here are for comparative purposes and are compiled from different sources. "Data not available" indicates that direct comparative values were not found in the initial literature search.

From the available data, sinapic acid demonstrates significantly stronger DPPH radical scavenging activity than this compound. This difference is likely due to the esterification of the carboxylic acid group in this compound, which can affect its hydrogen-donating ability. When compared to Trolox and ascorbic acid, sinapic acid shows comparable, if not superior, DPPH scavenging activity in some studies. However, its efficacy is generally lower than that of potent antioxidants like quercetin and gallic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the three key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Sample Preparation: The test compounds (this compound, other antioxidants) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH stock solution is added to each concentration of the test compound. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the antioxidant sample at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4). AAPH solution is also prepared in the same buffer.

  • Sample and Standard Preparation: The antioxidant samples and the standard (Trolox) are prepared at various concentrations in the buffer.

  • Assay Setup: In a black 96-well microplate, the fluorescent probe, the antioxidant sample or standard, and the buffer are mixed. A blank containing only the probe and buffer is also prepared.

  • Incubation: The plate is pre-incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Monitoring: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To better understand the processes involved in antioxidant activity and its measurement, the following diagrams illustrate a simplified antioxidant signaling pathway and the general workflow of an in vitro antioxidant assay.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Oxidative Stress Neutralized_ROS Neutralized ROS Healthy_Cell Cellular Homeostasis Antioxidant Natural Antioxidant (e.g., this compound) Antioxidant->ROS Antioxidant->Healthy_Cell Protection

Caption: Simplified pathway of antioxidant action against cellular damage.

In_Vitro_Antioxidant_Assay_Workflow Start Start: Prepare Reagents (Radical Source, Antioxidant dilutions) Mix Mix Antioxidant with Radical Solution Start->Mix Incubate Incubate for a Defined Time and Temperature Mix->Incubate Measure Measure Change (Absorbance or Fluorescence) Incubate->Measure Calculate Calculate % Inhibition or Area Under Curve (AUC) Measure->Calculate Compare Compare to Standard (e.g., Trolox) and Determine IC50 or TEAC/ORAC value Calculate->Compare End End: Report Antioxidant Capacity Compare->End

Caption: General workflow for in vitro antioxidant capacity assays.

Validating an HPLC method for Sinapine analysis with a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Sinapine, a major phenolic compound in canola and mustard seeds, has garnered interest for its antioxidant and other potential health benefits. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the analysis of this compound. This guide provides a comprehensive overview of validating an HPLC method for this compound analysis using a reference standard, comparing it with alternative methods, and presenting supporting experimental data.

Comparative Analysis of Analytical Methods

While other methods like UV-spectrophotometry exist for the determination of this compound, HPLC offers superior specificity and accuracy, especially in complex sample matrices. Spectrophotometric methods can be prone to interference from other compounds that absorb at similar wavelengths, leading to overestimated results[1]. HPLC, with its separation capabilities, mitigates this issue, providing more reliable quantitative data.

Parameter HPLC Method UV-Spectrophotometric Method
Specificity High (Separates this compound from other compounds)Low (Prone to interference)
Accuracy HighModerate to Low
Sensitivity High (LOD and LOQ in µg/mL range)Moderate
Sample Throughput ModerateHigh
Cost (Instrument) HighLow
Cost (Operational) ModerateLow

Experimental Protocol: Validating an HPLC Method for this compound Analysis

This protocol outlines the steps for validating an HPLC method for the quantification of this compound in a sample, using a certified reference standard.

1. Materials and Reagents:

  • This compound reference standard (e.g., this compound chloride phyproof® Reference Substance)[2][3]

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphoric acid or formic acid (for mobile phase modification)

  • Sample containing this compound (e.g., canola seed extract)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[4][5].

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution is often employed. For instance, a gradient of water (with 0.1% phosphoric acid) and methanol[6]. An isocratic/linear/concave gradient can also be effective[4][5].

  • Flow Rate: Typically around 0.8 to 1.0 mL/min[6].

  • Detection Wavelength: this compound shows maximum absorbance around 330 nm, making it a suitable wavelength for detection[4].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

4. Preparation of Standard Solutions:

  • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples (e.g., 0.5 - 200 µg/mL)[6].

5. Sample Preparation:

  • An effective method for extracting this compound from plant material is refluxing with 100% methanol for 20 minutes[4][5].

  • After extraction, the sample should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

6. Validation Parameters:

The validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999[4].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined by injecting progressively lower concentrations of the standard solution. LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For this compound, reported LOD and LOQ values are in the range of 0.20 µg/mL and 0.50 µg/mL, respectively[6].

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Analyzing the same sample on different days. The precision is expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by a recovery study. A known amount of this compound standard is spiked into a sample, and the percentage of the recovered standard is calculated. Recoveries are typically expected to be within 98-102%. Studies have shown recovery values for this compound to be over 98.0%[6].

  • Specificity: The ability of the method to exclusively measure this compound in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample and by the peak purity analysis using a DAD detector.

  • Robustness: The reliability of the method is tested by making small, deliberate variations in chromatographic parameters such as mobile phase composition, flow rate, and column temperature.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow A Method Development & Optimization B Preparation of Reference Standard Solutions A->B C Sample Preparation (Extraction) A->C D HPLC Analysis B->D C->D E Data Acquisition D->E F Method Validation E->F G Linearity & Range F->G H LOD & LOQ F->H I Precision (Repeatability & Intermediate) F->I J Accuracy (Recovery) F->J K Specificity F->K L Robustness F->L M Validated Method for Routine Analysis G->M H->M I->M J->M K->M L->M

Caption: Workflow for the validation of an HPLC method for this compound analysis.

Summary of Validation Data from Literature

The following table summarizes typical validation parameters for HPLC-based this compound analysis as reported in scientific literature.

Validation Parameter Typical Performance Reference
Linearity (R²) ≥ 0.997[4]
Limit of Detection (LOD) 0.20 µg/mL[6]
Limit of Quantification (LOQ) 0.50 µg/mL[6]
Recovery > 98.0%[6]

Conclusion

The validation of an HPLC method for this compound analysis using a certified reference standard is crucial for obtaining accurate and reliable results. This guide provides a framework for this process, from method development and sample preparation to the assessment of key validation parameters. The presented workflow and comparative data underscore the superiority of HPLC for this application, ensuring data integrity for research, quality control, and drug development purposes.

References

Cross-Species Comparison of Sinapine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed (canola) and mustard.[1][2] Its presence is of significant interest to researchers in nutrition, agriculture, and pharmacology due to its antinutritive properties in animal feed and its potential bioactive effects.[1][3] Understanding the metabolic fate of this compound across different species is crucial for assessing its nutritional impact, bioavailability, and therapeutic potential. This guide provides a comparative overview of this compound metabolism in plants, rodents, and humans, supported by experimental data and detailed protocols.

This compound Metabolism in Plants (Brassicaceae)

In plants, particularly within the Brassicaceae family, this compound metabolism is a well-defined biosynthetic and degradative pathway integral to seed development and germination. This compound accumulates in the embryo of the seed and is thought to serve as a storage form of choline and sinapic acid.[4][5]

Biosynthesis and Degradation:

During seed development, this compound is synthesized from sinapic acid through a two-step enzymatic process. Upon germination, this compound is hydrolyzed to release choline and sinapate.[1][3] The liberated choline can be utilized for phospholipid biosynthesis, while sinapate is converted to sinapoylmalate, a compound that accumulates in the cotyledons and is believed to play a role in UV protection.[1][4][5]

The key enzymes involved in this pathway are:

  • UDP-Glc:sinapate glucosyltransferase (SGT): Catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose.[1][6]

  • Sinapoylglucose:choline sinapoyltransferase (SCT): Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, forming this compound.[1][7]

  • This compound esterase (SCE): Hydrolyzes this compound back to sinapic acid and choline during germination.[1][5]

  • Sinapoylglucose:l-malate sinapoyltransferase (SMT): Synthesizes sinapoylmalate from 1-O-sinapoyl-β-glucose in seedlings.[1][5]

Sinapine_Metabolism_Plant cluster_seed Seed Development cluster_seedling Seedling Germination Sinapic Acid Sinapic Acid 1-O-Sinapoyl-beta-glucose 1-O-Sinapoyl-beta-glucose Sinapic Acid->1-O-Sinapoyl-beta-glucose SGT This compound This compound 1-O-Sinapoyl-beta-glucose->this compound SCT Sinapine_hydrolysis This compound This compound->Sinapine_hydrolysis Stored Choline Choline Choline->this compound Sinapic Acid_released Sinapic Acid Sinapine_hydrolysis->Sinapic Acid_released SCE Choline_released Choline Sinapine_hydrolysis->Choline_released SCE 1-O-Sinapoyl-beta-glucose_seedling 1-O-Sinapoyl-beta-glucose Sinapic Acid_released->1-O-Sinapoyl-beta-glucose_seedling SGT Sinapoylmalate Sinapoylmalate 1-O-Sinapoyl-beta-glucose_seedling->Sinapoylmalate SMT

Caption: this compound metabolism in Brassicaceae seeds and seedlings.

Quantitative Data on this compound Content in Plants:

The concentration of this compound in the seeds of Brassicaceae species can vary significantly.

Plant SpeciesThis compound Content (mg/g of dry seed weight)Reference
Brassica napus (Rapeseed)3.4 - 12.9[4]
Brassica juncea (Mustard)6.7 - 15.1[6]
Camelina sativa~2.2[4]

This compound Metabolism in Rodents (Rats)

Pharmacokinetic studies in rats provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound in mammals. When administered orally, this compound undergoes extensive metabolism.

Metabolic Pathways:

A study on the metabolism of this compound thiocyanate in rats identified thirteen metabolites in plasma, urine, and feces.[8] The primary metabolic pathways include:

  • Deamination

  • Demethylation

  • Hydrogenation

  • Dehydration

  • Conjugation: Extensive glucuronidation and sulfonation reactions.[8][9]

These transformations indicate that this compound is subject to both Phase I (modification) and Phase II (conjugation) metabolic reactions, facilitating its detoxification and excretion.

Sinapine_Metabolism_Rat cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Deamination Deamination This compound->Deamination Demethylation Demethylation This compound->Demethylation Hydrogenation Hydrogenation This compound->Hydrogenation Dehydration Dehydration This compound->Dehydration Phase1_Metabolites Phase1_Metabolites Deamination->Phase1_Metabolites Metabolites Demethylation->Phase1_Metabolites Metabolites Hydrogenation->Phase1_Metabolites Metabolites Dehydration->Phase1_Metabolites Metabolites Glucuronidation Glucuronidation Phase2_Metabolites Phase2_Metabolites Glucuronidation->Phase2_Metabolites Conjugated Metabolites Sulfonation Sulfonation Sulfonation->Phase2_Metabolites Conjugated Metabolites Phase1_Metabolites->Glucuronidation Phase1_Metabolites->Sulfonation Excretion Excretion Phase2_Metabolites->Excretion

Caption: Proposed metabolic pathways of this compound in rats.

Pharmacokinetic Parameters of this compound in Rats:

The following table summarizes key pharmacokinetic parameters of this compound thiocyanate following oral and intravenous administration in Sprague-Dawley rats.[8]

ParameterOral Administration (100 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (Maximum Plasma Concentration) 47.82 ± 18.77 nMN/A
Tmax (Time to Cmax) 88.74 ± 20.08 minN/A
Absolute Oral Bioavailability 1.84%N/A
Apparent Volume of Distribution 78.60 ± 14.44 L/kg107.51 ± 21.16 L/kg

The low oral bioavailability suggests that this compound is either poorly absorbed from the gastrointestinal tract or undergoes significant first-pass metabolism in the liver.[8][9]

This compound Metabolism in Humans

Direct in vivo studies on this compound metabolism in humans are limited. However, in vitro models using human intestinal Caco-2 cells have been employed to simulate the metabolism of sinapic acid and its esters in the human small intestine.[10]

In Vitro Metabolic Pathways:

These studies suggest that human intestinal cells possess the enzymatic machinery to metabolize this compound and related compounds through:

  • Phase I Metabolism: Esterases in the intestinal epithelium can de-esterify hydroxycinnamate esters like this compound.[10]

  • Phase II Metabolism: Intracellular sulfotransferases and UDP-glucuronosyltransferases can form sulfate and glucuronide conjugates of the resulting metabolites.[10]

Furthermore, the intestinal microflora is also expected to play a role in the metabolism of sinapic acid and its esters.[11]

Human_Metabolism_Workflow cluster_experiment In Vitro Caco-2 Cell Model Sinapine_added This compound added to apical side Caco2_cells Differentiated Caco-2 Cells (Model of Intestinal Epithelium) Sinapine_added->Caco2_cells Phase1 Phase I: De-esterification (Esterases) Caco2_cells->Phase1 Phase2 Phase II: Conjugation (Sulfotransferases, UGTs) Phase1->Phase2 Metabolites Metabolites (Sulfate & Glucuronide Conjugates) Phase2->Metabolites Analysis Analysis of basolateral medium (HPLC, MS) Metabolites->Analysis

Caption: Experimental workflow for studying this compound metabolism in human Caco-2 cells.

Cross-Species Metabolism Summary

FeaturePlants (Brassicaceae)Rodents (Rats)Humans (In Vitro)
Primary Role Biosynthesis and storageDetoxification and excretionDetoxification and excretion
Key Pathways Esterification, HydrolysisDeamination, Demethylation, Hydrogenation, Dehydration, Glucuronidation, SulfonationDe-esterification, Glucuronidation, Sulfonation
Primary Metabolites 1-O-Sinapoyl-β-glucose, SinapoylmalateVarious modified and conjugated formsSulfate and glucuronide conjugates
Key Enzymes SGT, SCT, SCE, SMTCytochrome P450s, UGTs, SULTsEsterases, UGTs, SULTs
Location Seeds and seedlingsLiver, IntestinesIntestinal epithelium

Experimental Protocols

1. Extraction of this compound from Plant Material (Brassica napus seeds)

  • Sample Preparation: Grind dried canola seeds to a fine powder.

  • Extraction: Reflux a known weight of the seed powder with 100% methanol for 20 minutes.[12] An alternative method is extraction with 70% aqueous methanol at 75°C for 20 minutes.[13]

  • Purification: Centrifuge the extract to pellet solid debris. Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.

2. Analysis of this compound and its Metabolites by HPLC

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is commonly used.[14]

  • Column: A reversed-phase C18 column (e.g., 3 µm, 30 x 2.1 mm i.d.) is suitable for separation.[4]

  • Mobile Phase: A gradient elution system is typically employed. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

  • Flow Rate: A flow rate of 0.8 ml/min has been shown to provide good peak separation.[14]

  • Detection: Monitor the eluent at 330 nm, which is near the absorbance maximum for this compound.[12][14]

  • Quantification: Create a calibration curve using pure this compound standards of known concentrations to quantify the amount in the samples.[13][14]

3. Metabolic Profiling by UHPLC-Q/TOF-MS

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (Q/TOF-MS) is used for identifying unknown metabolites.[8]

  • Sample Preparation: Biological samples (plasma, urine, feces) are typically pre-treated, for example, by protein precipitation with acetonitrile, followed by centrifugation and filtration.

  • Chromatography: Similar C18 columns and mobile phases as in HPLC can be used, but with UHPLC-specific dimensions and flow rates.

  • Mass Spectrometry: The Q/TOF-MS is operated in both positive and negative ion modes to detect a wide range of metabolites. High-resolution mass spectra and fragmentation patterns (MS/MS) are used to elucidate the structures of the metabolites.[8][9]

4. Quantification of this compound in Biological Fluids by UHPLC-MS/MS

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) is used for sensitive and specific quantification.[8]

  • Method: A method is developed for the quantitative analysis of this compound in rat plasma with a linear range of 0.1-500 ng/mL.[8]

  • Validation: The method should be validated for precision, accuracy, recovery, matrix effect, and stability to ensure reliable results.[8]

Conclusion

The metabolism of this compound varies significantly across species. In plants, it is an integral part of seed biochemistry, involving specific biosynthetic and degradative pathways for storage and utilization. In contrast, in mammals such as rats, this compound is treated as a xenobiotic and undergoes extensive Phase I and Phase II metabolism for detoxification and excretion, resulting in low oral bioavailability. In vitro studies with human cells suggest a similar metabolic fate, primarily involving hydrolysis and conjugation in the intestine. These differences are critical for researchers in drug development, who may consider this compound or its derivatives as lead compounds, and for nutritionists evaluating the impact of this compound-containing feed on animal and human health. The provided experimental protocols offer a foundation for further investigation into the complex metabolism of this widespread plant phenolic.

References

A Comparative Analysis of Sinapine's Acetylcholinesterase Inhibitory Potential Against Other Choline Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of experimental data reveals that sinapine, a naturally occurring choline ester found predominantly in seeds of the Brassicaceae family, demonstrates significant acetylcholinesterase (AChE) inhibitory activity. This guide provides a comparative analysis of this compound's efficacy against other notable choline esters—acetylcholine, succinylcholine, and butyrylcholine—offering valuable insights for researchers and professionals in drug development and neuroscience.

Quantitative Comparison of Acetylcholinesterase Interaction

The interaction of this compound and other choline esters with acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine, varies significantly. This compound acts as a notable inhibitor of AChE. In contrast, acetylcholine is the enzyme's natural substrate, while succinylcholine is a poor inhibitor, and butyrylcholine also serves as a substrate, albeit a less preferred one than acetylcholine.

The following table summarizes the available quantitative data for the interaction of these compounds with AChE. For inhibitors like this compound, the half-maximal inhibitory concentration (IC50) is a standard measure of potency. For substrates like acetylcholine and butyrylcholine, the Michaelis constant (Km), catalytic constant (kcat), and maximal velocity (Vmax) are more appropriate measures of enzyme kinetics.

CompoundInteraction TypeIC50 (µM)Km (µM)kcat (s⁻¹)Vmax (µM·s⁻¹)Notes
This compound Inhibitor3.66[1][2]---Data from rat cerebral homogenate.[1][2]
Acetylcholine Substrate-35.11[3]1.6 x 10⁴2.363[3]Acetylcholine is the natural substrate for AChE.
Succinylcholine Poor Inhibitor>100---Primarily a neuromuscular blocking agent that acts on nicotinic acetylcholine receptors.
Butyrylcholine Substrate----Also a substrate for butyrylcholinesterase (BuChE); specific kinetic data with AChE is less common.

IC50: Half-maximal inhibitory concentration; Km: Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax; kcat: Catalytic constant (turnover number), the number of substrate molecules each enzyme site converts to product per unit time; Vmax: Maximum reaction velocity.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method. This colorimetric assay provides a reliable and straightforward way to measure the activity of AChE and the inhibitory effects of various compounds.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Test compound (inhibitor) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, DTNB, and ATCI in the phosphate buffer. The test inhibitor should be dissolved in a suitable solvent (e.g., DMSO or buffer) and then diluted to the desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[4]

    • Add 10 µL of the test compound solution at different concentrations (or solvent for the control).[4]

    • Add 10 µL of AChE solution (e.g., 1 U/mL).[4]

    • The mixture is incubated for a pre-determined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[4]

  • Initiation of Reaction:

    • Add 10 µL of 10 mM DTNB solution to the mixture.[4]

    • To start the enzymatic reaction, add 10 µL of 14 mM ATCI solution.[4]

  • Measurement: Immediately after adding the substrate, the absorbance is measured at 412 nm using a microplate reader. Readings are typically taken at regular intervals for a set period (e.g., every 30 seconds for 5 minutes) to determine the reaction rate.[5]

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Visualizing the Mechanism and a Experimental Workflow

To better understand the biological context and the experimental procedure, the following diagrams have been generated.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline ACh_Synthesis Choline Acetyltransferase (ChAT) Choline_Uptake->ACh_Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_Synthesis ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synthesis->ACh_Vesicle Packaging ACh_Released ACh ACh_Vesicle->ACh_Released Release Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->ACh_Vesicle Triggers Fusion Action_Potential Action Potential Action_Potential->Ca_Channel Opens AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds to Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->Choline_Uptake Reuptake Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response Initiates

Caption: Cholinergic Synaptic Transmission Pathway.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - AChE Solution - Buffer (pH 8.0) - DTNB Solution - ATCI Substrate - Inhibitor Dilutions Add_Buffer Add Buffer to wells Reagents->Add_Buffer Add_Inhibitor Add Inhibitor (or solvent for control) Add_Buffer->Add_Inhibitor Add_AChE Add AChE Solution Add_Inhibitor->Add_AChE Incubate Incubate (e.g., 10 min at 25°C) Add_AChE->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Start_Reaction Start Reaction with ATCI Substrate Add_DTNB->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic read) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for Ellman's Assay.

Conclusion

The data presented in this guide highlights this compound as a potent inhibitor of acetylcholinesterase, with an IC50 value of 3.66 µM in rat cerebral homogenate.[1][2] This positions this compound as a compound of significant interest for further investigation in the context of cholinergic modulation. In comparison, acetylcholine is the natural, rapidly hydrolyzed substrate for AChE, while succinylcholine is a very weak inhibitor. Butyrylcholine also acts as a substrate for AChE. The distinct interaction of this compound with AChE underscores its potential as a lead compound in the development of novel therapeutic agents targeting the cholinergic system. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to verify and expand upon these findings.

References

A Comparative Study of Sinapine Extraction Methods: Efficiency and Cost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sinapine, a prominent phenolic compound found in mustard and rapeseed by-products, has garnered significant interest for its diverse bioactive properties, including antioxidant, antitumor, and neuroprotective effects. Efficiently extracting this compound is a critical first step for further research and potential therapeutic applications. This guide provides a comparative analysis of various extraction methods, focusing on their efficiency and cost-effectiveness, supported by experimental data.

Comparative Data of this compound Extraction Methods

The following table summarizes the key performance indicators for different this compound extraction techniques. Efficiency is primarily evaluated based on the yield of this compound, while the cost analysis considers solvent and energy consumption, and extraction time.

Extraction MethodRaw MaterialSolventTemperature (°C)TimeThis compound Yield (mg/g DM)PurityCost Considerations
Conventional Solvent Extraction Mustard Seed Meal70% (v/v) Ethanol7530 min~5.57Not specifiedModerate solvent cost, moderate energy for heating, longer extraction time.
Ultrasound-Assisted Extraction (UAE) Mustard Seed Meal70% (v/v) Ethanol7510 min6.90 ± 0.03Not specifiedLower energy consumption than MAE, reduced extraction time, moderate equipment cost.[1][2]
Microwave-Assisted Extraction (MAE) Canola Meal70% (v/v) Ethanol17019.31 minNot specifiedNot specifiedReduced extraction time, potentially higher energy consumption than UAE, moderate equipment cost.[3]
SC-CO2 Pretreatment + UAE Mustard Seed Meal70% (v/v) Ethanol7510 min7.19 ± 0.01Not specifiedHigh initial equipment cost for SC-CO2, green solvent (CO2), increased yield.[1][2]
Enzymatic Hydrolysis Mustard BranWater502h 40 minNot specified (focus on sinapic acid)Not specifiedPotentially high cost of enzymes, mild conditions, eco-friendly.
High-Voltage Electrical Discharges (HVED) Mustard Seed MealNot specifiedNot specifiedNot specifiedDegradation observedNot specifiedSpecialized equipment, potential for degradation of target compound.[1][2]

Note: DM refers to Dry Matter. The cost of laboratory-grade ethanol is approximately $85-100 per liter, and methanol is around $50-70 per liter. Energy consumption for a laboratory ultrasonic bath (3 liters) is approximately 0.28 kWh. Prices for commercial enzymes like Depol 740L and Ultraflo XL are typically available upon request from the suppliers.[4][5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate reproducibility.

Conventional Solvent Extraction

This method serves as a baseline for comparison with more advanced techniques.

Materials:

  • Mustard seed meal

  • Ethanol (70% v/v)

  • 500 mL three-necked flask with a condensation column

  • Heating mantle

  • Centrifuge

Procedure:

  • Place a known quantity of mustard seed meal into the three-necked flask.

  • Add 70% (v/v) ethanol as the solvent.

  • Heat the mixture to 75°C for 30 minutes under reflux with stirring.[1]

  • After extraction, cool the mixture and centrifuge to separate the liquid extract from the solid residue.[1]

  • Collect the supernatant containing the extracted this compound for analysis.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to enhance the extraction process, often leading to higher yields in shorter times.

Materials:

  • Mustard seed meal

  • Ethanol (70% v/v)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

  • Centrifuge

Procedure:

  • Mix mustard seed meal with 70% (v/v) ethanol in a reaction vessel.

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasound at a specific frequency (e.g., 24 kHz) and power for 10 minutes at a controlled temperature of 75°C.[6]

  • After sonication, centrifuge the mixture to separate the extract.

  • Collect the supernatant for this compound quantification.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction of target compounds.

Materials:

  • Canola meal

  • Ethanol (70% v/v)

  • Microwave extraction system

  • Extraction vessel

  • Filtration system

Procedure:

  • Place the canola meal and 70% (v/v) ethanol into a microwave-safe extraction vessel.

  • Set the microwave extractor to the desired temperature (e.g., 170°C) and time (e.g., 19.31 minutes).[3]

  • After the extraction cycle, allow the vessel to cool.

  • Filter the mixture to separate the liquid extract from the solid residue.

  • The filtrate contains the extracted this compound.

Enzymatic Extraction

This method uses enzymes to break down cell walls, facilitating the release of intracellular compounds like this compound. While the primary goal of some studies is the conversion of this compound to sinapic acid, the initial extraction of this compound is a prerequisite.

Materials:

  • Mustard bran

  • Water

  • Commercial enzyme preparation with sinapoyl esterase activity (e.g., Depol 740L)

  • pH meter and buffers

  • Incubator shaker

Procedure:

  • Suspend mustard bran in water.

  • Adjust the pH of the mixture to the optimal pH for the chosen enzyme (e.g., pH 7).

  • Add the enzyme preparation to the mixture.

  • Incubate at the optimal temperature (e.g., 50°C) with continuous agitation for a specified duration (e.g., 2 hours and 40 minutes).

  • After incubation, the mixture can be centrifuged to separate the liquid extract.

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described extraction methods.

Conventional_Extraction start Start mix Mix Mustard Seed Meal and 70% Ethanol start->mix heat Heat at 75°C for 30 min with Reflux mix->heat cool Cool Mixture heat->cool centrifuge Centrifuge cool->centrifuge separate Separate Supernatant (this compound Extract) centrifuge->separate end End separate->end

Caption: Workflow for Conventional Solvent Extraction of this compound.

UAE_Extraction start Start mix Mix Mustard Seed Meal and 70% Ethanol start->mix sonicate Apply Ultrasound (24 kHz) at 75°C for 10 min mix->sonicate centrifuge Centrifuge sonicate->centrifuge separate Separate Supernatant (this compound Extract) centrifuge->separate end End separate->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE_Extraction start Start mix Mix Canola Meal and 70% Ethanol start->mix microwave Microwave at 170°C for 19.31 min mix->microwave cool Cool Mixture microwave->cool filter Filter cool->filter separate Collect Filtrate (this compound Extract) filter->separate end End separate->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Enzymatic_Extraction start Start suspend Suspend Mustard Bran in Water start->suspend adjust_ph Adjust pH to 7 suspend->adjust_ph add_enzyme Add Enzyme (e.g., Depol 740L) adjust_ph->add_enzyme incubate Incubate at 50°C for 2h 40 min with Agitation add_enzyme->incubate centrifuge Centrifuge incubate->centrifuge separate Separate Supernatant (this compound Extract) centrifuge->separate end End separate->end

Caption: Workflow for Enzymatic Extraction of this compound.

References

In Vivo Anti-inflammatory Effects of Sinapine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of sinapine and its derivatives based on available experimental data. This compound, a major bioactive compound in seeds of the Brassicaceae family, and its derivatives have garnered significant interest for their therapeutic potential, particularly in mitigating inflammatory responses. This document summarizes key findings from various in vivo studies, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate informed research and development decisions.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its derivatives has been evaluated in several preclinical models, each representing different facets of inflammation. Below is a summary of the quantitative data from these studies, organized by the in vivo model used.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model induces an inflammatory bowel disease-like condition, allowing for the evaluation of agents that can mitigate intestinal inflammation.

CompoundDosageKey FindingsReference
This compound 10 mg/kg/day (p.o.)- Restored colon length- Reduced rectal bleeding and improved stool consistency- Decreased myeloperoxidase (MPO) activity in colon tissue- Significantly reduced serum levels of pro-inflammatory cytokines IL-1β and IL-6[1]
Sinapic Acid 10 mg/kg/day (p.o.)- Showed effects comparable to this compound in reducing disease activity index- Restored colon architecture in histological analysis- Decreased MPO activity and serum levels of IL-1β and IL-6[1]
Sulfasalazine (Reference) Not specified- Activity was comparable to this compound and sinapic acid[1]
Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammation model to assess the efficacy of anti-inflammatory drugs.

CompoundDosageInhibition of Edema (%)Reference
Isopentyl sinapate Not specifiedMost potent among tested esters[2]
Methyl sinapate Not specifiedLeast effective among tested esters[2]
Other Sinapic Acid Esters (ethyl, n-propyl, isopropyl, n-butyl, isobutyl, n-pentyl) Not specifiedVaried levels of anti-inflammatory activity[2]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rats

This model mimics sepsis-induced acute respiratory distress, characterized by a strong inflammatory response in the lungs.

CompoundAdministrationKey FindingsReference
This compound Thiocyanate Dry Powder Inhaler- Significantly downregulated inflammatory cytokines in the lungs- Modulated oxidative stress levels- Therapeutic effects are suggested to be mediated through the MAPK signaling pathway[3]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animals: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are administered 2% (w/v) DSS in their drinking water for a specified period, usually 7-10 days, to induce colitis.

  • Treatment: this compound or its derivatives are administered orally (per os) daily at a specified dosage (e.g., 10 mg/kg/day) for the duration of the DSS administration and sometimes for a few days after.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured as an indicator of inflammation; shorter colon length indicates more severe inflammation.

    • Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a marker of neutrophil infiltration.

    • Cytokine Levels: Pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified in serum or colon tissue homogenates using ELISA.

    • Histology: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, crypt architecture, and inflammatory cell infiltration.[1]

Carrageenan-Induced Paw Edema in Rats
  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline (typically 0.1 mL) is administered into the right hind paw of the rats.

  • Treatment: The test compounds (this compound derivatives) are administered, usually intraperitoneally or orally, at a specific time point before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[2][4]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rats
  • Animals: Male Sprague-Dawley rats are often used.

  • Induction of ALI: Rats are intratracheally instilled with LPS (e.g., 5 mg/kg) to induce acute lung injury.

  • Treatment: this compound thiocyanate is administered, for instance, as a dry powder for inhalation, at a specific time point relative to the LPS challenge.

  • Assessment of Lung Injury:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (neutrophils, macrophages) are performed on BALF. Protein concentration in BALF is measured as an indicator of alveolar-capillary barrier permeability.

    • Lung Wet-to-Dry Weight Ratio: This ratio is determined to assess the degree of pulmonary edema.

    • Cytokine and Chemokine Levels: Levels of pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) are measured in BALF or lung homogenates.

    • Oxidative Stress Markers: Levels of markers like malondialdehyde (MDA) and activities of antioxidant enzymes (e.g., superoxide dismutase) are assessed in lung tissue.

    • Histopathology: Lung tissues are examined for evidence of alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.[3]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and its derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines Upregulates AP1 AP-1 (Active) MAPK->AP1 Activates AP1->Cytokines Upregulates This compound This compound & Derivatives This compound->IKK Inhibit This compound->MAPK

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization grouping Randomly Assign to Groups (Control, Vehicle, Treatment) acclimatization->grouping treatment Administer this compound/Derivative or Vehicle grouping->treatment induction Induce Inflammation (e.g., Carrageenan, LPS, DSS) treatment->induction monitoring Monitor and Measure (e.g., Paw Volume, DAI) induction->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissue) monitoring->euthanasia analysis Biochemical & Histological Analysis (Cytokines, MPO, Staining) euthanasia->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Generalized workflow for in vivo anti-inflammatory studies.

Conclusion

The available in vivo data suggest that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory agents. This compound and sinapic acid have demonstrated significant efficacy in a mouse model of ulcerative colitis. Furthermore, ester derivatives of sinapic acid show potent activity in acute inflammation models, with isopentyl sinapate being a particularly strong performer. This compound thiocyanate has also shown therapeutic potential in an acute lung injury model. The primary mechanism of action for these compounds appears to involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

While the current findings are encouraging, it is important to note that the studies were conducted in different animal models, making direct comparisons of potency challenging. Future research should aim to conduct head-to-head comparisons of the most promising derivatives in standardized in vivo models to better elucidate their relative efficacy and therapeutic potential. Such studies will be crucial for advancing these natural compounds from preclinical research to potential clinical applications.

References

A Head-to-Head Comparison of Sinapine's Bioactivity with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural bioactive compounds, phenolic acids and their derivatives stand out for their diverse therapeutic potential. Among these, sinapine, an ester of sinapic acid and choline found abundantly in cruciferous plants like rapeseed and mustard, has garnered significant attention. This guide provides an objective, data-driven comparison of this compound's bioactivity against other well-researched phenolic compounds: curcumin, quercetin, resveratrol, and gallic acid. The following sections detail their relative performance in key therapeutic areas, supported by experimental data and methodologies, to aid researchers in their exploration of novel drug candidates.

Antioxidant Activity

The capacity of a compound to neutralize reactive oxygen species (ROS) is a cornerstone of its therapeutic potential, mitigating cellular damage implicated in numerous pathologies. The antioxidant activities of this compound and other phenolic compounds are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Comparative Antioxidant Activity Data (IC50, µM)

CompoundDPPH AssayABTS AssayLDL Oxidation InhibitionSuperoxide Radical Scavenging
Sinapic Acid ~50% inhibition at 300 µM[1]-59% inhibition at 10 µM[1]IC50 = 17.98 mM[1]
Curcumin IC50 ≈ 21.22 µg/mL (~57.6 µM)[2]IC50 = 15.59 µg/mL (~42.3 µM)[3]--
Quercetin IC50 < 100 µg/mL (~331 µM)[4]---
Resveratrol ----
Gallic Acid ----
Trolox (Standard) ---IC50 = 7.24 mM[1]

Note: Direct comparative studies of this compound alongside all listed compounds in the same assay are limited. Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. Sinapic acid data is often used as a proxy for this compound due to hydrolysis.

Sinapic acid demonstrates notable antioxidant activity, though direct comparisons with other phenolics are not always available in single studies. For instance, in inhibiting AAPH-induced hemolysis, sinapic acid (IC50 = 4.5 µM) was found to be more effective than caffeic acid (IC50 = 7.2 µM) and ferulic acid (IC50 = 6.8 µM)[1].

Signaling Pathways in Antioxidant Activity

Phenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses.

This compound's Antioxidant Signaling Pathway

This compound has been shown to protect against oxidative stress-induced cell death by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, including Akt, p38, and JNK[5]. There is also evidence suggesting its potential to engage the Nrf2 pathway, a master regulator of antioxidant response[5].

Sinapine_Antioxidant_Pathway ROS Oxidative Stress (e.g., TBHP) MAPK MAPK Pathway (Akt, p38, JNK) ROS->MAPK activates This compound This compound This compound->ROS scavenges This compound->MAPK inhibits Nrf2 Nrf2 Pathway (Potential) This compound->Nrf2 activates Autophagy Autophagy MAPK->Autophagy induces CellDeath Cell Death Autophagy->CellDeath leads to AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes upregulates

Caption: this compound's antioxidant mechanism involving MAPK inhibition and potential Nrf2 activation.

Curcumin's Antioxidant Signaling Pathway

Curcumin is a well-established activator of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary mechanism for upregulating the expression of numerous antioxidant and detoxification enzymes.

Curcumin_Antioxidant_Pathway Curcumin Curcumin Keap1 Keap1 Curcumin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & targets for degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection provides

Caption: Curcumin activates the Nrf2/ARE pathway to enhance antioxidant defenses.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phenolic compounds are known to modulate inflammatory pathways, often by inhibiting pro-inflammatory enzymes and cytokines.

Comparative Anti-inflammatory Activity Data (IC50)

CompoundAssayIC50 Value
Sinapic Acid Nitric Oxide Production Inhibition-
Quercetin Nitric Oxide Production Inhibition< 100 µg/mL (~331 µM)[4]
Gallic Acid α-glucosidase inhibition8.2 µg/mL (~48.2 µM)[6]

Note: Data on the anti-inflammatory IC50 of this compound is limited in direct comparison to the other compounds. Sinapic acid has been shown to suppress NF-κB, a key inflammatory regulator[1].

Signaling Pathways in Anti-inflammatory Activity

This compound/Sinapic Acid's Anti-inflammatory Signaling Pathway

Sinapic acid has been reported to exert anti-inflammatory effects by suppressing the activation of the NF-κB pathway[1]. It has also been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response[7].

Sinapine_Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway InflammatoryStimuli->NFkB activates NLRP3 NLRP3 Inflammasome InflammatoryStimuli->NLRP3 activates SinapicAcid Sinapic Acid SinapicAcid->NFkB inhibits SinapicAcid->NLRP3 inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines promotes transcription of NLRP3->ProInflammatoryCytokines promotes maturation of

Caption: Sinapic acid's anti-inflammatory action via inhibition of NF-κB and NLRP3 inflammasome.

Quercetin's Anti-inflammatory Signaling Pathway

Quercetin's anti-inflammatory effects are well-documented and are mediated through the inhibition of key signaling pathways such as Toll-like Receptor 4 (TLR4)/NF-κB and MAPK pathways[8].

Quercetin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to Quercetin Quercetin Quercetin->TLR4 inhibits MAPK MAPK Pathway Quercetin->MAPK inhibits NFkB NF-κB Pathway Quercetin->NFkB inhibits TLR4->MAPK activates TLR4->NFkB activates ProInflammatoryGeneExpression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) MAPK->ProInflammatoryGeneExpression NFkB->ProInflammatoryGeneExpression

Caption: Quercetin's anti-inflammatory mechanism through inhibition of TLR4, MAPK, and NF-κB pathways.

Neuroprotective Activity

Protecting neurons from damage and degeneration is a critical therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's.

Comparative Neuroprotective Activity Data

CompoundModelEffect
This compound Rat cerebral homogenateAcetylcholinesterase inhibition (IC50 = 3.66 µM)[1]
Resveratrol -Activates SIRT1 and AMPK pathways[9]

Note: Quantitative comparative data for neuroprotective effects is sparse. This compound's potent acetylcholinesterase inhibition is a key finding for its neuroprotective potential.

Signaling Pathways in Neuroprotective Activity

This compound's Neuroprotective Signaling Pathway

This compound's neuroprotective effects are partly attributed to its ability to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. Additionally, its antioxidant properties likely contribute to protecting neurons from oxidative stress-induced damage.

Sinapine_Neuroprotective_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress reduces Acetylcholine Acetylcholine AChE->Acetylcholine degrades NeuronalSignaling Enhanced Cholinergic Signaling Acetylcholine->NeuronalSignaling Neuroprotection Neuroprotection NeuronalSignaling->Neuroprotection OxidativeStress->Neuroprotection counteracts damage

Caption: this compound's neuroprotective actions via AChE inhibition and antioxidant effects.

Resveratrol's Neuroprotective Signaling Pathway

Resveratrol is known to exert neuroprotective effects through multiple pathways, most notably by activating Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity, and the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor[9][10].

Resveratrol_Neuroprotective_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates PGC1a PGC-1α SIRT1->PGC1a deacetylates and activates AMPK->PGC1a activates Autophagy Autophagy AMPK->Autophagy induces MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Neuroprotection Neuroprotection MitochondrialBiogenesis->Neuroprotection Autophagy->Neuroprotection Sinapine_Anticancer_Pathway SinapicAcid Sinapic Acid Bax Bax (Pro-apoptotic) SinapicAcid->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) SinapicAcid->Bcl2 downregulates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis This compound This compound FGFR4_ERK FGFR4/FRS2α-ERK1/2 Pathway This compound->FGFR4_ERK inhibits NFkB NF-κB FGFR4_ERK->NFkB activates MDR1 MDR1 (Multi-Drug Resistance) NFkB->MDR1 upregulates GallicAcid_Anticancer_Pathway GallicAcid Gallic Acid JAK_STAT3 JAK/STAT3 Pathway GallicAcid->JAK_STAT3 inhibits PI3K_AKT PI3K/AKT/mTOR Pathway GallicAcid->PI3K_AKT inhibits Bax Bax GallicAcid->Bax upregulates Bcl2 Bcl-2 GallicAcid->Bcl2 downregulates Proliferation Cell Proliferation JAK_STAT3->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits

References

A Comparative Guide to the Rapid Determination of Sinapine: A Validation of the UHPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) method for the rapid determination of sinapine against alternative analytical techniques. The performance of UHPLC-DAD is contrasted with High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry, supported by experimental data to inform methodological choices in research and quality control settings.

Performance Comparison of Analytical Methods for this compound Determination

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. The following table summarizes the key validation parameters for UHPLC-DAD, HPTLC, and Spectrophotometry to facilitate an objective comparison.

Validation ParameterUHPLC-DAD (Representative for Phenolic Compounds)HPLC-DAD for this compoundHPTLC (for Sinapic Acid*)Spectrophotometry (Representative for Alkaloids)
Linearity (Correlation Coefficient, R²) > 0.999[1]0.99[2]0.9999[3][4]> 0.999
Linearity Range 0.78 - 200 µg/mL[1]0.20 - 200.00 µg/mL[2]200 - 1000 ng/band5 - 30 µg/mL[5]
Accuracy (Recovery %) 80 - 110%[1]98.80 ± 0.22%[2]Not specified98.54 - 99.98%[5]
Precision (RSD %) < 2%[1]Not specifiedNot specified< 2%[5]
Limit of Detection (LOD) 0.38 - 1.01 µg/mL[1]0.20 µg/mL[2]Not specifiedNot specified
Limit of Quantification (LOQ) 0.54 - 3.06 µg/mL[1]0.50 µg/mL[2]Not specifiedNot specified

*Data for HPTLC is for sinapic acid, a closely related compound and primary hydrolysis product of this compound.

Detailed Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A generalized solid-liquid extraction method suitable for all three analytical techniques is described below.

  • Grinding: Grind the dried plant material (e.g., seeds, meal) to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the powdered sample into a flask.

    • Add 20 mL of 70% (v/v) methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to analysis to remove any particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase or appropriate solvent to a concentration within the linear range of the chosen analytical method.

I. UHPLC-DAD Method

Instrumentation: An Ultra-High-Performance Liquid Chromatography system equipped with a Diode Array Detector.

Chromatographic Conditions (Representative for Phenolic Compounds):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B (linear gradient)

    • 8-9 min: 40-90% B (linear gradient)

    • 9-10 min: 90% B (isocratic)

    • 10-11 min: 90-5% B (linear gradient)

    • 11-12 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 325 nm for this compound.

Validation Workflow:

The validation of the UHPLC-DAD method follows the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results.

UHPLC_DAD_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B Finalized Method C Specificity B->C ICH Q2(R1) Parameters D Linearity & Range B->D ICH Q2(R1) Parameters E Accuracy B->E ICH Q2(R1) Parameters F Precision (Repeatability & Intermediate) B->F ICH Q2(R1) Parameters G LOD & LOQ B->G ICH Q2(R1) Parameters H Robustness B->H ICH Q2(R1) Parameters I System Suitability B->I ICH Q2(R1) Parameters J Validation Report Generation C->J Experimental Data D->J Experimental Data E->J Experimental Data F->J Experimental Data G->J Experimental Data H->J Experimental Data I->J Experimental Data K Method Implementation J->K Approved Method

UHPLC-DAD Method Validation Workflow

II. HPTLC Method

Instrumentation: High-Performance Thin-Layer Chromatography system including an automatic sample applicator, developing chamber, and a densitometric scanner.

Chromatographic Conditions (for Sinapic Acid):

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[3][4]

  • Sample Application: Apply samples as bands of 8 mm width using an automatic applicator.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plates at 320 nm.

III. UV-Visible Spectrophotometry Method

Instrumentation: A double beam UV-Visible Spectrophotometer.

Methodology (Representative for Alkaloids):

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol. Prepare a series of dilutions ranging from 5-30 µg/mL.[5]

  • Sample Preparation: Prepare the sample extract as described in the "Sample Preparation" section and dilute it with methanol to an expected concentration within the calibration range.

  • Measurement:

    • Record the absorbance of the standard and sample solutions against a methanol blank at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 325 nm.

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

References

Sinapine's Antioxidant Showdown: A Comparative Guide for Diverse Lipid Environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant activity of sinapine across various lipid systems is critical for its effective application. This guide provides a comprehensive comparison of this compound's antioxidant capacity in different lipid environments, supported by experimental data and detailed methodologies.

This compound, a major phenolic compound in rapeseed, exhibits significant antioxidant properties.[1][2] However, its efficacy is not uniform and is heavily influenced by the nature of the lipid system it is in. This phenomenon, often explained by the "polar paradox," dictates that polar antioxidants are more effective in non-polar media (like bulk oils), while non-polar antioxidants perform better in more complex systems like oil-in-water emulsions. This compound's performance is a clear illustration of this principle.

Comparative Antioxidant Performance of this compound

The antioxidant capacity of this compound and its derivatives varies significantly depending on the lipid system. In bulk oils, more polar compounds tend to show greater inhibition of lipid peroxidation, whereas in emulsions and liposomes, more lipophilic derivatives are often more effective.[3][4]

In Bulk Oil and Oleogels

In bulk oil systems, this compound has been reported to have lower antioxidant potential compared to its parent compound, sinapic acid.[1] Some studies have even noted a pro-oxidant behavior of this compound in rapeseed oil, which is attributed to its low solubility in the oil.[1][5] In contrast, the more polar sinapic acid and syringic acid demonstrate the greatest inhibition of lipid peroxidation in bulk oil.[3]

Interestingly, in oleogel-based systems, there is an increased activity of less polar compounds, while the inhibition by more polar compounds like sinapic acid remains similar to that in bulk oil.[3] This suggests potential interactions between the less polar antioxidants and the oil structuring agent.[3][4]

In Emulsions and Liposomes

In oil-in-water emulsions and liposome suspensions, the trend reverses. More lipophilic derivatives of sinapic acid, such as its esters, exhibit the highest antioxidant activities.[3][4] This is because non-polar or amphiphilic antioxidants tend to concentrate at the oil-water interface, forming a protective layer around lipid droplets.[1]

Specifically, in phosphatidylcholine liposomes, sinapic acid esters showed significant antioxidant activity and had the highest impact on membrane structural properties, which correlated with their polarity and insertion into the lipid bilayer.[6] While this compound's direct performance data in these specific studies is limited, the overarching principle suggests its hydrophilic nature would make it less effective at the lipid-water interface compared to more lipophilic compounds.

In Mitochondrial Membranes

A unique lipid environment where this compound excels is the mitochondrial membrane. Due to its positively charged choline moiety, this compound can specifically accumulate within mitochondria.[7][8] This targeted delivery allows it to effectively counteract mitochondrial oxidative stress. In contrast, sinapic acid, which lacks this positive charge, does not accumulate in the mitochondria.[7][8] This makes this compound a promising candidate for targeting mitochondrial reactive oxygen species (ROS).

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and its related compounds.

CompoundAssaySystem/MediumIC50 / ActivitySource
This compound DPPH Radical Scavenging-165.7 ± 0.9 µM[3]
Sinapic Acid DPPH Radical Scavenging-32.4 ± 2.2 µM[3]
This compound Hydroperoxide Formation InhibitionPurified Rapeseed OilIneffective alone[5]
Sinapic Acid Hydroperoxide Formation InhibitionPurified Rapeseed OilConcentration-dependent inhibition[5]
Ethyl Sinapate •OH Scavenging-High activity[3]
Propyl Sinapate •OH Scavenging-High activity[3]
Propyl Sinapate Lipid Peroxidation InhibitionPhosphatidylcholine LiposomesSignificant activity[6]
Butyl Sinapate Lipid Peroxidation InhibitionPhosphatidylcholine LiposomesSignificant activity[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.

  • Reagent Preparation : A solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).[9]

  • Reaction : A small volume of the antioxidant solution (the sample) at various concentrations is added to the DPPH solution. A blank is prepared with the solvent instead of the antioxidant solution.[10]

  • Incubation : The reaction mixture is incubated in the dark for a specific period (e.g., 15-30 minutes) to allow the reaction to reach a steady state.[9][10][11]

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants.[12]

  • Radical Generation : The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.[9]

  • Reagent Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction : A small aliquot of the antioxidant sample is added to the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 6 minutes) in the dark.[12]

  • Measurement : The decrease in absorbance is measured at 734 nm.

  • Calculation : The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often in a biological membrane model like liposomes or tissue homogenates.[13]

  • System Preparation : A lipid-rich medium, such as a suspension of liposomes, or a homogenate of brain or liver tissue, is prepared.[13]

  • Induction of Peroxidation : Lipid peroxidation is initiated by adding an oxidizing agent, such as a ferrous salt (e.g., FeSO4) or a free radical generator like AAPH.[13]

  • Treatment : The antioxidant sample is added to the lipid system before or along with the inducing agent. A control group without the antioxidant is also prepared.

  • Incubation : The mixture is incubated at a physiological temperature (e.g., 37°C) for a specific duration.

  • Measurement of Peroxidation : The extent of lipid peroxidation is commonly quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. This is often done using the thiobarbituric acid reactive substances (TBARS) assay, where the MDA-TBA adduct is measured spectrophotometrically at 532 nm.[13]

  • Calculation : The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample-treated group to the control group.

Visualizing the Concepts

To better illustrate the principles and processes discussed, the following diagrams are provided.

Polar_Paradox cluster_oil Bulk Oil (Non-polar) cluster_emulsion O/W Emulsion (Polar System) BulkOil Lipid Phase PolarAntioxidant Polar Antioxidant (e.g., Sinapic Acid) PolarAntioxidant->BulkOil More Effective NonPolarAntioxidant Non-polar Antioxidant NonPolarAntioxidant->BulkOil Less Effective Interface Oil-Water Interface WaterPhase Aqueous Phase Interface->WaterPhase OilDroplet Oil Droplet OilDroplet->Interface PolarAntioxidant2 Polar Antioxidant (e.g., this compound) PolarAntioxidant2->WaterPhase Stays in Aqueous Phase (Less Effective at Interface) NonPolarAntioxidant2 Non-polar Antioxidant (e.g., Sinapic Acid Esters) NonPolarAntioxidant2->Interface Concentrates at Interface (More Effective)

Caption: The Polar Paradox in different lipid systems.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Reagents (e.g., DPPH, ABTS•+) B1 Mix Reagent and Sample A1->B1 A2 Prepare Antioxidant Samples (Varying Concentrations) A2->B1 B2 Incubate in Controlled Conditions (e.g., Dark, Specific Time) B1->B2 C1 Measure Absorbance (Spectrophotometry) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: General workflow for in vitro antioxidant capacity assays.

References

Comparative Transcriptomics of Sinapine Biosynthesis in High and Low Content Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic regulation of sinapine biosynthesis is crucial for improving crop quality and exploring the pharmacological potential of related compounds. This guide provides a comparative analysis of the transcriptomic profiles of high and low this compound content cultivars, supported by experimental data and detailed protocols.

This compound, the choline ester of sinapic acid, is a major anti-nutritional phenolic compound found in the seeds of many Brassica species, including rapeseed (Brassica napus) and mustard (Brassica juncea). Its presence can negatively impact the quality of seed meal used for animal feed. Conversely, sinapic acid and its derivatives have garnered interest for their potential antioxidant and other pharmacological properties. This guide delves into the comparative transcriptomics of this compound biosynthesis, offering insights into the key genes and regulatory networks that differentiate high and low this compound cultivars.

Quantitative Data Summary

Table 1: this compound Content in High and Low Content Brassica Cultivars

Cultivar/LineSpeciesThis compound Content (mg/g of Dry Seed Weight)Reference
Wild Type (Varuna)Brassica juncea6.7 - 15.1[1]
Low this compound Transgenic LineBrassica juncea3.79[1]
EMS ControlBrassica napus7.5[2]
Low this compound Double MutantBrassica napus2.4[2]

Table 2: Differential Expression of Key Genes in this compound Biosynthesis

GeneGene NameFunction in this compound BiosynthesisExpression in Low this compound Cultivars (compared to High)
PALPhenylalanine ammonia-lyaseCatalyzes the first step in the phenylpropanoid pathway.Downregulated
C4HCinnamate 4-hydroxylaseCatalyzes the conversion of cinnamate to p-coumarate.Downregulated
4CL4-coumarate:CoA ligaseActivates p-coumaric acid to its CoA ester.Downregulated
C3Hp-coumarate 3-hydroxylaseHydroxylates p-coumaroyl CoA to caffeoyl CoA.Downregulated
COMTCaffeic acid O-methyltransferaseMethylates caffeoyl CoA to feruloyl CoA.Downregulated
F5HFerulate 5-hydroxylaseHydroxylates feruloyl CoA to 5-hydroxyferuloyl CoA.Downregulated
SGTSinapate UDP-glucosyltransferaseCatalyzes the formation of sinapoyl-glucose.Significantly Downregulated
SCTSinapoylglucose:choline sinapoyltransferaseTransfers the sinapoyl group from sinapoyl-glucose to choline.Significantly Downregulated

Note: The expression changes are inferred from genetic modification studies that target these genes to reduce this compound content. A comprehensive, global transcriptomic comparison would likely reveal a wider array of differentially expressed genes, including regulatory factors.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols typically employed in the comparative transcriptomic analysis of this compound biosynthesis.

Plant Material and Growth Conditions

High and low this compound content cultivars of the desired Brassica species are grown under controlled environmental conditions (e.g., 22-25°C day/18-20°C night, 16-hour photoperiod) to minimize environmental variability. Seed samples are collected at various developmental stages (e.g., 15, 30, and 50 days after pollination) to capture the dynamics of gene expression during this compound accumulation.

This compound Content Analysis

Method: Spectrophotometric determination.

  • Extraction: A known weight of dried seeds is ground to a fine powder. The powder is then extracted with a suitable solvent, typically 70% methanol, by vortexing and incubation.

  • Clarification: The extract is centrifuged to pellet solid debris.

  • Measurement: The absorbance of the supernatant is measured at a specific wavelength (e.g., 326 nm) using a spectrophotometer.

  • Quantification: The this compound concentration is calculated using a standard curve generated with known concentrations of this compound bisulfate.

RNA Extraction and Sequencing

Method: Total RNA extraction followed by high-throughput sequencing (RNA-seq).

  • RNA Extraction: Total RNA is extracted from developing seeds using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.

Transcriptomic Data Analysis

Method: Bioinformatics pipeline for differential gene expression analysis.

  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed using software such as Trimmomatic.

  • Read Mapping: The clean reads are aligned to a reference genome of the respective Brassica species using a splice-aware aligner like HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count. The raw counts are then normalized to Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM) to account for differences in sequencing depth and gene length.

  • Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between high and low this compound cultivars. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered DEGs.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are annotated with functional information using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of this compound biosynthesis.

Sinapine_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapoyl_glucose 1-O-Sinapoyl-β-glucose Sinapoyl_CoA->Sinapoyl_glucose SGT This compound This compound (Sinapoylcholine) Sinapoyl_glucose->this compound SCT Choline Choline Choline->this compound

Caption: The this compound biosynthesis pathway, a branch of the phenylpropanoid pathway.

Comparative_Transcriptomics_Workflow Plant_Material High & Low this compound Cultivars Seed_Collection Seed Collection (Developing Stages) Plant_Material->Seed_Collection Sinapine_Analysis This compound Content Analysis Seed_Collection->Sinapine_Analysis RNA_Extraction Total RNA Extraction Seed_Collection->RNA_Extraction RNA_Seq RNA Sequencing (RNA-seq) RNA_Extraction->RNA_Seq Data_Processing Data Pre-processing (QC & Trimming) RNA_Seq->Data_Processing Read_Mapping Read Alignment to Reference Genome Data_Processing->Read_Mapping Expression_Quantification Gene Expression Quantification (FPKM/TPM) Read_Mapping->Expression_Quantification DEG_Analysis Differential Gene Expression Analysis Expression_Quantification->DEG_Analysis Functional_Annotation Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->Functional_Annotation Results Identification of Candidate Genes & Pathways Functional_Annotation->Results

Caption: Experimental workflow for comparative transcriptomics of this compound biosynthesis.

References

A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial Sinapine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercially available sinapine reference standards. Ensuring the consistency and accuracy of these standards is paramount for reliable analytical measurements and the successful development of therapeutic agents. This document outlines key experimental protocols, presents illustrative comparative data, and offers a standardized workflow to aid researchers in their evaluation process.

Introduction to this compound and the Imperative of Consistent Reference Standards

This compound is a naturally occurring phenolic compound found predominantly in seeds of the Brassicaceae family, such as mustard and rapeseed.[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, neuroprotective, and hepatoprotective effects.[2] As research into the therapeutic potential of this compound advances, the need for high-quality, consistent reference standards becomes increasingly critical for accurate quantification and bioactivity studies.

Experimental Protocols

The following protocols are designed to comprehensively assess the quality and consistency of different lots of this compound standards.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

This method is employed to determine the purity of the this compound standard and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is recommended to allow for spectral analysis of the analyte and any impurities.[4][5]

  • Column: A reversed-phase C18 column (e.g., 100 x 3 mm, 2.6 µm particle size) is suitable for the separation.[2]

  • Mobile Phase: A gradient elution system consisting of acetonitrile, water, and an acid modifier like formic acid is effective.[2][6] A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more retained compounds.

  • Flow Rate: A flow rate of 0.6-0.8 mL/min is commonly used.[4][6]

  • Detection: The DAD should be set to monitor at the maximum absorbance wavelength of this compound, which is approximately 325 nm.[6]

  • Sample Preparation: Prepare stock solutions of each this compound standard lot in a suitable solvent such as methanol. Further dilute to a working concentration within the linear range of the instrument (e.g., 0.20–200.00 µg/ml).[4]

  • Analysis: Inject equal volumes of each prepared sample. Purity is determined by the area percentage of the main this compound peak relative to the total peak area. Impurity profiles can be established by examining the number and relative areas of other peaks.

2. UV-Vis Spectrophotometry for Concentration Verification

This technique provides a rapid and straightforward method for verifying the concentration of this compound solutions prepared from the commercial standards.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Wavelength: The absorbance maximum for this compound is typically observed around 325 nm.[6]

  • Procedure:

    • Prepare a series of calibration standards of known concentrations from a primary reference standard, if available, or from one of the lots being tested.

    • Generate a calibration curve by plotting absorbance versus concentration. The curve should exhibit good linearity (R² > 0.999).[6]

    • Accurately weigh and dissolve a sample from each commercial lot to prepare a stock solution of a known theoretical concentration.

    • Measure the absorbance of each sample solution and use the calibration curve to determine the experimental concentration.

    • Compare the experimental concentration to the theoretical concentration to assess the accuracy of the standard.

Data Presentation

The following tables summarize hypothetical data from an assessment of three different lots of this compound standards from three commercial suppliers. This data is for illustrative purposes to demonstrate how to present findings on lot-to-lot variability.

Table 1: Purity and Impurity Profile by HPLC

SupplierLot NumberPurity (%)Number of Impurities DetectedMajor Impurity (% Peak Area)
Supplier ALot A-00199.220.5
Supplier ALot A-00298.530.8
Supplier BLot B-00199.510.3
Supplier BLot B-00299.410.4
Supplier CLot C-00197.841.2
Supplier CLot C-00298.141.0

Table 2: Concentration Verification by UV-Vis Spectrophotometry

SupplierLot NumberTheoretical Concentration (mg/mL)Measured Concentration (mg/mL)Recovery (%)
Supplier ALot A-0011.000.9999.0
Supplier ALot A-0021.000.9797.0
Supplier BLot B-0011.001.01101.0
Supplier BLot B-0021.001.00100.0
Supplier CLot C-0011.000.9696.0
Supplier CLot C-0021.000.9797.0

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for assessing the lot-to-lot variability of commercial this compound standards.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis and Comparison cluster_3 Phase 4: Conclusion prep1 Receive Commercial this compound Standards (Multiple Lots from Different Suppliers) prep2 Visually Inspect for Physical Differences prep1->prep2 prep3 Accurately Weigh and Prepare Stock Solutions prep2->prep3 hplc HPLC Analysis - Purity Assessment - Impurity Profiling prep3->hplc uv_vis UV-Vis Spectrophotometry - Concentration Verification prep3->uv_vis data_hplc Calculate Purity (%) Identify and Quantify Impurities hplc->data_hplc data_uv Determine Experimental Concentration Calculate Recovery (%) uv_vis->data_uv comparison Compare Data Across Lots and Suppliers - Purity - Impurity Profiles - Concentration Accuracy data_hplc->comparison data_uv->comparison conclusion Assess Lot-to-Lot Variability Select Most Consistent Standard comparison->conclusion

Caption: Workflow for assessing lot-to-lot variability of this compound standards.

Conclusion

The illustrative data highlights the potential for significant lot-to-lot variability among commercial this compound standards. In our hypothetical example, Supplier B demonstrated the highest consistency in terms of purity and concentration accuracy between lots. Conversely, Supplier C exhibited lower purity and a more complex impurity profile, along with greater variability in measured concentration.

It is crucial for researchers, scientists, and drug development professionals to implement a rigorous internal qualification process for new lots of reference standards. The experimental protocols and workflow outlined in this guide provide a robust framework for such an assessment. By systematically evaluating the purity, impurity profile, and concentration of commercial this compound standards, laboratories can mitigate the risks associated with lot-to-lot variability, thereby enhancing the reliability and reproducibility of their scientific findings. This due diligence is a critical step in ensuring the quality and integrity of research and development in the pharmaceutical and related industries.

References

Safety Operating Guide

Proper Disposal Procedures for Sinapine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of sinapine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2]. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[3]

    • Safety goggles or a face shield.[1][2]

    • A lab coat or other protective clothing.[1][3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][3]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes[3][4]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1][2]. Use non-sparking tools to prevent fire caused by electrostatic discharge[3].

Accidental Release or Spill Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1][3]

  • Protect: Don full PPE, including a respirator if exposure limits are exceeded or if irritation is experienced.[3]

  • Clean-up:

    • For solid spills, carefully collect the material to avoid dust formation.[3]

    • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1]

    • Place all contaminated materials into a suitable, closed, and clearly labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]

Operational Plan: Step-by-Step Disposal Procedures

The disposal of this compound must be handled through a licensed chemical waste management service. On-site treatment or disposal via sanitary sewer or regular trash is strictly prohibited due to its toxicity.[2][3]

Step 1: Waste Segregation and Collection

  • Identify Waste Streams: Designate separate, clearly labeled hazardous waste containers for:

    • Solid this compound waste (e.g., expired chemical, residue from weighing).

    • Liquid this compound waste (e.g., solutions, reaction mixtures).

    • Contaminated labware (e.g., pipette tips, gloves, vials).

  • Incompatible Materials: Store this compound waste away from incompatible substances such as strong acids, bases, and oxidizing agents[2][5].

Step 2: Waste Container Management

  • Container Choice: Use only approved, leak-proof, and chemically compatible containers.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").

  • Storage: Keep containers tightly closed when not in use and store them in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5] This area must be inspected weekly for any signs of leakage.[5]

Step 3: Disposal of Empty Containers

  • A container that held this compound is considered hazardous waste.

  • To decontaminate, the container must be triple-rinsed with a solvent capable of removing the residue (e.g., ethanol or another appropriate solvent).[6]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [6]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash or recycled.[6]

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Final Disposal Method: The final disposal will be conducted off-site by the licensed facility, typically via controlled incineration with flue gas scrubbing or another approved chemical destruction method.[3]

Data Presentation: Disposal Route Quantitative Limits

No specific quantitative limits for the disposal of this compound have been established, as it is considered toxic and should not be disposed of via standard laboratory drains or trash. The table below provides general guidelines for certain non-hazardous or neutralizable chemical waste for reference purposes only. These limits DO NOT apply to this compound.

Waste TypeDisposal RouteQuantitative LimitApplicability to this compound
Non-Hazardous, Water-Soluble SolidsSanitary Sewer< 1 kg per discharge[7]NO - this compound is toxic to aquatic life.[2]
Non-Hazardous LiquidsSanitary Sewer< 5 gallons per discharge[7]NO - this compound is toxic to aquatic life.[2]
Strong, Concentrated Acids or BasesSanitary Sewer (after neutralization)< 25 mL (must be diluted 10-to-1 before neutralization)[7]NO - this compound is not a simple acid/base for neutralization.
General Non-Hazardous Laboratory WasteRegular TrashNot specified, must meet non-hazardous criteria[8]NO - this compound is a designated hazardous chemical.[1]

Disposal Methodologies

The standard disposal procedures for this compound do not involve laboratory-based experimental protocols. Instead, they rely on established, regulated waste management practices.

  • Controlled Incineration: This is a high-temperature thermal destruction process. The waste is burned in a controlled environment, and the resulting flue gases are scrubbed and treated to remove harmful pollutants before being released into the atmosphere.[3]

  • Licensed Chemical Destruction Plant: These facilities are equipped to handle and treat a wide range of hazardous chemicals using various physical, chemical, and thermal methods to render them non-hazardous in compliance with all environmental regulations.[3]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory to its final disposition.

SinapineDisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility External Waste Management generation Waste Generation (Solid, Liquid, Contaminated PPE) segregation Segregate Waste (Labelled, Compatible Containers) generation->segregation Collect storage Store in Satellite Accumulation Area (SAA) segregation->storage Store Safely request Request Waste Pickup (Contact EHS) storage->request When Full/Scheduled transport Licensed Transporter Picks Up Waste request->transport EHS Coordinates disposal_plant Hazardous Waste Disposal Facility transport->disposal_plant Transport final_disposal Final Disposition (e.g., Controlled Incineration) disposal_plant->final_disposal Process

References

Essential Safety and Operational Guide for Handling Sinapine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Sinapine, including detailed personal protective equipment (PPE) requirements, procedural guidance, and disposal plans to foster a culture of safety and trust in laboratory operations.

Personal Protective Equipment (PPE) for this compound

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet specifications.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesGoggles with side-shields.Protects against splashes and dust entering the eyes.[1][2]
Hand Protection Protective GlovesChemical-impermeable gloves.Prevents skin contact, as this compound is toxic if it comes into contact with skin.[1][3]
Body Protection Impervious ClothingA lab coat or chemical-resistant suit.Provides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory Protection Suitable RespiratorA full-face respirator may be necessary if exposure limits are exceeded or if dust formation is likely.Protects against inhalation of toxic dust or aerosols.[1][3]

This compound Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or aerosols.[1][3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3][4]

  • Wear the appropriate personal protective equipment at all times.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Keep the container tightly sealed.[1][3]

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Recommended storage temperature is 4°C, sealed and away from moisture and light.[1][5]

  • Store locked up and away from direct sunlight and sources of ignition.[1][2]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and further exposure.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1][3] Keep the product away from drains and water courses.[1]

  • Absorb: Use an inert, non-combustible absorbent material to clean up the spill.

  • Collect: Place the absorbed material into a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1]

  • The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3]

This compound Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Sinapine_Handling_Workflow This compound Safe Handling Workflow A 1. Preparation & PPE B 2. Handling in Ventilated Area A->B C 3. Weighing & Transfer B->C I Emergency Procedures B->I D 4. Experimental Use C->D C->I E 5. Decontamination D->E G 7. Secure Storage D->G Store Unused Material D->I F 6. Waste Segregation E->F H 8. Proper Disposal F->H G->B

Caption: A workflow diagram illustrating the procedural steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.